Product packaging for Roquefortine E(Cat. No.:CAS No. 871982-52-4)

Roquefortine E

Cat. No.: B1233467
CAS No.: 871982-52-4
M. Wt: 457.6 g/mol
InChI Key: YOEIOWQHMDDCDD-HJILTBFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Roquefortine E is a pyrroloindole.
from an Australian isolate of Gymnoascus reessii;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N5O2 B1233467 Roquefortine E CAS No. 871982-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIOWQHMDDCDD-HJILTBFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017682
Record name Roquefortine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871982-52-4
Record name Roquefortine E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Roquefortine E Production by the Fungus Gymnoascus reessii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E, a diketopiperazine alkaloid, is a secondary metabolite produced by the fungus Gymnoascus reessii. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism. Due to the limited specific data on this compound from Gymnoascus reessii, this document synthesizes available information and draws parallels from the extensively studied, structurally related mycotoxin Roquefortine C, primarily produced by Penicillium species. This guide covers the known production of secondary metabolites by G. reessii, offers detailed, adaptable experimental protocols for fungal cultivation, metabolite extraction, and analysis, and presents a hypothetical biosynthetic pathway and regulatory network for this compound production. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this and other bioactive fungal metabolites.

Introduction to Gymnoascus reessii and this compound

Gymnoascus reessii is a soil-dwelling ascomycete fungus belonging to the family Gymnoascaceae. This genus is known for producing a variety of bioactive secondary metabolites. Among these is this compound, a member of the diketopiperazine class of natural products. While research specifically detailing the bioactivity and production of this compound from G. reessii is limited, the roquefortine family of alkaloids, in general, exhibits a range of biological activities, including neurotoxic properties. The structural similarity of this compound to the more extensively studied Roquefortine C suggests potential for interesting bioactivities, making it a target of interest for natural product research and drug discovery.

Data Presentation: Secondary Metabolite Production

Table 1: Roquefortine C Production by Penicillium roqueforti in Liquid Culture

StrainMediumTemperature (°C)Incubation Time (days)Maximum Yield (mg/L)Reference
P. roqueforti (unspecified strain)Sucrose (15%) - Yeast Extract (2%)2516~100 (in mycelium)[1]
P. roqueforti (unspecified strain)Sucrose (15%) - Yeast Extract (2%)154960-70% of 25°C yield[1]
P. roqueforti CECT 2905 (wild-type)Not specifiedNot specifiedNot specified~333 µg/g[2]

Note: This data is for Roquefortine C from Penicillium roqueforti and is provided as a reference due to the lack of specific quantitative data for this compound from Gymnoascus reessii.

Experimental Protocols

The following protocols are generalized methodologies adapted from studies on Gymnoascus species and the extraction of diketopiperazine alkaloids. Researchers should optimize these protocols for their specific G. reessii strain and research objectives.

Fungal Cultivation

This protocol describes a general method for the cultivation of Gymnoascus reessii for the production of secondary metabolites.

  • Strain Acquisition and Maintenance: Obtain a pure culture of Gymnoascus reessii. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage and subculture onto fresh PDA plates for activation before use.

  • Inoculum Preparation:

    • Grow the fungus on PDA plates at 25-28°C for 7-14 days until sufficient mycelial growth is observed.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Alternatively, cut out agar plugs (approximately 1 cm²) from the growing edge of the mycelium.

  • Liquid Culture for Metabolite Production:

    • Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium (e.g., Yeast Extract Sucrose Broth - YES Broth: 2% yeast extract, 15% sucrose).

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

    • Inoculate the flasks with the spore suspension or agar plugs.

    • Incubate the cultures at 25-28°C on a rotary shaker (e.g., 150-180 rpm) for 14-21 days. The optimal incubation time for this compound production should be determined empirically through a time-course study.

experimental_workflow_cultivation Experimental Workflow: Fungal Cultivation cluster_prep Preparation cluster_process Process cluster_output Output strain Pure Culture of G. reessii pda_plate PDA Plate strain->pda_plate incubation_plate Incubate at 25-28°C (7-14 days) pda_plate->incubation_plate liquid_medium Liquid Production Medium inoculation Inoculate Liquid Medium liquid_medium->inoculation inoculum Prepare Inoculum (Spore Suspension or Agar Plugs) incubation_plate->inoculum inoculum->inoculation incubation_liquid Incubate with Shaking (14-21 days) inoculation->incubation_liquid mycelium Mycelial Biomass incubation_liquid->mycelium culture_filtrate Culture Filtrate incubation_liquid->culture_filtrate

Experimental Workflow for Fungal Cultivation

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction of diketopiperazine alkaloids from fungal cultures.

  • Separation of Mycelium and Culture Broth: After incubation, separate the mycelial mass from the culture broth by filtration (e.g., through cheesecloth or a Büchner funnel).

  • Mycelial Extraction:

    • Dry the mycelium (e.g., by lyophilization or in an oven at 40-50°C).

    • Grind the dried mycelium to a fine powder.

    • Extract the powdered mycelium with an organic solvent such as ethyl acetate, methanol, or a mixture of chloroform and methanol (e.g., 2:1 v/v). Perform the extraction multiple times (e.g., 3 times) with shaking or sonication.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

  • Culture Filtrate Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate. Repeat the extraction (e.g., 3 times).

    • Combine the organic layers and evaporate to dryness under reduced pressure to yield the crude filtrate extract.

  • Fractionation and Purification (Optional but Recommended):

    • The crude extracts can be further purified using chromatographic techniques.

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform an initial cleanup and fractionation of the crude extract.

    • Column Chromatography: Employ silica gel or C18 reversed-phase column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to separate the compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative or semi-preparative HPLC, typically with a C18 column and a methanol-water or acetonitrile-water mobile phase.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol or acetonitrile. The specific gradient should be optimized for the separation of this compound.

    • Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for this compound (requires determination via a UV scan).

    • Quantification: Use an external standard of purified this compound to create a calibration curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS provides high sensitivity and selectivity for the detection and quantification of this compound.

    • The mass spectrometer can be operated in either positive or negative ion mode, depending on which provides a better signal for the compound.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific quantification, especially in complex matrices.

Biosynthesis of this compound (Hypothetical Pathway)

The biosynthetic pathway for this compound in Gymnoascus reessii has not been elucidated. However, the pathway for the structurally similar Roquefortine C in Penicillium species is well-characterized and serves as a strong predictive model. Roquefortine alkaloids are derived from the amino acids L-tryptophan and L-histidine.

The proposed pathway likely involves the following key steps:

  • Diketopiperazine Formation: A non-ribosomal peptide synthetase (NRPS) condenses L-tryptophan and L-histidine to form the diketopiperazine scaffold, histidyl-tryptophanyl-diketopiperazine (HTD).

  • Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety.

  • Further Modifications: Additional enzymatic steps, such as oxidations and rearrangements, would lead to the final structure of this compound. The exact nature of these modifications that differentiate this compound from Roquefortine C would need to be determined experimentally.

roquefortine_biosynthesis Hypothetical Biosynthesis of this compound cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_product Product trp L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (NRPS) trp->nrps his L-Histidine his->nrps htd Histidyl-Tryptophanyl Diketopiperazine (HTD) nrps->htd prenyl Prenyltransferase htd->prenyl prenyl_htd Prenylated Intermediate prenyl->prenyl_htd modifications Further Enzymatic Modifications (e.g., Oxidations) prenyl_htd->modifications roqe This compound modifications->roqe

Hypothetical Biosynthetic Pathway of this compound

Regulation of this compound Production (Hypothetical Model)

The regulation of secondary metabolism in fungi is a complex process involving both pathway-specific and global regulators. For this compound production in Gymnoascus reessii, a hierarchical regulatory network is likely in place, which can be modeled based on known mechanisms in related fungi.

  • Pathway-Specific Regulation: The biosynthetic gene cluster for this compound likely contains a gene encoding a specific transcription factor (e.g., a Zn(II)2Cys6-type) that directly activates the expression of the other genes within the cluster.

  • Global Regulation:

    • Velvet Complex: This is a key regulatory system in many fungi, consisting of proteins such as VeA, VelB, and LaeA. The velvet complex is responsive to environmental cues like light and is known to control the expression of secondary metabolite gene clusters.

    • LaeA: A global regulator that often acts as a positive regulator of secondary metabolism by influencing chromatin remodeling, making biosynthetic gene clusters accessible for transcription.

    • Environmental Factors: The production of this compound is likely influenced by environmental conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature. These factors can trigger signaling cascades that ultimately impact the expression of the biosynthetic genes.

regulation_pathway Hypothetical Regulatory Network for this compound Production cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway_reg Pathway-Specific Regulation cluster_output_reg Output nutrients Nutrient Availability (Carbon, Nitrogen) velvet Velvet Complex (VeA, VelB) nutrients->velvet ph pH ph->velvet temp Temperature temp->velvet light Light light->velvet laea LaeA velvet->laea specific_tf Pathway-Specific Transcription Factor laea->specific_tf Activates roqe_bgc This compound Biosynthetic Gene Cluster specific_tf->roqe_bgc Activates roqe_prod This compound Production roqe_bgc->roqe_prod

Hypothetical Regulatory Network for this compound Production

Conclusion and Future Directions

Gymnoascus reessii is a confirmed producer of the diketopiperazine alkaloid this compound. While specific research on the production and bioactivity of this compound from this particular fungus is in its infancy, the established knowledge of the closely related Roquefortine C from Penicillium species provides a strong foundation for future investigations. This guide has provided adaptable experimental protocols and hypothetical biosynthetic and regulatory pathways to aid researchers in this endeavor.

Future research should focus on:

  • Optimization of culture conditions to maximize the yield of this compound from Gymnoascus reessii.

  • Full elucidation of the this compound biosynthetic gene cluster and the functions of the encoded enzymes.

  • Investigation of the regulatory mechanisms controlling this compound production in G. reessii.

  • Comprehensive evaluation of the biological activities of purified this compound to determine its potential for drug development.

By addressing these research gaps, the scientific community can unlock the full potential of Gymnoascus reessii as a source of novel bioactive compounds.

References

The Discovery and Isolation of Roquefortine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a naturally occurring isoprenylated diketopiperazine, a class of compounds known for a wide range of biological activities. First identified from the soil ascomycete Gymnoascus reessii, its discovery expanded the known chemical diversity of the roquefortine family of alkaloids, previously thought to be exclusive to Penicillium species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, drawing upon available scientific literature and inferring methodologies from the closely related and well-studied analogue, Roquefortine C. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery of this compound

This compound was first reported in 2005 by Clark et al. following a screening program of secondary metabolites from an Australian isolate of the soil fungus Gymnoascus reessii. This discovery was significant as it was the first time a roquefortine-type alkaloid had been isolated from a genus other than Penicillium. The producing organism, Gymnoascus reessii, is an ascomycete found in soil and is known to produce a variety of other bioactive secondary metabolites. The initial investigation also led to the isolation of the known compound Roquefortine C from the same fungal extract.

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound from the primary literature is not widely available, a general methodology can be constructed based on the established procedures for isolating similar diketopiperazine alkaloids from fungal cultures. The following protocols are based on methods reported for the isolation of Roquefortine C and other fungal metabolites.

Fungal Cultivation and Fermentation
  • Organism: Gymnoascus reessii (Australian soil isolate).

  • Culture Medium: A suitable nutrient-rich medium for fungal growth and secondary metabolite production would be employed. Common media for such purposes include Potato Dextrose Agar (PDA) for initial cultivation and liquid broths like Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth for large-scale fermentation.

  • Fermentation Conditions: The fungus would be cultured in liquid medium under static or shaking conditions at a controlled temperature, typically between 25-28°C, for a period of several weeks to allow for sufficient biomass and secondary metabolite accumulation.

Extraction of Fungal Metabolites
  • Separation of Mycelia and Broth: After the fermentation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Both the mycelia and the culture filtrate are typically extracted with an organic solvent to capture a broad range of secondary metabolites. A common solvent of choice is ethyl acetate due to its ability to extract compounds of medium polarity. The extraction is usually performed multiple times to ensure a high yield.

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (VLC or MPLC): The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column. A stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to separate the components into fractions of varying polarity.

  • Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography, often with a Sephadex LH-20 column and methanol as the mobile phase. This step separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is used to achieve high-purity isolation of the target compound. Fractions are collected and monitored by UV detection.

Roquefortine_E_Isolation_Workflow fungal_culture Fungal Culture (Gymnoascus reessii) fermentation Liquid Fermentation fungal_culture->fermentation harvesting Harvesting (Filtration/Centrifugation) fermentation->harvesting mycelia Mycelia harvesting->mycelia broth Culture Broth harvesting->broth extraction Solvent Extraction (Ethyl Acetate) mycelia->extraction broth->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC/MPLC (Silica Gel) crude_extract->vlc fractions Fractions vlc->fractions sephadex Size-Exclusion Chromatography (Sephadex LH-20) fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions hplc Preparative HPLC (C18 Reversed-Phase) purified_fractions->hplc roquefortine_e Pure this compound hplc->roquefortine_e

Caption: General workflow for the isolation of this compound.

Data Presentation

Due to the limited availability of the primary full-text publication, a comprehensive table of quantitative data for this compound cannot be definitively compiled. However, based on the analysis of related compounds and the initial discovery report, the following tables outline the expected and known physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Source Organism
This compound C22H25N5O3407.47Gymnoascus reessii
Roquefortine CC22H23N5O2389.45Penicillium roqueforti
Table 2: Spectroscopic Data for Roquefortine C (for comparison)

Note: Detailed spectroscopic data for this compound is not publicly available. The data for Roquefortine C is provided as a reference.

¹³C NMR (CDCl₃, 125 MHz) δ ¹H NMR (CDCl₃, 500 MHz) δ
14.31.45 (s, 3H)
21.71.55 (s, 3H)
40.83.20 (dd, J = 15.0, 5.0 Hz, 1H)
55.63.65 (dd, J = 15.0, 2.5 Hz, 1H)
60.64.20 (m, 1H)
111.25.10 (d, J = 10.5 Hz, 1H)
113.15.20 (d, J = 17.5 Hz, 1H)
114.86.10 (dd, J = 17.5, 10.5 Hz, 1H)
115.06.80 (s, 1H)
116.67.10-7.30 (m, 4H)
117.47.55 (s, 1H)
122.77.60 (s, 1H)
128.88.20 (br s, 1H)
128.911.80 (br s, 1H)
129.9
130.0
132.0
133.2
134.1
134.2
145.3
160.0
166.5
168.0

Structure Elucidation

The structure of this compound was determined by detailed spectroscopic analysis, a standard practice in natural product chemistry. This process involves a combination of techniques to piece together the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass of the molecule, allowing for the calculation of its molecular formula (C22H25N5O3).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

  • Comparison with Known Compounds: The spectroscopic data of this compound would have been compared with that of the known co-isolate, Roquefortine C, to identify similarities and differences in their structures.

Biological Activity and Signaling Pathways

Information regarding the specific biological activity of this compound is limited in the publicly available literature. However, the broader class of diketopiperazines exhibits a wide range of pharmacological effects. Roquefortine C, a close analogue, is known to be a neurotoxin. Other diketopiperazines have been reported to possess antibacterial, antifungal, and cytotoxic activities.

Given the structural similarity to other bioactive diketopiperazines, it is plausible that this compound could interact with various cellular targets. The diagram below illustrates a generalized view of potential cellular signaling pathways that are often modulated by bioactive small molecules. Further research is needed to determine the specific molecular targets and mechanisms of action of this compound.

Potential_Signaling_Pathways Roquefortine_E This compound Receptor Cell Surface Receptor Roquefortine_E->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway potentially affected by this compound.

Conclusion and Future Directions

The discovery of this compound from Gymnoascus reessii has opened new avenues for research into the chemical diversity and biosynthetic capabilities of fungi beyond the well-studied Penicillium genus. While the foundational work on its isolation and structure has been laid, there remains a significant need for further investigation. The lack of detailed, publicly accessible experimental data and comprehensive biological activity studies presents a clear opportunity for future research. Elucidating the biosynthetic pathway of this compound, exploring its full pharmacological potential, and identifying its specific molecular targets will be crucial steps in determining its value as a lead compound in drug discovery programs. This technical guide serves as a starting point for researchers aiming to build upon the initial discovery and unlock the full potential of this unique natural product.

The Biosynthesis Pathway of Roquefortine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of roquefortine alkaloids, a class of fungal secondary metabolites with notable neurotoxic and antimicrobial properties. This document details the core biosynthetic pathway to Roquefortine C, its subsequent conversion to other alkaloids like meleagrin and oxaline, and the genetic machinery governing these transformations. It is designed to be a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction to Roquefortine Alkaloids

Roquefortine C is a prominent mycotoxin produced by several species of the genus Penicillium, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1] The core structure of roquefortine alkaloids is a diketopiperazine derived from the amino acids L-tryptophan and L-histidine.[1][2] While Roquefortine C is the central compound in this family, further enzymatic modifications in some Penicillium species, such as P. chrysogenum, lead to a diverse array of related alkaloids, including Roquefortine D, glandicolines, meleagrin, and oxaline.[3][4] The biological activities of these compounds, ranging from neurotoxicity to potential anticancer properties, make their biosynthetic pathway a subject of significant scientific interest.[5]

The Core Biosynthetic Pathway to Roquefortine C

The biosynthesis of Roquefortine C is a multi-step enzymatic process initiated by the condensation of L-tryptophan and L-histidine. The pathway is encoded by a gene cluster, which in P. roqueforti is a streamlined version of the more extensive cluster found in other species like P. chrysogenum.[6][7][8]

The key steps in the biosynthesis of Roquefortine C are:

  • Diketopiperazine Formation: The pathway begins with the condensation of L-histidine and L-tryptophan to form the cyclodipeptide histidyltryptophanyldiketopiperazine (HTD). This reaction is catalyzed by a dimodular nonribosomal peptide synthetase (NRPS) named Roquefortine Dipeptide Synthetase (RDS), encoded by the rds (roqA) gene.[1][2]

  • A Branching Point: Following the formation of HTD, the pathway branches.[4][9]

    • Dehydrogenation First: HTD can be dehydrogenated by the FAD-dependent dehydrogenase Roquefortine D Dehydrogenase (RDH), encoded by the rdh (roqR) gene, to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).[2][9]

    • Prenylation First: Alternatively, HTD can be directly prenylated at the C3 position of the indole ring of the tryptophan moiety by the enzyme Roquefortine Prenyltransferase (RPT), encoded by the rpt (roqD) gene, to yield Roquefortine D.[2][9]

  • Final Steps to Roquefortine C:

    • If the pathway proceeds through DHTD, a subsequent prenylation by RPT yields Roquefortine C.[2]

    • If Roquefortine D is formed first, a final dehydrogenation step catalyzed by RDH produces Roquefortine C.[2]

The predominant route may vary between different fungal species.[7]

Downstream Modifications: The Path to Meleagrin and Oxaline

While P. roqueforti primarily produces Roquefortine C, other species like P. chrysogenum and P. oxalicum possess additional enzymes that further modify this core structure, leading to more complex alkaloids.[3][10][11]

  • Formation of Glandicoline A and B: Roquefortine C can be converted to Glandicoline A and subsequently to Glandicoline B through the action of two monooxygenases, RoqM (nox) and RoqO (sro).[4]

  • Synthesis of Meleagrin and Oxaline: Glandicoline B serves as a precursor for meleagrin and oxaline. A methyltransferase, RoqN (gmt), catalyzes the methylation of Glandicoline B to produce meleagrin.[3][4] In some species, a second methyltransferase, OxaC, can further methylate meleagrin to yield oxaline.[3][11]

Genetic Organization: The Roquefortine Gene Cluster

The genes encoding the enzymes for roquefortine biosynthesis are organized in a gene cluster. In P. roqueforti, this cluster is relatively simple, containing the core genes rds, rdh, and rpt, as well as a methyltransferase (gmt) of less defined function in this species.[1][6] In contrast, the homologous cluster in P. chrysogenum is larger and includes the additional genes (roqM and roqO) necessary for the conversion of Roquefortine C to glandicolines and subsequently meleagrin.[6]

Quantitative Data

The production of roquefortine alkaloids can vary significantly depending on the fungal strain and culture conditions. The following tables summarize some of the quantitative data available in the literature.

Fungal StrainCulture MediumRoquefortine C ProductionReference
Penicillium roqueforti (21 isolates)Yeast Extract Sucrose (YES)25.6 - 426.7 µg/g[12]
Penicillium roqueforti (21 isolates)Reconstituted Skim Milk (10%)26.9 - 488 µg/g[12]
Penicillium roquefortiYeast Extract Sucrose (YES)0.18 - 8.44 mg/L[13]
Penicillium roquefortiMilk (20°C, 14 days)0.06 - 3.08 mg/L[13]
Sample TypeNumber of SamplesRoquefortine C Concentration RangeReference
Blue-veined Cheeses10>0.1 - 3.6 µg/g[12]
Blue-veined CheesesNot specified0.05 - 1.47 mg/kg[13]
Market Blue CheesesNot specifiedup to 6.8 mg/kg[14]
Blue Cheese12Average of 0.42 µg/g[14]
Blue Cheese Dressing2Average of 0.045 µg/g[14]
Genetic ModificationFungal StrainEffect on Roquefortine C ProductionReference
Silencing of rds or rpt genesPenicillium roqueforti50% reduction[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the roquefortine biosynthesis pathway. These protocols are based on established methods and may require optimization for specific experimental conditions.

Extraction and Quantification of Roquefortine C from Fungal Cultures by HPLC

Objective: To extract and quantify Roquefortine C from Penicillium cultures.

Materials:

  • Fungal mycelium grown on solid or in liquid medium.

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Roquefortine C standard (Sigma-Aldrich or equivalent)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or MS detector.

Procedure:

  • Extraction:

    • Harvest fungal mycelium from the culture medium by filtration.

    • Lyophilize the mycelium and grind it to a fine powder.

    • Extract a known weight of the powdered mycelium with ethyl acetate (e.g., 1 g of mycelium in 20 mL of ethyl acetate) by shaking for 1 hour at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more and pool the supernatants.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 320 nm or by mass spectrometry (MS) for higher specificity and sensitivity.[15][16]

    • Quantification: Prepare a standard curve using a series of known concentrations of Roquefortine C standard. Calculate the concentration of Roquefortine C in the sample by comparing its peak area to the standard curve.[15]

RNA-Mediated Gene Silencing in Penicillium roqueforti

Objective: To silence the expression of a target gene in the roquefortine biosynthesis pathway to study its function.

Materials:

  • Penicillium roqueforti strain

  • Plasmid vector for RNA interference (RNAi) (e.g., containing a strong promoter driving the expression of a hairpin construct)

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution

  • Selective medium (containing an appropriate antibiotic for plasmid selection)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

  • Construct Design:

    • Select a unique fragment (300-500 bp) of the target gene.

    • Clone this fragment into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

  • Protoplast Preparation and Transformation:

    • Grow P. roqueforti in a suitable liquid medium.

    • Harvest the mycelium and incubate it with the protoplasting enzyme solution to digest the cell walls.

    • Collect the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the RNAi plasmid using a PEG-CaCl₂-mediated method.[17][18]

    • Plate the transformed protoplasts on a selective regeneration medium.

  • Selection and Verification of Transformants:

    • Isolate colonies that grow on the selective medium.

    • Confirm the integration of the RNAi cassette by PCR.

  • Analysis of Gene Silencing:

    • Grow the transformants and the wild-type strain under conditions that induce roquefortine production.

    • Extract total RNA from the mycelium.

    • Perform qRT-PCR to quantify the transcript levels of the target gene in the transformants relative to the wild-type strain. A significant reduction in transcript levels indicates successful gene silencing.[19]

  • Metabolite Analysis:

    • Extract and analyze the secondary metabolites from the silenced and wild-type strains using the HPLC method described above to determine the effect of gene silencing on roquefortine production.

Heterologous Expression of Biosynthetic Genes in a Fungal Host

Objective: To express a gene or a set of genes from the roquefortine pathway in a heterologous fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) to characterize enzyme function.

Materials:

  • Heterologous host strain (e.g., A. oryzae)

  • Expression vector(s) with a strong, inducible promoter (e.g., alcA promoter)

  • Genomic DNA from the source Penicillium species

  • Restriction enzymes, DNA ligase, and other molecular cloning reagents

  • Protoplasting and transformation reagents for the host fungus.

Procedure:

  • Gene Cloning and Vector Construction:

    • Amplify the gene(s) of interest from the genomic DNA of the Penicillium strain.

    • Clone the gene(s) into the expression vector under the control of the inducible promoter. For multi-gene clusters, several genes can be cloned into a single vector or co-transformed on separate vectors.

  • Host Transformation:

    • Prepare protoplasts from the heterologous host fungus.

    • Transform the protoplasts with the expression vector(s).

    • Select for transformants on an appropriate selective medium.

  • Gene Expression and Metabolite Production:

    • Grow the transformant in a non-inducing medium.

    • Transfer the mycelium to a medium containing an inducer (e.g., ethanol or threonine for the alcA promoter) to induce the expression of the heterologous gene(s).

    • If necessary, feed the culture with the substrate of the expressed enzyme.

  • Analysis:

    • Extract the metabolites from the culture medium and/or mycelium.

    • Analyze the extracts by HPLC or LC-MS to detect the product of the heterologously expressed enzyme(s).

Visualizations

The following diagrams illustrate the core biosynthetic pathway of roquefortine alkaloids and a general workflow for gene silencing experiments.

Roquefortine_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_downstream Downstream Products (in other Penicillium spp.) L-Tryptophan L-Tryptophan HTD Histidyltryptophanyldiketopiperazine (HTD) L-Tryptophan->HTD L-Histidine L-Histidine L-Histidine->HTD RDS (roqA) DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) HTD->DHTD RDH (roqR) Roquefortine_D Roquefortine D HTD->Roquefortine_D RPT (roqD) Roquefortine_C Roquefortine C DHTD->Roquefortine_C RPT (roqD) Roquefortine_D->Roquefortine_C RDH (roqR) Glandicoline_A Glandicoline A Roquefortine_C->Glandicoline_A RoqM (nox) Glandicoline_B Glandicoline B Glandicoline_A->Glandicoline_B RoqO (sro) Meleagrin Meleagrin Glandicoline_B->Meleagrin RoqN (gmt) Oxaline Oxaline Meleagrin->Oxaline OxaC

Caption: Biosynthetic pathway of Roquefortine C and related alkaloids.

Gene_Silencing_Workflow cluster_construction Vector Construction cluster_transformation Fungal Transformation cluster_analysis Analysis Select target gene fragment Select target gene fragment Clone into RNAi vector (hairpin construct) Clone into RNAi vector (hairpin construct) Select target gene fragment->Clone into RNAi vector (hairpin construct) Prepare protoplasts Prepare protoplasts Clone into RNAi vector (hairpin construct)->Prepare protoplasts Transform with RNAi vector Transform with RNAi vector Prepare protoplasts->Transform with RNAi vector Select transformants Select transformants Transform with RNAi vector->Select transformants Confirm vector integration (PCR) Confirm vector integration (PCR) Select transformants->Confirm vector integration (PCR) Quantify gene expression (qRT-PCR) Quantify gene expression (qRT-PCR) Confirm vector integration (PCR)->Quantify gene expression (qRT-PCR) Analyze metabolite profile (HPLC/LC-MS) Analyze metabolite profile (HPLC/LC-MS) Quantify gene expression (qRT-PCR)->Analyze metabolite profile (HPLC/LC-MS)

Caption: General workflow for RNA-mediated gene silencing in fungi.

Conclusion

The biosynthesis of roquefortine alkaloids is a fascinating example of fungal secondary metabolism, involving a modular enzymatic machinery and a branched pathway that leads to a variety of bioactive compounds. This guide provides a foundational understanding of this pathway, from the initial condensation of amino acid precursors to the formation of complex downstream products. The provided data and experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of this pathway, engineer novel alkaloid structures, or develop strategies to control the production of these mycotoxins in food and other environments. Further research into the specific kinetics and regulatory mechanisms of the biosynthetic enzymes will be crucial for a complete understanding and effective manipulation of roquefortine alkaloid production.

References

In-Depth Technical Guide to the Secondary Metabolite Profile of Gymnoascus reessii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the fungus Gymnoascus reessii, a member of the Onygenales order. This document synthesizes available data on the chemical diversity of its metabolic profile, outlines generalized experimental protocols for the extraction and analysis of these compounds, and presents logical workflows relevant to their study. While Gymnoascus reessii and related species in the Onygenales order are recognized for their potential to produce a rich array of bioactive compounds, it is important to note that detailed quantitative data and specific elucidated signaling pathways for G. reessii are not extensively documented in currently available scientific literature.[1][2][3][4][5]

Known Secondary Metabolites of Gymnoascus reessii

Gymnoascus reessii has been shown to produce a variety of secondary metabolites, many of which exhibit interesting biological activities. These compounds belong to diverse chemical classes, including butenolides, polyenylpyrroles, polyenylfurans, and indoloditerpenoids. A summary of the identified metabolites is provided below. It is critical to note that quantitative yield data for these compounds are largely unavailable in the reviewed literature; therefore, the table focuses on the identified compounds and their general class.

Compound ClassSpecific Metabolites IdentifiedSource/Reference
Aromatic ButenolidesGymnoascolide A, Gymnoascolide B, Gymnoascolide C[6][7]
PolyenylpyrrolesRumbrin, Auxarconjugatin A, 12E-IsorumbrinClark et al.
PolyenylfuransGymnoconjugatin A, Gymnoconjugatin BClark et al.
IndoloditerpenoidsGymnoascole acetate[7]
OtherRoquefortine E, (3E, 5E)-2, 5-dihydroxy-2,7-dihydrooxepine-3-carboxylic anhydride[7]

Note: The effect of halide salts on the production of polyenylpyrroles has been observed, suggesting that culture conditions can be manipulated to alter the metabolic profile. Specifically, the addition of NaCl enhances the production of chloropolyenylpyrroles, while NaBr favors the formation of bromo- and dechloro-analogues.[8][9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the extraction and purification of every specific secondary metabolite from Gymnoascus reessii are not consistently available in the literature. Therefore, this section provides a generalized workflow based on common practices for fungal secondary metabolite research.

Fungal Cultivation and Fermentation

A generalized workflow for the cultivation of Gymnoascus reessii for secondary metabolite production is outlined below. The specific media composition and culture conditions can significantly influence the metabolic profile.

G Diagram 1: Generalized Fungal Cultivation Workflow A Fungal Isolate of Gymnoascus reessii B Inoculation into Liquid or Solid Media A->B C Incubation (Temperature and Time Variation) B->C D Monitoring of Growth and Metabolite Production C->D E Harvesting of Mycelia and/or Culture Broth D->E G Diagram 2: Generalized Metabolite Extraction and Purification A Fungal Culture (Mycelia and Broth) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Preparative HPLC E->F G Pure Compounds F->G H Structure Elucidation (NMR, MS) G->H G Diagram 3: Hypothetical Regulatory Pathway for Secondary Metabolism A Environmental Signals (e.g., nutrient limitation, pH, light) B Signal Transduction Pathways (e.g., MAPK, cAMP) A->B C Global Regulators B->C D Activation of Biosynthetic Gene Clusters (BGCs) C->D E Production of Secondary Metabolites D->E

References

Roquefortine E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 871982-52-4

This technical guide provides a comprehensive overview of Roquefortine E, a diketopiperazine fungal metabolite. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential applications of this natural product. While data specific to this compound is emerging, this guide also draws upon the more extensive research on its structural analog, Roquefortine C, to provide a broader context for its potential mechanisms and areas of investigation.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule produced by the fungus Gymnoascus reessii.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 871982-52-4[1][][4][5]
Molecular Formula C₂₇H₃₁N₅O₂[1][][4][5]
Molecular Weight 457.6 g/mol [1][][4]
Appearance Solid[1]
Purity >95% (by HPLC)[][4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Initial Source Gymnoascus reessii[1][2]

Biological Activity and Potential Applications

This compound is an analog of Roquefortine C and is classified as a diketopiperazine fungal metabolite.[1][][4] It has been identified as an antimitotic agent and a selective, though weakly active, antitumor agent.[][4] The broader family of roquefortine alkaloids, which includes Roquefortine C, is known for a range of bioactivities, including neurotoxic effects and antimicrobial properties against Gram-positive bacteria.[6][7][8]

The mechanism of action for the closely related Roquefortine C involves the inhibition of rat and human cytochrome P450 enzymes.[6][8] This interaction is characterized by the binding of an amino function to the heme iron of the cytochrome, leading to a type II difference spectrum.[6] Given the structural similarity, it is plausible that this compound may exhibit similar interactions with cytochrome P450 enzymes, a hypothesis that warrants further investigation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in the public domain. However, based on its described biological activities, a general methodology for assessing its cytotoxic and antimitotic effects can be outlined.

General Cytotoxicity Assay (MTT Assay) Workflow

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cultured cell lines.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549, K562, MCF-7, HepG2) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Remove the growth medium from the 96-well plates and replace it with a medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using appropriate software.

G cluster_workflow General Cytotoxicity Assay Workflow A Cell Seeding in 96-well plates B Compound Treatment (this compound) A->B C Incubation (e.g., 48 hours) B->C D MTT Reagent Addition C->D E Incubation (3-4 hours) D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 determination) G->H

Cytotoxicity Assay Workflow

Signaling and Biosynthetic Pathways

Specific signaling pathways directly modulated by this compound have not yet been elucidated. However, the biosynthetic pathway of its precursor, Roquefortine C, is well-characterized and provides insight into the formation of this class of compounds.

Roquefortine C Biosynthetic Pathway

The biosynthesis of Roquefortine C begins with the condensation of L-tryptophan and L-histidine.[9][10] This initial step is catalyzed by a nonribosomal peptide synthetase (NRPS).[9] The resulting dipeptide undergoes a series of enzymatic modifications, including prenylation and dehydrogenation, to yield Roquefortine C.[9] Roquefortine C then serves as a key precursor for other complex alkaloids like meleagrin and oxaline.[10][11]

G cluster_biosynthesis Roquefortine C Biosynthesis A L-Tryptophan C Cyclodipeptide (Diketopiperazine ring formation) A->C NRPS B L-Histidine B->C NRPS D Prenylation & Dehydrogenation C->D E Roquefortine C D->E F Further Modifications E->F G Meleagrin, Oxaline, etc. F->G

Roquefortine C Biosynthesis

Future Directions

The characterization of this compound as an antimitotic and weakly antitumor agent suggests that further investigation into its mechanism of action is warranted. Future research could focus on:

  • Elucidating the specific molecular targets of this compound that contribute to its antimitotic activity.

  • Investigating its interaction with cytochrome P450 enzymes to determine if it shares the inhibitory properties of Roquefortine C.

  • Exploring its potential synergistic effects with other chemotherapeutic agents.

  • Conducting more extensive cytotoxicity screening against a broader panel of cancer cell lines.

The information presented in this guide provides a foundation for further research into this compound. As a unique natural product, it holds potential for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a notable isoprenylated diketopiperazine, a class of natural products with diverse biological activities. First isolated from an Australian soil-derived ascomycete, Gymnoascus reessii, this technical guide synthesizes the available physicochemical data for this compound. This document provides a summary of its known properties, detailed experimental methodologies for its isolation, and spectroscopic data for its characterization. Due to the limited research on this specific roquefortine analogue, information regarding its biological signaling pathways is not yet available. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from the more extensively studied Roquefortine C, as they are distinct chemical entities.

PropertyDataCitation
Molecular Formula C₂₇H₃₁N₅O₂
Molecular Weight 457.57 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Optical Rotation Not specified in available literature
Solubility Not specified in available literature
CAS Number 871982-52-4

Note: Data for appearance, melting point, optical rotation, and solubility are not available in the reviewed literature. Further experimental characterization is required to determine these properties.

Experimental Protocols

Isolation of this compound from Gymnoascus reessii

The following protocol is based on the initial discovery and isolation of this compound[1][2]. The workflow for this process is illustrated in the diagram below.

experimental_workflow Isolation Workflow for this compound A Solid-phase fermentation of Gymnoascus reessii B Extraction with organic solvent A->B Biomass harvesting C Solvent partitioning B->C Crude extract D Chromatographic separation (e.g., HPLC) C->D Fractionation E Isolation of this compound D->E Purification

Figure 1: Generalized workflow for the isolation of this compound.

Methodology:

  • Fermentation: Gymnoascus reessii is cultured on a solid-phase medium. The specific composition of the medium and the incubation conditions (temperature, duration) are critical for the production of secondary metabolites, including this compound.

  • Extraction: The solid culture is extracted with a suitable organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of fungal metabolites.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for the final purification of individual compounds like this compound.

Note: The detailed parameters for each step (e.g., specific solvents, gradients, and columns for HPLC) would be found in the primary literature and should be consulted for precise replication.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

TechniqueIonFormula
HRMS [M+H]⁺C₂₇H₃₂N₅O₂
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural assignment of this compound. While the specific chemical shifts and coupling constants are reported in the primary literature, a summary of the key structural features identified by NMR is provided below.

  • Diketopiperazine Core: Characteristic signals for the diketopiperazine ring protons and carbons.

  • Isoprenyl Group: Resonances corresponding to the isoprene unit attached to the core structure.

  • Aromatic System: Signals indicating the presence of an indole or a related aromatic moiety.

Note: For unambiguous structural confirmation and comparison, it is imperative to refer to the complete NMR data in the original publication.

Signaling Pathways and Biological Activity

As of the latest available information, there are no published studies on the specific signaling pathways modulated by this compound. The biological activity of this compound was noted in its initial discovery, where it was isolated alongside Roquefortine C, the major antibacterial principle[1][2]. However, detailed studies on the specific biological targets and mechanisms of action for this compound have not been reported. The broader class of roquefortine alkaloids is known for a range of bioactivities, including neurotoxicity and antimicrobial effects[3][4][5].

signaling_pathway Signaling Pathways of this compound cluster_info Information Unavailable A This compound B Biological Target(s) A->B Binding/Interaction C Downstream Signaling Events B->C Signal Transduction D Cellular Response C->D Physiological Effect

Figure 2: A conceptual diagram illustrating the current lack of knowledge regarding the signaling pathways of this compound.

Conclusion

This compound is a structurally interesting mycotoxin with potential for further scientific investigation. This guide provides the currently available physicochemical data and a framework for its isolation and characterization. Significant gaps in knowledge exist, particularly concerning its physical properties and biological mechanisms. Future research should focus on the full experimental determination of its physicochemical characteristics, the total synthesis to provide larger quantities for biological screening, and in-depth studies to elucidate its mode of action and potential therapeutic applications.

References

Roquefortine E: A Technical Review of a Rare Diketopiperazine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a rare diketopiperazine alkaloid, first isolated from an Australian isolate of the fungus Gymnoascus reessii.[1][2] As a member of the roquefortine family of mycotoxins, it shares a structural relationship with the more extensively studied Roquefortine C. However, specific scientific literature on this compound, detailing its biological activity, mechanism of action, and synthesis, is notably scarce. This technical guide provides a comprehensive overview of the available information on this compound, placed within the broader context of roquefortine and diketopiperazine alkaloids. Due to the limited data, this review also highlights significant knowledge gaps to guide future research endeavors.

Introduction

Diketopiperazines (DKPs) are a large and diverse class of cyclic peptides synthesized by a wide array of organisms, including bacteria, fungi, and marine microorganisms.[3][4] These compounds are known to exhibit a remarkable range of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory effects.[3][5][6] The roquefortine alkaloids, a prominent family of indole diketopiperazines produced primarily by Penicillium and related fungal species, are of particular interest due to their complex structures and significant bioactivities.[1][2]

Roquefortine C, the most well-known member of this family, is a common fungal metabolite and a known mycotoxin found in various foods and beverages.[7] Its toxicological profile and mechanism of action have been the subject of considerable research.[7][8][9] In contrast, this compound remains an enigmatic member of this family, with its discovery in 2005 from Gymnoascus reessii being the primary reference in the scientific literature.[1][2] This guide aims to synthesize the limited available information on this compound and to leverage the knowledge of related compounds to provide a foundational understanding for researchers.

Chemical Structure

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity and mechanism of action of this compound. To provide a relevant framework, the known activities of the closely related Roquefortine C and the general class of diketopiperazine alkaloids are summarized below.

Inferred Activities from Roquefortine C

Roquefortine C exhibits a range of biological effects, including:

  • Neurotoxicity: At high doses, Roquefortine C is a potent neurotoxin.[7]

  • Interaction with Cytochrome P450: It has been shown to interact with and inhibit mammalian cytochrome P450 enzymes.[7][8] The mechanism involves the binding of an amino function to the heme iron, giving rise to a type II difference spectrum.[8]

  • Antimicrobial Properties: Roquefortine C possesses bacteriostatic activity, particularly against Gram-positive bacteria.[7][11] This effect is believed to be linked to the inhibition of bacterial respiration.[11]

General Activities of Diketopiperazine Alkaloids

The broader class of diketopiperazine alkaloids, to which this compound belongs, is known for a wide spectrum of bioactivities.[3][5][12] These include:

  • Antimicrobial

  • Antiviral

  • Anticancer[1]

  • Immunomodulatory

  • Antioxidant

  • Insecticidal

Given its structural classification, it is conceivable that this compound may possess some of these properties. However, empirical evidence is required to confirm any specific biological activity.

Synthesis and Biosynthesis

Chemical Synthesis

There are no published reports on the total synthesis of this compound. The chemical synthesis of related, complex diketopiperazines is often a challenging multi-step process.

Biosynthesis

The biosynthesis of Roquefortine C in Penicillium species is known to originate from the amino acids L-tryptophan and L-histidine.[9][10] A nonribosomal peptide synthetase (NRPS) is responsible for the initial condensation of these precursors to form a cyclodipeptide.[9] Subsequent enzymatic modifications, including prenylation and dehydrogenation, lead to the final structure of Roquefortine C.[9] It is hypothesized that the biosynthetic pathway of this compound in Gymnoascus reessii follows a similar route, although the specific enzymes and intermediates are unknown.

The general biosynthetic pathway for Roquefortine C is depicted below, which may serve as a model for the potential biosynthesis of this compound.

Roquefortine_Biosynthesis L-Tryptophan L-Tryptophan Cyclo(Trp-His) Cyclo(Trp-His) L-Tryptophan->Cyclo(Trp-His) NRPS L-Histidine L-Histidine L-Histidine->Cyclo(Trp-His) Roquefortine D Roquefortine D Cyclo(Trp-His)->Roquefortine D Prenyltransferase Roquefortine C Roquefortine C Roquefortine D->Roquefortine C Dehydrogenase

Caption: Putative biosynthetic pathway of Roquefortine C.

Quantitative Data

A thorough search of the existing literature did not yield any specific quantitative data for this compound, such as IC50 values, LD50 values, or spectroscopic data (NMR, IR, MS). The tables below are provided as a template for future research findings and to present the available data for the related compound, Roquefortine C, for comparative purposes.

Table 1: Biological Activity of Roquefortine C

ActivityTest SystemValueReference
Cytotoxicity (IC50)Caco-2 cells>100 µM[13]
Affinity for P450 (Ks)Rat liver microsomes0.2-8 µM[8]
Minimal Inhibitory Concentration (MIC)Gram-positive bacteria~80 µg/mL[11]
Acute Toxicity (LD50)Rats (intraperitoneal)15-20 mg/kg[14]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. The following represents a generalized workflow that would typically be employed in the discovery and initial characterization of a new natural product like this compound.

Experimental_Workflow cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Fungal Culture (Gymnoascus reessii) Fungal Culture (Gymnoascus reessii) Extraction Extraction Fungal Culture (Gymnoascus reessii)->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure this compound Pure this compound Chromatographic Separation->Pure this compound Spectroscopic Analysis (NMR, MS, IR, UV) Spectroscopic Analysis (NMR, MS, IR, UV) Pure this compound->Spectroscopic Analysis (NMR, MS, IR, UV) In vitro assays (e.g., cytotoxicity, antimicrobial) In vitro assays (e.g., cytotoxicity, antimicrobial) Pure this compound->In vitro assays (e.g., cytotoxicity, antimicrobial) Structure Determination Structure Determination Spectroscopic Analysis (NMR, MS, IR, UV)->Structure Determination Mechanism of Action Studies Mechanism of Action Studies In vitro assays (e.g., cytotoxicity, antimicrobial)->Mechanism of Action Studies Identification of Biological Targets Identification of Biological Targets Mechanism of Action Studies->Identification of Biological Targets

Caption: General workflow for natural product discovery.

Conclusion and Future Directions

This compound represents a significant knowledge gap within the field of mycotoxins and natural product chemistry. While its classification as a diketopiperazine from Gymnoascus reessii provides a starting point for investigation, a comprehensive understanding of its chemical and biological properties is currently lacking. Future research should prioritize the following:

  • Re-isolation and Structural Confirmation: Obtaining a pure sample of this compound is crucial for detailed structural elucidation using modern spectroscopic techniques.

  • Biological Screening: A broad-based biological screening of this compound is needed to identify any significant antimicrobial, cytotoxic, or other pharmacologically relevant activities.

  • Toxicological Assessment: Given the known toxicity of other roquefortine alkaloids, a thorough toxicological evaluation of this compound is warranted.

  • Synthetic Chemistry: The development of a synthetic route to this compound would provide access to larger quantities for in-depth biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic basis of this compound production in Gymnoascus reessii could reveal novel biosynthetic machinery.

Addressing these research questions will be instrumental in determining the potential of this compound as a lead compound for drug discovery or as a mycotoxin of concern. This technical guide serves as a foundational document to stimulate and guide these future investigations.

References

Roquefortine Compounds: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Roquefortine compounds, with a primary focus on Roquefortine C, a mycotoxin produced by various Penicillium species.[1] This document summarizes key molecular interactions, toxicological effects, and biosynthetic pathways, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological processes.

Core Mechanisms of Action

Roquefortine C exerts its biological effects through multiple mechanisms, primarily targeting mammalian cytochrome P450 (CYP450) enzymes and exhibiting neurotoxic properties.[1] It also possesses bacteriostatic activity against Gram-positive bacteria.[1]

Inhibition of Cytochrome P450 Enzymes

A primary mechanism of action for Roquefortine C is the inhibition of various cytochrome P450 enzymes.[1] Spectroscopic analysis reveals that Roquefortine C interacts with the heme iron of these enzymes through its imidazole moiety, producing a characteristic Type II difference spectrum.[2][3][4] This interaction leads to the inhibition of the metabolic activity of several key human CYP450 isoforms, including CYP1A1, CYP1A2, CYP2D6, and CYP3A4.[2] The potent inhibitory effect, particularly on CYP1A1 and CYP1A2, suggests a potential for significant drug-drug interactions and alteration of xenobiotic metabolism.[2][4] The affinity for these enzymes is high, with dissociation constants (Ks) in the micromolar range.[2]

Neurotoxicity

Roquefortine C is a potent neurotoxin at high doses.[1] While the precise molecular mechanisms underlying its neurotoxicity are not fully elucidated, studies on neuro-2a cells suggest that its cytotoxic effects involve the induction of mitochondrial and lysosomal dysfunction, leading to ATP depletion and the generation of reactive oxygen species (ROS).[5] Although Roquefortine C is a tremorgenic mycotoxin, direct, high-affinity binding to GABA receptors has not been definitively established as its primary mode of action. The tremorgenic effects may be a downstream consequence of its broader neurotoxic activities. It is important to note that at the low concentrations found in cheese (0.05 to 1.47 mg/kg), Roquefortine C is considered safe for consumption.[1][6]

Antimicrobial Activity

Roquefortine C exhibits bacteriostatic activity, primarily against Gram-positive bacteria that contain haemoproteins.[1] The proposed mechanism for this antimicrobial action is the inhibition of bacterial respiration, as evidenced by a reduction in oxygen uptake in susceptible bacteria.[7] This effect is bacteriostatic rather than bactericidal, as inhibited cells can resume normal growth when the toxin is removed.[7]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of Roquefortine C with cytochrome P450 enzymes.

Table 1: Binding Affinity of Roquefortine C for Rat and Human Cytochrome P450 Isoforms

Enzyme SourceInducerKs (µM)
Rat Liver MicrosomesVarious0.2 - 8
Human P450 1A1-High Affinity
Human P450 1A2-High Affinity
Human P450 2D6-High Affinity
Human P450 3A4-High Affinity
Data sourced from PubChem CID 21608802.[2]

Table 2: Inhibitory Concentration (IC50) of Roquefortine C against various Cytochrome P450 Activities

P450 Isoform/ActivityEnzyme SourceIC50 (µM)
Testosterone 6β-hydroxylase (CYP3A)Dexamethasone-induced rat liver microsomes~10
Bromocriptine metabolism (CYP3A)Dexamethasone-induced rat liver microsomes / P450 3A4> 50
Benzphetamine N-demethylasePhenobarbital-induced rat liver microsomes> 30
Ethoxyresorufin metabolism (CYP1A)3-Methylcholanthrene-induced rat liver microsomes / P450 1A1 & 1A20.1
Data sourced from Aninat et al., 2001.[4]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Roquefortine C.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory effect of Roquefortine C on the activity of specific CYP450 isoforms.

General Protocol:

  • Incubation: Isoform-specific substrates are incubated with human liver microsomes or recombinant CYP450 enzymes in the presence of a series of concentrations of Roquefortine C.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Termination: After a defined incubation period, the reaction is terminated, often by the addition of a solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each Roquefortine C concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[8][9][10]

Neuro-2a Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Roquefortine C on neuronal cells.

General Protocol:

  • Cell Seeding: Neuro-2a cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Roquefortine C for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the EC50 value is calculated.[11][12][13]

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of Roquefortine C.

Roquefortine_C_Biosynthesis L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-His) Cyclo(L-Trp-L-His) L-Tryptophan->Cyclo(L-Trp-L-His) rds (NRPS) L-Histidine L-Histidine L-Histidine->Cyclo(L-Trp-L-His) Roquefortine D Roquefortine D Cyclo(L-Trp-L-His)->Roquefortine D rpt (Prenyltransferase) Roquefortine C Roquefortine C Roquefortine D->Roquefortine C rdh (Dehydrogenase)

Caption: Biosynthetic pathway of Roquefortine C from its amino acid precursors.

Neurotoxicity_Pathway Roquefortine C Roquefortine C Mitochondrial_Dysfunction Mitochondrial Dysfunction Roquefortine C->Mitochondrial_Dysfunction Lysosomal_Dysfunction Lysosomal Dysfunction Roquefortine C->Lysosomal_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ROS_Generation Reactive Oxygen Species (ROS) Generation Mitochondrial_Dysfunction->ROS_Generation Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress ROS_Generation->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Proposed mechanism of Roquefortine C-induced neurotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation CYP450_Inhibition CYP450 Inhibition Assay (IC50, Ks) Mechanism_Elucidation Elucidation of Mechanism of Action CYP450_Inhibition->Mechanism_Elucidation Cytotoxicity_Assay Neuronal Cell Cytotoxicity Assay (EC50) ROS_Measurement ROS Production Assay Cytotoxicity_Assay->ROS_Measurement ATP_Measurement ATP Level Quantification Cytotoxicity_Assay->ATP_Measurement Mitochondrial_Potential Mitochondrial Membrane Potential Assay Cytotoxicity_Assay->Mitochondrial_Potential Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Antimicrobial_Assay->Mechanism_Elucidation ROS_Measurement->Mechanism_Elucidation ATP_Measurement->Mechanism_Elucidation Mitochondrial_Potential->Mechanism_Elucidation Roquefortine_Compound Roquefortine Compound Roquefortine_Compound->CYP450_Inhibition Roquefortine_Compound->Cytotoxicity_Assay Roquefortine_Compound->Antimicrobial_Assay

Caption: General experimental workflow for characterizing Roquefortine C's bioactivity.

Roquefortine D

Roquefortine D is a biosynthetic precursor to Roquefortine C.[14] It is formed by the prenylation of the cyclodipeptide cyclo(L-Trp-L-His) and is subsequently dehydrogenated to yield Roquefortine C.[15] While its role as an intermediate is established, comprehensive data on the specific biological activities and mechanism of action of Roquefortine D itself are limited in the current scientific literature.

Conclusion

Roquefortine C is a mycotoxin with a multifaceted mechanism of action, primarily characterized by its potent inhibition of cytochrome P450 enzymes and its neurotoxic effects at high concentrations. Its ability to interact with critical drug-metabolizing enzymes highlights the importance of monitoring its levels in food products. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its neurotoxicity and to explore the potential biological activities of its precursor, Roquefortine D. This guide provides a foundational understanding for researchers and professionals in drug development and food safety.

References

Potential Biological Targets of Roquefortine E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E belongs to the roquefortine class of mycotoxins, which are structurally complex alkaloids produced by various species of the Penicillium and Gymnoascus genera. While extensive research has been conducted on its close analog, Roquefortine C, specific data on the biological targets of this compound remains limited. This technical guide consolidates the existing knowledge on the biological interactions of roquefortine alkaloids, with a primary focus on the well-characterized activities of Roquefortine C, to provide a predictive framework and a strategic direction for the investigation of this compound's mechanism of action and potential therapeutic or toxicological relevance. The primary identified target of the roquefortine class is the cytochrome P450 (CYP450) enzyme system, with additional reports indicating neurotoxic and antimicrobial properties. This document outlines the key biological targets, summarizes quantitative interaction data, details relevant experimental protocols, and provides visual workflows to guide future research and drug development efforts centered on this compound.

Introduction

Roquefortine alkaloids, including Roquefortine C and E, are diketopiperazine-derived mycotoxins. Roquefortine C has been identified as a potent inhibitor of the mammalian cytochrome P450 (CYP450) enzyme system, a critical player in drug metabolism and xenobiotic detoxification.[1][2][3] Given the structural similarities between Roquefortine C and this compound, it is highly probable that this compound exhibits a similar inhibitory profile against CYP450 enzymes. Furthermore, reports of neurotoxicity and bacteriostatic activity against Gram-positive bacteria for Roquefortine C suggest that this compound may possess a similar spectrum of biological activities.[4][5][6]

This guide serves as a comprehensive resource for researchers initiating studies on this compound. By leveraging the data available for Roquefortine C, we present a foundational understanding of its likely biological targets and provide detailed methodologies to facilitate the empirical investigation of this compound's pharmacological and toxicological profile.

Primary Biological Target: Cytochrome P450 Enzymes

The most well-documented biological target for the roquefortine class of compounds is the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases.

Mechanism of Action

Studies on Roquefortine C have demonstrated that it interacts with various CYP450 isoforms, leading to enzyme inhibition.[1][2] The proposed mechanism of action involves the coordination of a nitrogen atom in the imidazole moiety of the roquefortine molecule to the heme iron of the cytochrome P450 enzyme.[2] This interaction gives rise to a characteristic Type II difference spectrum upon analysis with UV-vis spectroscopy, which is indicative of a direct binding event between an amino group and the heme iron center.[1][2] This binding event competitively inhibits the normal catalytic cycle of the CYP450 enzyme, thereby reducing its metabolic activity.

cluster_0 Cytochrome P450 Catalytic Cycle cluster_1 This compound Inhibition CYP450_Fe3 CYP450 (Fe³⁺) Substrate_Binding Substrate (RH) Binding CYP450_Fe3->Substrate_Binding CYP450_RH CYP450-RH (Fe³⁺) Substrate_Binding->CYP450_RH Reduction_1 First Electron Transfer (NADPH-P450 Reductase) CYP450_RH->Reduction_1 CYP450_RH_Fe2 CYP450-RH (Fe²⁺) Reduction_1->CYP450_RH_Fe2 O2_Binding O₂ Binding CYP450_RH_Fe2->O2_Binding CYP450_RH_Fe2_O2 CYP450-RH (Fe²⁺)-O₂ O2_Binding->CYP450_RH_Fe2_O2 Reduction_2 Second Electron Transfer (NADPH-P450 Reductase) CYP450_RH_Fe2_O2->Reduction_2 Peroxo_Complex Peroxo Complex Reduction_2->Peroxo_Complex Protonation_1 Protonation Peroxo_Complex->Protonation_1 Fe_OOH Fe³⁺-OOH Protonation_1->Fe_OOH Protonation_2 Protonation & H₂O Release Fe_OOH->Protonation_2 Fe_O [FeO]³⁺ Protonation_2->Fe_O Substrate_Hydroxylation Substrate Hydroxylation Fe_O->Substrate_Hydroxylation Product_Release Product (ROH) Release Substrate_Hydroxylation->Product_Release Product_Release->CYP450_Fe3 Roquefortine_E This compound Binding_to_Heme Binding to Heme Iron (Fe³⁺) Roquefortine_E->Binding_to_Heme Binding_to_Heme->CYP450_Fe3 Inhibition cluster_0 Experimental Workflow for CYP450 Inhibition Studies Start Start: Hypothesis This compound inhibits CYP450 Binding_Assay Binding Assay (Difference UV-vis Spectroscopy) Start->Binding_Assay Determine_Ks Determine Ks Binding_Assay->Determine_Ks Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) Determine_Ks->Inhibition_Assay Binding Confirmed Determine_IC50 Determine IC50 Inhibition_Assay->Determine_IC50 Mechanism_Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) Determine_IC50->Mechanism_Studies Inhibition Confirmed Conclusion Conclusion: Characterize this compound as a CYP450 Inhibitor Mechanism_Studies->Conclusion

References

Roquefortine E (C27H31N5O2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Rare Diketopiperazine Alkaloid for Scientific and Drug Development Professionals

Introduction

Roquefortine E is a naturally occurring diketopiperazine alkaloid with the molecular formula C27H31N5O2. First isolated from an Australian soil isolate of the ascomycete Gymnoascus reessii, it represents a unique structural analogue within the broader roquefortine class of mycotoxins. Unlike its more prevalent congener, Roquefortine C, this compound possesses an additional isoprenyl group on the imidazole ring. This structural modification likely influences its biological activity, which has been reported as showing selective, albeit weak, antitumor properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, isolation, structural elucidation, and preliminary biological evaluation, to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

This compound is a complex heterocyclic molecule with a molecular weight of 457.57 g/mol . Its structure features a central diketopiperazine core fused to a tryptoline system, with a characteristic exocyclic double bond connected to a substituted imidazole ring. The presence of two isoprenyl units is a distinguishing feature.

PropertyValueSource
Molecular FormulaC27H31N5O2Clark et al., 2005
Molecular Weight457.57 g/mol Clark et al., 2005
AppearanceAmorphous solidClark et al., 2005
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.Bioaustralis Fine Chemicals

Experimental Protocols

Isolation of this compound from Gymnoascus reessii

The following protocol is based on the methodology described by Clark et al. in the Journal of Natural Products (2005).

1. Fungal Cultivation:

  • The producing organism, Gymnoascus reessii (MST-F8413), is cultured on solid-phase potato dextrose agar (PDA) in Petri dishes.

  • The plates are incubated at room temperature for a period of 14 to 21 days, or until sufficient mycelial growth is observed.

2. Extraction:

  • The agar and mycelial mass are diced and exhaustively extracted with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to preliminary fractionation using a reversed-phase flash chromatography system (e.g., C18 silica gel). A step-gradient of increasing methanol (MeOH) in water (H2O) is employed as the mobile phase.

  • Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled.

  • Final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and an isocratic or gradient elution with an acetonitrile (ACN)/H2O mobile phase, yielding pure this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, as detailed in the initial isolation study.

Spectroscopic Data
TechniqueKey Observations
¹H NMR The proton NMR spectrum reveals signals characteristic of the tryptoline and imidazole ring systems, as well as two distinct isoprenyl groups. Key signals include aromatic protons, olefinic protons, and methyl singlets.
¹³C NMR The carbon NMR spectrum shows 27 distinct resonances, consistent with the molecular formula. Signals for carbonyl carbons of the diketopiperazine, aromatic and olefinic carbons, and aliphatic carbons of the isoprenyl groups are observed.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula C27H31N5O2. Fragmentation patterns can provide further structural information.
Infrared (IR) The IR spectrum typically shows absorption bands for N-H and C=O stretching, indicative of the amide functionalities in the diketopiperazine ring, as well as C=C and C-H stretching vibrations.
Ultraviolet (UV) The UV spectrum in methanol exhibits absorption maxima characteristic of the chromophores present in the molecule.

Note: Specific chemical shift values and coupling constants are detailed in the primary literature (Clark et al., 2005).

Biological Activity

Preliminary studies have indicated that this compound possesses selective, yet weak, antitumor activity.[1] It is described as an analogue of Roquefortine C and shares structural similarities with phenylahistin, a known antimitotic agent, due to the additional isoprenyl unit on the imidazole moiety.[1]

Further in-depth studies on the cytotoxic profile and the specific cell lines sensitive to this compound are required to fully characterize its potential as an anticancer agent. The mechanism of its antitumor action has not yet been elucidated.

Synthesis and Biosynthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity, particularly the stereochemistry of the fused ring system, presents a significant synthetic challenge.

The biosynthetic pathway of this compound has not been explicitly studied. However, it is likely to share early biosynthetic steps with Roquefortine C, which is known to be derived from the amino acids L-tryptophan and L-histidine. The biosynthesis of Roquefortine C involves a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, followed by prenylation. It can be hypothesized that the biosynthesis of this compound follows a similar pathway with an additional prenylation step on the imidazole ring.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the discovery and initial characterization of novel natural products like this compound.

Natural Product Discovery Workflow cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Fungal Cultivation Fungal Cultivation Extraction Extraction Fungal Cultivation->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure Compound Pure Compound Chromatographic Separation->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry IR and UV Spectroscopy IR and UV Spectroscopy Pure Compound->IR and UV Spectroscopy Bioassays (e.g., Antitumor) Bioassays (e.g., Antitumor) Pure Compound->Bioassays (e.g., Antitumor) Structure Determination Structure Determination NMR Spectroscopy->Structure Determination Mass Spectrometry->Structure Determination IR and UV Spectroscopy->Structure Determination Mechanism of Action Studies Mechanism of Action Studies Bioassays (e.g., Antitumor)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Workflow for Natural Product Discovery.

Conclusion

This compound is a rare and structurally interesting member of the roquefortine family of natural products. While its initial isolation and structural characterization have been established, there remains a significant gap in the understanding of its biological activity, mechanism of action, and synthetic accessibility. The preliminary data suggesting antitumor activity warrants further investigation, positioning this compound as a potential, albeit modest, lead compound for drug development. This guide consolidates the currently available information to facilitate and encourage further research into this unique fungal metabolite.

References

Spectroscopic and Bioinformatic Insights into Roquefortine E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E, a diketopiperazine alkaloid, was first isolated and identified from the Australian soil ascomycete Gymnoascus reessii. As a member of the roquefortine family of mycotoxins, which are notable for their complex chemical structures and diverse biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the available spectroscopic data for this compound, outlines general experimental protocols for its isolation and characterization, and presents a conceptual workflow for natural product discovery. While the primary spectroscopic data from the original 2005 publication by Clark et al. in the Journal of Natural Products could not be retrieved for this guide, representative data for the related compound Roquefortine C is provided for comparative purposes.

Introduction

The roquefortine alkaloids are a class of fungal secondary metabolites characterized by a core diketopiperazine structure derived from tryptophan and histidine. These compounds are produced by various species of Penicillium and other fungi.[1] The family includes well-studied members such as Roquefortine C, which exhibits neurotoxic and antimicrobial properties. This compound represents a lesser-studied member of this family, and a comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and for facilitating further research into its biological functions.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition of novel compounds. For this compound, the molecular formula was established through this method.

Compound Molecular Formula Ionization Mode Observed m/z Reference
This compoundC₂₂H₂₅N₅O₂PositiveNot availableClark et al., 2005
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Note: The specific ¹H and ¹³C NMR data for this compound from the primary literature could not be accessed. For illustrative purposes, the reported NMR data for the structurally related compound, Roquefortine C , is presented below. It is crucial to note that these values are not those of this compound and should be used for comparative reference only.

Table 2: ¹H and ¹³C NMR Data for Roquefortine C in CDCl₃

Position δC (ppm) δH (ppm, mult., J in Hz)
2168.1
358.94.25 (dd, 9.0, 4.5)
433.93.30 (dd, 15.0, 4.5), 2.95 (dd, 15.0, 9.0)
5a134.5
5b125.6
6122.37.15 (d, 7.5)
7120.07.05 (t, 7.5)
8125.27.30 (t, 7.5)
9109.87.55 (d, 7.5)
9a142.9
10163.4
1159.84.80 (s)
12118.26.85 (s)
14135.2
15117.87.00 (s)
1742.1
1823.51.10 (s)
1924.11.15 (s)
20142.16.00 (dd, 17.5, 10.5)
21113.85.05 (d, 17.5), 5.00 (d, 10.5)
NH8.20 (s)
NH9.85 (s)

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of roquefortine alkaloids from fungal cultures, based on common practices in natural product chemistry.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Gymnoascus reessii) is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under optimal temperature and aeration conditions for a period of several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are separated. The mycelium is typically extracted with a polar organic solvent such as methanol or ethyl acetate. The culture filtrate is also extracted with an immiscible organic solvent like ethyl acetate to capture extracellular metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the target compound. This typically involves:

    • Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Sephadex LH-20 Column Chromatography: Further separation of fractions based on size exclusion and polarity, often using methanol as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compound using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • High-resolution mass spectra are typically acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data is collected in both positive and negative ion modes to determine the accurate mass of the molecular ion and deduce the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • ¹H NMR spectra are referenced to the residual solvent signal.

    • ¹³C NMR spectra are referenced to the solvent signal.

    • 2D NMR experiments are performed to establish correlations between protons and carbons, which is essential for the complete structural assignment.

Workflow and Signaling Pathways

General Workflow for Natural Product Discovery

The discovery and characterization of novel natural products like this compound follows a systematic workflow.

Natural_Product_Workflow A Fungal Strain Cultivation B Extraction & Concentration A->B C Chromatographic Fractionation B->C D Bioassay-Guided Screening C->D Fractions E HPLC Purification C->E Fractions D->E Active Fractions F Structure Elucidation (NMR, MS) E->F Pure Compound G Biological Activity Testing F->G H Lead Compound Identification G->H

Figure 1. A generalized workflow for the discovery and characterization of bioactive natural products.
Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, related compounds in the roquefortine family have been shown to exhibit various biological activities, including cytotoxicity and antimicrobial effects. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a structurally interesting diketopiperazine alkaloid that warrants further investigation. This guide provides a foundational overview of its spectroscopic characterization and a framework for its study. The lack of publicly accessible primary NMR and MS data underscores the importance of data sharing in the scientific community to accelerate research. Future studies should focus on re-isolating or synthesizing this compound to fully characterize its spectroscopic properties and to explore its biological activities and potential mechanisms of action in various cellular pathways.

References

The Hidden Threat in the Trough: An In-depth Technical Guide to the Natural Occurrence of Roquefortine E in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquefortine E, a member of the roquefortine family of mycotoxins, poses a significant, often overlooked, threat to the health and productivity of livestock. Produced predominantly by the fungus Penicillium roqueforti, this neurotoxic alkaloid is a frequent contaminant of animal feed, particularly silage. The insidious nature of this compound lies in its subtle yet impactful effects on animal health, which can range from reduced feed intake and immunosuppression to more severe neurological symptoms. This technical guide provides a comprehensive overview of the natural occurrence of this compound in animal feed, detailing its prevalence, the fungal producers, and the analytical methods for its detection. Furthermore, it delves into the biosynthetic pathway of this mycotoxin and the cellular signaling pathways it perturbs, offering a valuable resource for researchers and professionals in animal health and drug development.

Fungal Origin and Prevalence in Animal Feed

This compound is a secondary metabolite primarily produced by Penicillium roqueforti, a common mold species found in a variety of environments, including soil, decaying organic matter, and stored food products.[1] This fungus is particularly well-adapted to the acidic and low-oxygen conditions of silage, making it a prevalent contaminant in maize, grass, and whole-crop silages fed to ruminants.[2][3] The presence of P. roqueforti and, consequently, this compound, is often associated with visibly moldy sections of silage, though the toxin can be present even in the absence of visible mold.[2]

Studies have documented the widespread occurrence of this compound in animal feed across various geographical regions. For instance, research in Belgium on maize and grass silages revealed significant concentrations of roquefortine C (a closely related and often co-occurring compound), particularly in moldy samples.[4] Similarly, investigations in the Netherlands and Germany have reported the presence of roquefortine C in silage, highlighting the pervasive nature of this mycotoxin in modern agricultural practices.

Quantitative Occurrence of this compound in Animal Feed

The concentration of this compound in contaminated animal feed can vary widely, influenced by factors such as the fungal strain, substrate, and storage conditions. The following table summarizes quantitative data from various studies on the occurrence of Roquefortine C (often used interchangeably with this compound in the literature) in different animal feedstuffs.

Feed TypeCountry/RegionNumber of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Maize Silage (Mouldy)Belgium---1,848[4]
Maize Silage (Non-mouldy)Belgium---459[4]
Grass Silage (Mouldy)Belgium---852[4]
Grass Silage (Non-mouldy)Belgium---319[4]
Maize SilageNetherlands140-Up to 45,000-
Grass SilageNetherlands1200.8--[3]
Visibly Moulded SilagesGermany2487.5Trace to 36,000-
Visibly Unmoulded SilagesGermany2425Trace amounts-
Silage MaizeFlanders, Belgium-6.8Up to 1,06524.4

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in animal feed are crucial for risk assessment and management. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable analytical method.

Representative LC-MS/MS Protocol for this compound Analysis

This protocol is a synthesis of methodologies reported in the scientific literature.

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the animal feed (e.g., 5 grams) is finely ground and homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with a solvent mixture, typically acetonitrile/water or acetonitrile/water/acetic acid, in a ratio of approximately 4:1 (v/v) or 79:20:1 (v/v/v), respectively. The extraction is usually performed by shaking or vortexing for a specified period (e.g., 30-60 minutes).

  • Centrifugation: The extract is centrifuged at high speed (e.g., 4000 rpm for 15 minutes) to separate the solid matrix from the liquid supernatant.

  • Cleanup (Optional but Recommended): A cleanup step may be employed to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18) or by a simple filtration step through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

      • Solvent A: Water with a small percentage of formic acid or ammonium acetate.

      • Solvent B: Acetonitrile or methanol with a small percentage of formic acid or ammonium acetate.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the prepared extract (e.g., 5-10 µL) is injected into the LC system.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for the ionization of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared using certified this compound standards.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Roquefortine_E_Biosynthesis L_Tryptophan L-Tryptophan Cyclo_Trp_His cyclo(L-Trp-L-His) L_Tryptophan->Cyclo_Trp_His rds (NRPS) L_Histidine L-Histidine L_Histidine->Cyclo_Trp_His Dehydro_Cyclo_Trp_His Dehydro-cyclo(L-Trp-L-His) Cyclo_Trp_His->Dehydro_Cyclo_Trp_His rdh (Dehydrogenase) Roquefortine_D Roquefortine D Dehydro_Cyclo_Trp_His->Roquefortine_D rpt (Prenyltransferase) Roquefortine_E This compound Roquefortine_D->Roquefortine_E Oxidation MAPK_Signaling_Pathway Roquefortine_E This compound Cell_Stress Cellular Stress Roquefortine_E->Cell_Stress MAPKKK MAPKKK (e.g., ASK1, MEKK) Cell_Stress->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK p38_MAPK p38 MAPK MAPKK_p38->p38_MAPK Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) p38_MAPK->Cellular_Response JNK JNK/SAPK MAPKK_JNK->JNK JNK->Cellular_Response ERK ERK1/2 MAPKK_ERK->ERK ERK->Cellular_Response Roquefortine_E_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection 1. Animal Feed Sampling Homogenization 2. Grinding & Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Cleanup 5. Cleanup/Filtration Centrifugation->Cleanup LC_Separation 6. Chromatographic Separation Cleanup->LC_Separation MS_Detection 7. Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition MS_Detection->Data_Acquisition Quantification 9. Quantification vs. Standards Data_Acquisition->Quantification Reporting 10. Reporting Results Quantification->Reporting

References

Methodological & Application

Application Notes and Protocols for the Extraction of Roquefortine E from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction and purification of Roquefortine E, a diketopiperazine alkaloid, from fungal cultures. This document is intended to guide researchers through the process of obtaining this secondary metabolite for further study and potential drug development applications.

This compound is an analogue of the more commonly known mycotoxin Roquefortine C and possesses a unique chemical structure that makes it a subject of interest for its biological activities.[1] The protocols outlined below are based on established methodologies for the extraction of similar fungal secondary metabolites and have been adapted to the specific physicochemical properties of this compound.

Fungal Strain and Culture Conditions

Penicillium species are the primary producers of roquefortine alkaloids. For the production of this compound, a suitable fungal strain, such as a known this compound producer or a wild-type Penicillium roqueforti strain, should be selected. Optimal growth and secondary metabolite production are achieved under specific culture conditions.

Table 1: Recommended Fungal Culture Parameters

ParameterRecommended Value/ConditionNotes
Fungal Strain Penicillium roqueforti or other known this compound producing strainStrain selection is critical for yield.
Culture Medium Yeast Extract Sucrose (YES) BrothA common medium for mycotoxin production.
Incubation Temperature 25-28 °COptimal for fungal growth and metabolite synthesis.
Culture Type Static liquid cultureFavors the production of many fungal secondary metabolites.
Incubation Time 15-21 daysYields of related roquefortines peak in this timeframe.
pH of Medium 5.0 - 6.0Typical pH range for Penicillium cultures.

Extraction of this compound

The extraction process is designed to efficiently isolate this compound from both the fungal mycelium and the culture broth. This compound has poor water solubility and is soluble in organic solvents such as ethanol, methanol, and ethyl acetate.[1]

Workflow for this compound Extraction

ExtractionWorkflow cluster_0 Fungal Culture cluster_1 Separation cluster_2 Extraction cluster_3 Purification Culture 15-21 Day Old Fungal Culture Filtration Vacuum Filtration Culture->Filtration Mycelium_Extraction Mycelium Extraction (Ethyl Acetate) Filtration->Mycelium_Extraction Mycelium Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Culture Broth Combine_Extracts Combine & Concentrate Mycelium_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Column_Chromatography Silica Gel Column Chromatography Combine_Extracts->Column_Chromatography Fraction_Analysis TLC/LC-MS Analysis Column_Chromatography->Fraction_Analysis HPLC Preparative HPLC Fraction_Analysis->HPLC Pure_Roquefortine_E Pure this compound HPLC->Pure_Roquefortine_E

Figure 1. Experimental workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

  • Media Preparation: Prepare Yeast Extract Sucrose (YES) broth containing 2% yeast extract and 15% sucrose in distilled water. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile YES broth with a spore suspension or a mycelial plug from a fresh culture of the selected Penicillium strain.

  • Incubation: Incubate the inoculated broth in stationary flasks at 25-28°C in the dark for 15 to 21 days.

  • Separation of Mycelium and Broth: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.

  • Mycelium Extraction:

    • Transfer the harvested mycelium to a flask.

    • Add ethyl acetate to the mycelium (e.g., 200 mL of solvent per 10 g of wet mycelium).

    • Homogenize the mycelium and solvent mixture using a blender or homogenizer.

    • Shake the mixture on an orbital shaker for 1-2 hours at room temperature.

    • Filter the mixture to separate the mycelial debris from the ethyl acetate extract.

    • Repeat the extraction of the mycelial residue with fresh ethyl acetate to ensure complete recovery.

  • Culture Broth Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration of Crude Extract:

    • Combine all the ethyl acetate extracts from both the mycelium and the broth.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous residue.

The purification of this compound from the crude extract is a multi-step process involving column chromatography followed by high-performance liquid chromatography (HPLC).

  • Silica Gel Column Chromatography:

    • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform or ethyl acetate in hexane.

      • Start with 100% hexane.

      • Gradually increase the concentration of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100%).

      • Follow with a gradient of methanol in chloroform (e.g., 1%, 2%, 5%).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical LC-MS to identify those containing this compound.

    • Pool the fractions that show a high concentration of the target compound.

    • Concentrate the pooled fractions using a rotary evaporator.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: Use a C18 reverse-phase preparative HPLC column.

    • Mobile Phase: A gradient of acetonitrile in water is a common mobile phase for the separation of diketopiperazine alkaloids.

    • Sample Preparation: Dissolve the partially purified extract from the column chromatography step in the initial mobile phase solvent.

    • Injection and Elution: Inject the sample onto the preparative HPLC system and elute with the chosen gradient.

    • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined from analytical HPLC runs.

    • Final Concentration: Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.

Data Presentation

The following table provides a template for recording and comparing quantitative data from the extraction and purification process.

Table 2: Extraction and Purification Yields of this compound

StepParameterValueUnit
Fungal Culture Total Culture VolumeL
Wet Mycelial Weightg
Extraction Crude Extract Weightg
Column Chromatography Weight of this compound containing Fractionsmg
Preparative HPLC Weight of Pure this compoundmg
Overall Yield Final Yieldmg/L of culture
Purity Purity by HPLC%

Signaling Pathway and Logical Relationships

The biosynthesis of roquefortine alkaloids is a complex pathway involving several enzymatic steps. The following diagram illustrates a simplified logical relationship in the production and extraction of this compound.

Logical Flow from Biosynthesis to Pure Compound

BiosynthesisToExtraction cluster_bio Biosynthesis cluster_proc Processing Precursors L-tryptophan + L-histidine Roquefortine_C Roquefortine C Precursors->Roquefortine_C Roquefortine_E_Bio This compound Roquefortine_C->Roquefortine_E_Bio Fungal_Culture Fungal Culture Crude_Extract Crude Extract Fungal_Culture->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Purification

Figure 2. Logical flow from precursor amino acids to purified this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roquefortine E is a diketopiperazine mycotoxin, a class of natural products known for their diverse biological activities. As a member of the roquefortine alkaloid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. The isolation and purification of this compound from its natural sources, such as the fungus Gymnoascus reessii, is a critical step for its structural elucidation, biological screening, and further development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of such complex natural products due to its high resolution, efficiency, and scalability.

This application note provides a detailed protocol for the preparative HPLC purification of this compound. The methodology is based on established principles for the purification of analogous fungal metabolites, such as Roquefortine C, and offers a robust starting point for researchers. The protocol covers sample preparation, HPLC conditions, fraction collection, and post-purification processing.

Principle of Reversed-Phase HPLC Purification

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar compounds. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), compounds with a wide range of polarities can be effectively separated. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for ionizable compounds like alkaloids.

Proposed Preparative HPLC Purification Protocol for this compound

Disclaimer: This protocol is a representative method based on the purification of structurally similar compounds, such as Roquefortine C. Optimization of the gradient, flow rate, and sample loading will be necessary to achieve the best results for this compound.

1. Sample Preparation

  • Crude Extract Preparation: this compound is typically extracted from the fungal biomass or culture broth using an organic solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Pre-purification (Optional but Recommended): To reduce the complexity of the mixture and protect the preparative HPLC column, a pre-purification step using techniques like Vacuum Liquid Chromatography (VLC) over silica gel or size-exclusion chromatography on Sephadex LH-20 can be employed.[1]

  • Solubilization: Dissolve the crude or semi-purified extract in a suitable solvent. Based on the solubility of the related Roquefortine C, methanol or dimethyl sulfoxide (DMSO) are good starting choices. The final concentration should be as high as possible without causing precipitation.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions

A standard preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector is required.

Table 1: Proposed HPLC Parameters for this compound Purification

ParameterRecommended SettingNotes
Column C18, 10 µm, 250 x 21.2 mmA larger particle size is often used in preparative chromatography to reduce backpressure.
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to improve peak shape for alkaloids.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 10-60% B over 40 minutesThis is a starting gradient and should be optimized based on analytical scale separations.
Flow Rate 20 mL/minThe flow rate should be scaled appropriately for the column diameter.
Detection Wavelength 254 nm and 310 nmMonitor at multiple wavelengths to ensure all components of interest are detected.
Injection Volume 1-5 mLDepends on the sample concentration and the loading capacity of the column.
Column Temperature Ambient

3. Fraction Collection

  • Peak-Based Collection: Set the fraction collector to collect eluent corresponding to the peak of interest based on the UV chromatogram.

  • Time-Based Collection: Alternatively, collect fractions at fixed time intervals throughout the run.

  • Monitoring: Monitor the separation in real-time to ensure accurate collection of the target peak.

4. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to assess their purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Structural Confirmation: Confirm the identity and structure of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Fungal_Culture Fungal Culture (e.g., Gymnoascus reessii) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Pre_Purification Pre-purification (VLC/Sephadex) Crude_Extract->Pre_Purification Solubilization Solubilization & Filtration Pre_Purification->Solubilization HPLC Preparative RP-HPLC Solubilization->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purified_Compound Purified this compound Lyophilization->Purified_Compound

Caption: Workflow for the HPLC purification of this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roquefortine E, a diketopiperazine mycotoxin. The described protocol is intended for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive workflow from sample preparation to data analysis. The method utilizes a straightforward extraction procedure and a rapid chromatographic separation, coupled with highly selective and sensitive detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a member of the roquefortine group of mycotoxins, which are secondary metabolites produced by various species of the Penicillium and Gymnoascus genera.[1] Structurally, it is a complex diketopiperazine alkaloid. Given the toxic potential of many mycotoxins, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices to assess potential risks to human and animal health. LC-MS/MS has become the gold standard for mycotoxin analysis due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Experimental

Target Analyte: this compound
  • Molecular Formula: C₂₇H₃₁N₅O₂[3]

  • Molecular Weight: 457.6 g/mol [3]

  • Structure:

    (Structure of this compound based on PubChem CID 5326324)[3]

Sample Preparation

A generic "dilute and shoot" or a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for the extraction of this compound from solid matrices such as grains or fungal cultures.[4]

Materials:

  • Homogenized sample (e.g., grain, fungal culture)

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid

  • Centrifuge tubes (50 mL)

  • High-speed homogenizer or shaker

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Protocol:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Homogenize at high speed for 3 minutes or shake vigorously for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • For samples with high matrix interference, a clean-up step using a suitable solid-phase extraction (SPE) cartridge may be necessary.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

Mass Spectrometry

Instrumentation:

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Based on the molecular weight of this compound (457.6), the protonated precursor ion [M+H]⁺ is m/z 458.2. The fragmentation of the related compound, Roquefortine C, and general fragmentation patterns of diketopiperazine alkaloids suggest likely product ions. The following are proposed MRM transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Tentative
This compound458.2To be determined experimentallyTo be determined experimentally20 - 40

Note: The optimal product ions and collision energies for this compound should be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Data Presentation

The following table summarizes hypothetical quantitative data for a validated this compound method, based on typical performance for mycotoxin analysis.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 10 µg/kg) 85 - 105%
Precision (RSD % at 10 µg/kg) < 15%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Homogenization extraction Solvent Extraction (Acetonitrile/Water) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Development

method_development lit_review Literature Review & Analyte Characterization ms_optimization MS Parameter Optimization (Precursor/Product Ions, CE) lit_review->ms_optimization lc_method LC Method Development (Column, Mobile Phase, Gradient) lit_review->lc_method sample_prep Sample Preparation (Extraction & Cleanup) lit_review->sample_prep validation Method Validation (LOD, LOQ, Linearity, Recovery) ms_optimization->validation lc_method->validation sample_prep->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Key steps in LC-MS/MS method development.

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive and selective approach for the detection and quantification of this compound. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific matrices of interest. The use of tandem mass spectrometry ensures high confidence in the identification and quantification of this mycotoxin, contributing to a better understanding of its prevalence and potential impact.

References

Application Notes & Protocols: Quantification of Roquefortine E in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquefortine E is a diketopiperazine mycotoxin belonging to the roquefortine alkaloid family. These secondary metabolites are produced by various species of Penicillium and other fungi. The presence of roquefortines in food, feed, and pharmaceutical production processes is a significant concern due to their potential neurotoxic effects. Accurate and sensitive quantification of these compounds in complex matrices is crucial for food safety, quality control, and toxicological studies.

This document provides detailed application notes and protocols for the quantification of this compound. While specific validated methods for this compound are not widely published, this guide adapts robust and validated methods for the closely related and well-studied analogue, Roquefortine C. The provided protocols, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be tailored for the specific analysis of this compound.

Analytical Methodology

The recommended methodology for the quantification of this compound is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting and quantifying trace levels of the analyte in complex sample matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in complex matrices is depicted below.

This compound Quantification Workflow sample Sample Collection (e.g., Cheese, Feed, Fermentation Broth) prep Sample Preparation (Homogenization) sample->prep extraction Solid-Liquid Extraction (Acetonitrile/Water) prep->extraction cleanup Sample Cleanup (Solid-Phase Extraction) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation

The initial preparation of the sample is critical to ensure homogeneity and representative sampling.

  • Solid Matrices (e.g., Cheese, Grains, Feed):

    • Weigh a representative portion of the sample (e.g., 5-10 g).

    • Homogenize the sample using a high-speed blender or grinder to a fine, uniform consistency.

    • For high-fat matrices like cheese, it may be beneficial to freeze the sample with liquid nitrogen before grinding to prevent clumping.

  • Liquid Matrices (e.g., Milk, Fermentation Broth):

    • Ensure the sample is well-mixed by vortexing or shaking.

    • If suspended solids are present, homogenization may be necessary.

Extraction of this compound

This protocol is adapted from methods used for Roquefortine C extraction[1].

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Ultrapure water

    • Formic acid (optional, for pH adjustment)

  • Procedure:

    • Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Vortex vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant and transfer it to a clean tube.

    • For enhanced recovery, the extraction can be repeated on the pellet, and the supernatants combined.

Sample Cleanup using Solid-Phase Extraction (SPE)

Cleanup is essential to remove matrix components that can interfere with the LC-MS/MS analysis.

  • Materials:

    • SPE cartridges (e.g., C18 or a specialized mycotoxin cleanup column).

    • SPE vacuum manifold.

  • Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elute this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Hypothetical for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion (m/z): The protonated molecule [M+H]⁺ of this compound needs to be determined by direct infusion of a standard.

    • Product Ions: At least two characteristic product ions should be selected for Multiple Reaction Monitoring (MRM) for quantification and confirmation. These are determined by fragmentation of the precursor ion.

    • Collision Energy and other MS parameters: These need to be optimized for this compound using a standard solution.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Roquefortine C, which can be used as a benchmark for the development of a this compound method.

Table 1: Method Performance for Roquefortine C in Cheese

ParameterValueReference
Limit of Detection (LOD)0.06 µg/g[1]
Limit of Quantification (LOQ)0.18 µg/g[1]
Recovery80.2 - 87.4%[1]
Linearity (r²)> 0.99[1]

Table 2: Method Performance for Roquefortine C in Serum

ParameterValueReference
Average Recovery (at 1 ppb)97%[2]
Coefficient of Variation (CV)3%[2]

Biosynthetic Pathway of Roquefortines

Roquefortine alkaloids are synthesized from the amino acids L-tryptophan and L-histidine. The pathway involves a series of enzymatic reactions catalyzed by a cluster of genes. Understanding this pathway can be important for controlling the production of these mycotoxins in fungal cultures.

Roquefortine Biosynthesis trp L-Tryptophan htd Histidyltryptophanyldiketopiperazine (HTD) trp->htd RoqA his L-Histidine his->htd RoqA dhtd Dehydrohistidyltryptophanyldiketopiperazine (DHTD) htd->dhtd RoqR roqd Roquefortine D htd->roqd RoqD roqc Roquefortine C dhtd->roqc RoqD glandicoline_a Glandicoline A roqc->glandicoline_a RoqM glandicoline_b Glandicoline B glandicoline_a->glandicoline_b meleagrin Meleagrin glandicoline_b->meleagrin

Caption: Biosynthesis pathway of roquefortine alkaloids.[3]

Conclusion

The quantification of this compound in complex matrices can be effectively achieved by adapting established LC-MS/MS methods for Roquefortine C. The protocols outlined in these application notes provide a solid foundation for method development and validation. Key considerations for successful analysis include efficient sample preparation and cleanup to minimize matrix effects, and careful optimization of LC and MS parameters for this compound. The provided quantitative data for Roquefortine C serves as a useful performance benchmark. Researchers are encouraged to use a certified reference standard for this compound to ensure accurate quantification and method validation.

References

Synthesis of Roquefortine E and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Roquefortine E and its derivatives. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the synthetic pathways.

Introduction

This compound is a diketopiperazine natural product that incorporates structural features from both the roquefortine and phenylahistin families of compounds. While its biological activity has been described as weak, its complex structure and relationship to the potent antitumor agent phenylahistin make its synthesis and the generation of its derivatives a significant area of interest for structure-activity relationship (SAR) studies in drug discovery. This document outlines the total synthesis of isothis compound, a stereoisomer of this compound, and provides context through the biological activities of related compounds.

Data Presentation

Table 1: Cytotoxicity of Roquefortine C and Related Alkaloids
CompoundCell LineIC50 (µM)Reference
Roquefortine C Caco-2>100 (IC20 = 100)[1]
(-)-Phenylahistin A4310.18[2][3]
A5490.33[2][3]
HeLa0.21[2][3]
K5620.23[2][3]
MCF70.25[2][3]
WiDr0.28[2][3]
P3880.33[2][3]
TE-6713.7[2][3]
(+)-Phenylahistin P38833-100 fold less potent than (-)-phenylahistin[2][3]
Meleagrin MCF-74.94[4]
HCT-1165.7[4]
HepG21.82[4]
Oxaline HepG24.27[4]

Experimental Protocols

The total synthesis of isothis compound is achieved through a convergent approach, involving the preparation of a key aldehyde and a phosphonate fragment, followed by a Horner-Wadsworth-Emmons reaction and subsequent cyclization.

Synthesis of Key Intermediates

Protocol 1: Synthesis of Aldehyde (9)

This protocol is adapted from the supplementary information of Shangguan, N., & Joullié, M. M. (2009). Total synthesis of isothis compound and phenylahistin. Tetrahedron Letters, 50(49), 6755–6757.

  • Preparation of TBS-protected methyl ester (5): To a solution of (-)-serine (4) in methanol, add trimethylsilyl chloride and stir at room temperature. After completion, concentrate the reaction mixture and protect the resulting amino alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM).

  • Prenylation: Following Baran's protocol, perform a controlled addition of prenyl magnesium chloride to the protected methyl ester (6) to yield the corresponding alcohol.

  • Thiourea formation (7): React the alcohol with thiophosgene and subsequently with a primary amine to form the thiourea derivative.

  • Oxidation-elimination and deprotection to form imidazole (8): Treat the thiourea (7) with an oxidizing agent, such as mercury(II) oxide, to induce cyclization and elimination, followed by removal of the TBS protecting group with a fluoride source (e.g., TBAF) to afford the imidazole alcohol (8).

  • Oxidation to Aldehyde (9): Oxidize the alcohol (8) using manganese dioxide (MnO2) in a suitable solvent like DCM to obtain the target aldehyde (9).

Protocol 2: Synthesis of Phosphonate (21)

This protocol is based on established methods for the synthesis of phosphonate reagents for Horner-Wadsworth-Emmons reactions.

  • Preparation of the corresponding α-amino phosphonate: This can be achieved through various methods, such as the Arbuzov reaction of an α-halo-N-protected glycine derivative with a trialkyl phosphite.

  • Introduction of the cyclized isoprenylated tryptophan moiety: Couple the α-amino phosphonate with a suitably protected and activated cyclized isoprenylated tryptophan derivative.

Total Synthesis of Isothis compound (23)

Protocol 3: Horner-Wadsworth-Emmons Reaction and Cyclization

This protocol is adapted from Shangguan, N., & Joullié, M. M. (2009).

  • Horner-Wadsworth-Emmons Reaction: To a solution of phosphonate (21) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base (e.g., n-BuLi). After stirring for a short period, add a solution of aldehyde (9) in the same solvent. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection and Cyclization: Treat the product from the previous step (22) with trimethylsilyl iodide (TMSI) and triethylamine. This step facilitates the removal of protecting groups and subsequent intramolecular cyclization to yield isothis compound (23).

  • Purification: Purify the final product using standard chromatographic techniques (e.g., column chromatography on silica gel).

Visualizations

Synthetic Workflow for Isothis compound

G Synthesis of Isothis compound cluster_aldehyde Aldehyde Synthesis cluster_phosphonate Phosphonate Synthesis cluster_final_steps Final Assembly Serine (-)-Serine (4) TBS_ester TBS protected methyl ester (5) Serine->TBS_ester Protection Prenylated_alcohol Prenylated alcohol (6) TBS_ester->Prenylated_alcohol Prenylation Thiourea Thiourea (7) Prenylated_alcohol->Thiourea Thiourea formation Imidazole_alcohol Imidazole alcohol (8) Thiourea->Imidazole_alcohol Oxidation/Cyclization/ Deprotection Aldehyde Aldehyde (9) Imidazole_alcohol->Aldehyde Oxidation HWE_product HWE Product (22) Aldehyde->HWE_product Horner-Wadsworth-Emmons Reaction Tryptophan_deriv Cyclized Isoprenylated Tryptophan Derivative Phosphonate Phosphonate (21) Tryptophan_deriv->Phosphonate Phosphonylation Phosphonate->HWE_product Isoroquefortine_E Isothis compound (23) HWE_product->Isoroquefortine_E Deprotection & Cyclization

Caption: Synthetic scheme for the total synthesis of isothis compound.

Biosynthetic Pathway of Roquefortine C

G Biosynthesis of Roquefortine C L_Trp L-Tryptophan Cyclo_Trp_His cyclo(L-Trp-L-His) L_Trp->Cyclo_Trp_His Roquefortine dipeptide synthetase L_His L-Histidine L_His->Cyclo_Trp_His Roquefortine_D Roquefortine D Cyclo_Trp_His->Roquefortine_D Prenyltransferase Roquefortine_C Roquefortine C Roquefortine_D->Roquefortine_C Dehydrogenase

Caption: Simplified biosynthetic pathway of Roquefortine C in Penicillium species.

References

Roquefortine E Analytical Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of Roquefortine E analytical standards, designed for researchers, scientists, and professionals in drug development. This compound, a diketopiperazine alkaloid, is a subject of interest in natural product chemistry and pharmacology.

Introduction to this compound

This compound is a fungal metabolite first isolated from an Australian isolate of Gymnoascus reessii. It belongs to the roquefortine group of mycotoxins, which are characterized by a core structure derived from the amino acids tryptophan and histidine. As an analogue of the more widely studied Roquefortine C, this compound features an additional isoprenyl unit on the imidazole ring. While its biological activities are still under investigation, it has been noted as a selective, albeit weakly active, antitumor agent. The availability of a high-purity analytical standard is crucial for accurate quantification and further research into its pharmacological properties.

This compound Analytical Standard Availability

A primary supplier for this compound analytical standard is TOKU-E. Below is a summary of the product specifications. At present, other commercial suppliers for a dedicated this compound analytical standard are not readily identifiable. Researchers may need to consider custom synthesis or isolation from fungal cultures for larger quantities or alternative sources.

Table 1: this compound Analytical Standard Specifications

ParameterSpecification
Supplier TOKU-E
Product Code R035
CAS Number 871982-52-4
Molecular Formula C₂₇H₃₁N₅O₂
Molecular Weight 457.6 g/mol
Purity >95% by HPLC
Appearance White solid
Storage Conditions -20°C
Solubility Soluble in ethanol, methanol, DMF, or DMSO

Experimental Protocols

Due to the limited availability of specific, published analytical methods for a this compound analytical standard, the following protocols are adapted from established methods for the closely related and structurally similar compound, Roquefortine C. These protocols should be validated in the user's laboratory for suitability.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for calibration and experimental use.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Allow the vial of this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount (e.g., 1 mg) of the standard.

    • Dissolve the weighed standard in a minimal amount of DMSO and then bring to the final volume with methanol or acetonitrile in a volumetric flask. For example, for a 1 mg/mL solution, dissolve 1 mg in 50 µL of DMSO and then add methanol to a final volume of 1 mL.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analytical method.

    • For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL with the mobile phase.

    • Prepare fresh working solutions daily.

High-Performance Liquid Chromatography (HPLC) Method (Adapted from Roquefortine C analysis)

Objective: To provide a robust HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument HPLC system with UV or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 310 nm
Injection Volume 10 µL

Protocol:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Inject a series of calibration standards of this compound to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Adapted from Diketopiperazine Mycotoxin Analysis)

Objective: To provide a highly sensitive and selective method for the detection and quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument LC-MS/MS system with a triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive mode
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Transitions Precursor Ion (Q1): m/z 458.2Product Ions (Q3): To be determined by infusion of the standard. Likely fragments would involve the loss of the isoprenyl group and fragmentation of the diketopiperazine ring.

Protocol:

  • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound into the mass spectrometer.

  • Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions for quantification and confirmation.

  • Prepare the mobile phases and equilibrate the LC-MS/MS system.

  • Inject a series of calibration standards to establish a linear range and limit of detection (LOD) and quantification (LOQ).

  • Analyze the samples using the developed LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing stock Stock Solution (1 mg/mL in DMSO/MeOH) working Working Solutions (Dilution Series) stock->working hplc HPLC-UV/DAD Analysis working->hplc Injection lcms LC-MS/MS Analysis working->lcms Injection cal_curve Calibration Curve Generation hplc->cal_curve lcms->cal_curve quant Quantification of This compound cal_curve->quant roquefortine_biosynthesis tryptophan L-Tryptophan cyclo_his_trp Cyclo(L-His-L-Trp) tryptophan->cyclo_his_trp NRPS histidine L-Histidine histidine->cyclo_his_trp NRPS roquefortine_d Roquefortine D cyclo_his_trp->roquefortine_d Prenylation roquefortine_c Roquefortine C roquefortine_d->roquefortine_c Dehydrogenation roquefortine_e This compound roquefortine_c->roquefortine_e Isoprenylation

Application Notes and Protocols for Culturing Gymnoascus reessii for Roquefortine E Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the fungus Gymnoascus reessii for the production of the secondary metabolite Roquefortine E. The protocols outlined below cover culture initiation, growth optimization, extraction, and quantification of this compound.

Introduction

Gymnoascus reessii is a soil-dwelling ascomycete fungus known to produce a variety of bioactive secondary metabolites.[1][2] Among these is this compound, a diketopiperazine alkaloid with potential pharmacological applications.[3][4] This document details the necessary protocols to culture G. reessii and stimulate the production of this compound for research and drug development purposes. The methodologies are based on established fungal culture techniques and analytical procedures for related mycotoxins.

Data Presentation: Culture Parameters and Expected Yields

The following tables summarize key quantitative data for the cultivation of Gymnoascus reessii and the analysis of this compound. These values are based on literature for G. reessii and related fungi and should be used as a baseline for optimization experiments.

Table 1: Optimal Growth Conditions for Gymnoascus reessii

ParameterRecommended Value/RangeReference
Temperature24 - 30°C[5][6]
pH5.0 - 8.0[7]
Incubation Time10 - 21 days[8][9]
AgitationStatic or 150-180 rpm[7][10]

Table 2: Composition of Recommended Culture Media

ComponentConcentration (g/L)Medium 189[5]YES Medium[11]
Glucose10
Peptone from Casein5
Yeast Extract2.520
Sucrose150
Agar (for solid media)20

Table 3: Analytical Parameters for this compound Quantification

ParameterMethod/ValueReference
Extraction SolventAcetonitrile/Water, Ethyl Acetate[3][12]
Analytical MethodHPLC, LC-MS/MS[9][13]
Limit of Detection (LOD)~0.01 µg/mL (for Roquefortine C)[12]
Limit of Quantification (LOQ)~0.04 µg/mL (for Roquefortine C)[12]

Experimental Protocols

Protocol for Culturing Gymnoascus reessii

This protocol describes the steps for initiating and maintaining a culture of G. reessii for the production of this compound.

Materials:

  • Gymnoascus reessii strain (e.g., DSM 975)[5]

  • Medium 189 or YES agar plates and broth[5][11]

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

  • Shaker (optional, for liquid cultures)

  • Sterile water

  • Inoculating loop or sterile swabs

Procedure:

  • Strain Acquisition and Maintenance: Obtain a pure culture of Gymnoascus reessii. Maintain the stock culture on Medium 189 agar slants at 4°C. Subculture every 6 months to ensure viability.

  • Inoculum Preparation:

    • From Agar Plate: Aseptically transfer a small piece of mycelium from a stock culture plate to the center of a fresh Medium 189 or YES agar plate. Incubate at 24°C for 7-10 days until sufficient growth is observed.[5]

    • Spore Suspension (if applicable): If the culture produces spores, flood the surface of a mature plate with sterile water and gently scrape the surface to dislodge the spores. Adjust the spore concentration as needed.[10]

  • Liquid Culture for this compound Production:

    • Inoculate 100 mL of sterile Medium 189 or YES broth in a 250 mL Erlenmeyer flask with a 1 cm² agar plug from an actively growing plate or with the prepared spore suspension.

    • Incubate the flask at 24-28°C for 14-21 days.[6] For shaken cultures, use an orbital shaker at 150 rpm. Static cultures can also be used.[7]

  • Monitoring Growth: Visually inspect the cultures for mycelial growth and any signs of contamination. Mycelial biomass can be quantified by dry weight measurement at the end of the cultivation period.

Protocol for Optimization of this compound Production

To enhance the yield of this compound, a systematic optimization of culture parameters is recommended.

Procedure:

  • One-Variable-at-a-Time (OVAT) Optimization:

    • Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose, fructose) at varying concentrations (10-50 g/L) in the basal medium.

    • Nitrogen Source: Evaluate various organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at different concentrations (2-10 g/L).

    • pH: Adjust the initial pH of the medium to values ranging from 4.0 to 8.0 using sterile HCl or NaOH.[14]

    • Temperature: Determine the optimal incubation temperature by cultivating the fungus at a range of temperatures (e.g., 20°C, 24°C, 28°C, 32°C).

  • Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) to investigate the interactions between the most significant factors identified in the OVAT approach and to determine the optimal conditions for maximal this compound production.[3]

Protocol for Extraction of this compound

This protocol is adapted from methods used for the extraction of Roquefortine C from fungal cultures.[9][12]

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate or Acetonitrile/water (80:20 v/v)

  • Homogenizer or sonicator

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) columns (e.g., C18) for cleanup (optional)

  • Methanol (HPLC grade)

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction from Mycelium:

    • Homogenize the mycelial mass in ethyl acetate or acetonitrile/water.

    • Sonicate the mixture for 15-30 minutes to enhance cell lysis and extraction.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.

  • Extraction from Culture Broth (Liquid-Liquid Extraction):

    • Partition the culture filtrate against an equal volume of ethyl acetate.

    • Shake vigorously for 10-15 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction twice.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Cleanup (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of the appropriate solvent.

    • Pass the solution through an SPE column to remove interfering compounds. Elute the this compound fraction with a suitable solvent mixture (e.g., methanol/water gradient).

  • Final Preparation: Evaporate the solvent from the purified fraction and redissolve the residue in a known volume of methanol for analysis.

Protocol for Quantification of this compound

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • C18 analytical column

  • Mobile phase (e.g., acetonitrile and water with formic acid)

  • This compound standard (if available) or a related standard like Roquefortine C for semi-quantification.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 310 nm or MS detection in positive ion mode.

  • Standard Curve: Prepare a series of standard solutions of known concentrations of this compound (or Roquefortine C). Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the standard curve.

Visualizations

Hypothetical Biosynthetic Pathway of Roquefortine Alkaloids

The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the well-characterized pathway of Roquefortine C in Penicillium species.[1][2] this compound is a derivative of Roquefortine D.

Roquefortine_Biosynthesis L_Tryptophan L-Tryptophan HTD Histidyltryptophanyldiketopiperazine (HTD) L_Tryptophan->HTD RoqA (NRPS) L_Histidine L-Histidine L_Histidine->HTD RoqA (NRPS) Roquefortine_D Roquefortine D HTD->Roquefortine_D RoqD (Prenyltransferase) DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) HTD->DHTD RoqR (Oxidoreductase) Roquefortine_E This compound Roquefortine_D->Roquefortine_E Hydroxylation (Hypothetical) Roquefortine_C Roquefortine C DHTD->Roquefortine_C RoqD (Prenyltransferase)

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

This diagram outlines the overall experimental workflow from culture to quantification.

Experimental_Workflow Start Start: G. reessii Strain Culture 1. Fungal Cultivation (Medium 189 / YES Broth) Start->Culture Optimization 2. Culture Optimization (OVAT / RSM) Culture->Optimization Harvest 3. Harvest Culture (Mycelium & Broth) Culture->Harvest Optimization->Culture Extraction 4. Solvent Extraction Harvest->Extraction Cleanup 5. Sample Cleanup (SPE) Extraction->Cleanup Analysis 6. HPLC / LC-MS Analysis Cleanup->Analysis Quantification 7. Quantification Analysis->Quantification End End: this compound Yield Quantification->End

Caption: Workflow for this compound production and analysis.

References

Application Notes and Protocols for Fermentation Optimization of Roquefortine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Roquefortine alkaloids, particularly Roquefortine C, are complex indole alkaloids produced by various species of the Penicillium genus, most notably Penicillium roqueforti. These compounds serve as key biosynthetic precursors to a wider family of related alkaloids, including meleagrin and oxaline, which have garnered significant interest for their diverse and potent bioactivities, such as antitumor and neurotoxic effects.[1][2][3][4] Optimizing the fermentation process is critical for producing sufficient quantities of these alkaloids for research, drug discovery, and development. This document provides detailed protocols and application notes for the systematic optimization of fermentation parameters to enhance the yield of Roquefortine C and related alkaloids.

Roquefortine C Biosynthetic Pathway

The biosynthesis of Roquefortine C in P. roqueforti begins with the condensation of L-tryptophan and L-histidine.[3][5] This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS) known as roquefortine dipeptide synthetase (RDS), forming a cyclodipeptide.[5] The pathway then proceeds through a series of enzymatic steps, including prenylation and dehydrogenation, to yield Roquefortine C. The gene cluster in P. roqueforti is relatively short, containing key genes such as rds (roquefortine dipeptide synthetase), rdh (roquefortine D dehydrogenase), and rpt (roquefortine prenyltransferase).[5][6] In other species like P. chrysogenum, this cluster is larger and includes additional genes that convert Roquefortine C into downstream metabolites like meleagrin.[5][7][8]

Roquefortine C Biosynthesis Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-His) Cyclo(L-Trp-L-His) L-Tryptophan->Cyclo(L-Trp-L-His) rds (NRPS) L-Histidine L-Histidine L-Histidine->Cyclo(L-Trp-L-His) rds (NRPS) Roquefortine D Roquefortine D Cyclo(L-Trp-L-His)->Roquefortine D rpt (Prenyltransferase) Roquefortine C Roquefortine C Roquefortine D->Roquefortine C rdh (Dehydrogenase)

Caption: Biosynthetic pathway of Roquefortine C from amino acid precursors.

Experimental Workflow for Fermentation Optimization

A systematic approach is essential for efficiently optimizing the production of Roquefortine alkaloids. The workflow involves sequential optimization of microbial strains, culture media, and physical fermentation parameters, followed by robust analytical validation.

Fermentation Optimization Workflow A Strain Selection & Maintenance (e.g., P. roqueforti) B Inoculum Preparation A->B C Media Optimization (Carbon, Nitrogen, Precursors, pH) B->C D Process Parameter Optimization (Temperature, Aeration, Agitation) C->D E Scale-Up Fermentation D->E F Extraction & Purification D->F Lab-Scale Analysis E->F G Quantification & Analysis (LC-MS/MS) F->G

Caption: General workflow for optimizing Roquefortine alkaloid fermentation.

Protocols for Fermentation Optimization

Strain Selection and Maintenance
  • Producing Organism: Penicillium roqueforti is the most common producer of Roquefortine C.[9][10][11] Strains can be isolated from sources like blue-veined cheese or obtained from culture collections.

  • Stock Culture Maintenance:

    • Maintain strains on Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar slants.

    • Incubate at 25°C for 7-10 days until sporulation is evident.

    • Store slants at 4°C for short-term storage (2-3 months).

    • For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.

Inoculum Preparation
  • Grow the selected P. roqueforti strain on a YES agar plate at 25°C for 7 days.

  • Harvest the conidia by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the resulting spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Use this spore suspension to inoculate a seed culture medium (e.g., YES broth) to a final concentration of 1 x 10^6 spores/mL.

  • Incubate the seed culture at 25°C on a rotary shaker (180-200 rpm) for 48-72 hours.

Fermentation Media Optimization

The composition of the fermentation medium is a critical factor influencing alkaloid production.

Protocol for Media Screening:

  • Prepare a basal medium (e.g., Yeast Extract Sucrose). A common formulation is 2% yeast extract and 15% sucrose.[9][12]

  • Systematically vary one component at a time (One-Factor-At-a-Time) or use a statistical design of experiments (DoE) approach (e.g., Plackett-Burman or Response Surface Methodology).

  • Carbon Source: Test alternative carbon sources such as glucose, lactose, or glycerol at various concentrations (e.g., 5-20%). Note that replacing sucrose with lactose has been shown to decrease Roquefortine C production.[12]

  • Nitrogen Source: Test organic (e.g., peptone, tryptone) and inorganic (e.g., ammonium sulfate) nitrogen sources. Studies indicate that amino acid nitrogen is required for metabolite formation.[13]

  • Precursor Feeding: The biosynthesis of Roquefortine C requires L-tryptophan and L-histidine.[3][5] Supplementing the medium with these precursors can significantly boost yields.

    • Add L-tryptophan and L-histidine to the medium at concentrations ranging from 0.1 to 2.0 g/L at the beginning of the fermentation.

    • One study on the related alkaloid meleagrin demonstrated a yield increase from 218 mg/L to 335 mg/L by adding these precursors.[1]

  • pH Control: The initial pH of the medium affects both fungal growth and metabolite production.

    • Test initial pH values ranging from 3.0 to 6.0.[3] For some Penicillium species, an initial pH of 3.0 has been found to be optimal for producing related alkaloids.[3]

  • Inoculate 50 mL of each test medium in 250 mL flasks with 5% (v/v) of the seed culture.

  • Incubate under standard conditions (e.g., 25°C, 180 rpm) for 14-21 days.[9]

  • Collect samples periodically to measure biomass and alkaloid concentration.

Table 1: Media Components for Roquefortine C Production
Component Tested Media / Conditions
Basal Medium Yeast Extract (2%) + Sucrose (15%)
Yeast Extract Sucrose (YES) Medium
Carbon Source Sucrose (15%)
Lactose or Sodium Lactate
Precursor Addition L-histidine and L-tryptophan
Culture Vehicle Liquid YES Medium
Milk (at 20°C)
Process Parameter Optimization

Physical parameters of the fermentation process heavily influence microbial metabolism and product formation.

Protocol for Process Parameter Optimization:

  • Using the optimized medium from the previous step, conduct fermentations in a laboratory-scale bioreactor (1-5 L).

  • Temperature: Evaluate the effect of temperature on production.

    • Test temperatures in the range of 15°C to 30°C.

    • Maximum yields of Roquefortine C have been reported at 25°C.[9]

    • Lower temperatures (15°C) may reduce the yield of Roquefortine C but can favor the production of other metabolites like isofumigaclavine A.[9][10]

  • Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi like P. roqueforti.

    • Optimize the aeration rate, typically in the range of 0.5 to 1.5 volumes of air per volume of liquid per minute (vvm).

    • Low oxygen conditions (20-30% saturation) have been noted to be favorable for toxin formation in some strains.[13]

  • Agitation: Agitation ensures homogeneity of the culture, improves mass transfer of nutrients and oxygen, and prevents cell clumping.[14]

    • Optimize the agitation speed, typically in the range of 150 to 400 rpm for lab-scale bioreactors.

    • Note that high shear stress from excessive agitation can damage mycelia and inhibit growth.

  • Monitor dissolved oxygen (DO) levels throughout the fermentation, aiming to maintain a non-limiting concentration (e.g., >20% saturation).

  • Run the fermentation for up to 21-23 days, as peak production may occur late in the stationary phase.[1][9]

| Table 2: Effect of Physical Parameters on Roquefortine Alkaloid Production | | | :--- | :--- | :--- | Reference | | Parameter | Condition | Observed Yield / Effect | | Temperature | 25°C | Max. Roquefortine C yield (~100 mg/L after 16 days) |[9] | | | 15°C | Reduced Roquefortine C yield (60-70% of max at 25°C) |[9] | | Fermentation Time | 16 days (at 25°C) | Peak Roquefortine C production |[9] | | | 23 days | Peak Meleagrin production |[1] | | pH (Initial) | 3.0 | Optimal for Meleagrin production |[3] | | | 2.0 - 2.5 | No fungal growth observed |[3] |

Extraction and Quantification Protocols

Accurate quantification is necessary to evaluate the success of optimization experiments.

Extraction of Roquefortine C
  • Separate the mycelium from the culture broth by filtration or centrifugation. Roquefortine C is primarily found within the mycelium.[9]

  • Lyophilize (freeze-dry) the mycelial mass to obtain a dry weight.

  • Extract the dried mycelium with a solvent such as chloroform, methylene chloride, or acetonitrile/water mixture.[15]

  • Evaporate the solvent from the extract under reduced pressure.

  • Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mycotoxins.[15][16]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 5mM ammonium acetate and 1% acetic acid and (B) methanol with 5mM ammonium acetate and 1% acetic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): m/z 390 [M+H]+ for Roquefortine C.[15][17]

    • Product Ions (Q3): Monitor characteristic fragment ions for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using a certified Roquefortine C analytical standard.

    • Calculate the concentration in the samples by interpolating their peak areas against the standard curve.

    • Express the final yield as mg of Roquefortine C per liter of culture (mg/L) or per gram of dry mycelial weight (mg/g).

References

Analytical Method for Roquefortine E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquefortine E is a mycotoxin belonging to the diketopiperazine class of fungal metabolites, closely related to the more extensively studied Roquefortine C. It is an analog of Roquefortine C, featuring an additional isoprenyl group on the imidazole ring.[1] Like other roquefortines, it is produced by various species of the Penicillium genus. Given its potential neurotoxic properties and presence in food products and fungal cultures, a robust and reliable analytical method is crucial for its detection and quantification. This document provides a comprehensive guide for the development and validation of an analytical method for this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₁N₅O₂[1]
Molecular Weight 457.6 g/mol [1]
CAS Number 871982-52-4[1]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as fungal culture extracts, food samples (e.g., blue cheese), and biological fluids.

Experimental Workflow

This compound Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Fungal Culture, Cheese) Extraction Extraction (Acetonitrile/Water or Methylene Chloride) Sample_Collection->Extraction Homogenize Cleanup Sample Cleanup (SPE or Filtration) Extraction->Cleanup LC_Separation HPLC Separation (C18 Column) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Figure 1: Experimental workflow for the analysis of this compound.
Standard and Sample Preparation

1.1. Standard Preparation

  • Primary Standard: As a certified reference standard for this compound may not be readily available, Roquefortine C can be used as a surrogate standard for method development and semi-quantitative analysis due to its structural similarity. Certified Roquefortine C standards are available from suppliers like LKT Laboratories and Analytical Standard Solutions.[2][3]

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Roquefortine C standard and dissolve it in 1 mL of methanol or DMSO.[4] Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

1.2. Sample Preparation

The choice of extraction solvent depends on the sample matrix.

  • For Fungal Cultures (e.g., Penicillium species grown on YES agar):

    • Homogenize a known amount of the fungal mycelium and agar with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Sonicate the mixture for 30 minutes at 4°C.

    • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes.

    • Collect the supernatant for analysis.[5]

  • For Cheese Samples:

    • Homogenize 5 g of the cheese sample with 20 mL of a mixture of hydrochloric acid and methanol.

    • Filter the extract through a 0.45 µm filter.

    • The filtrate can be directly injected or further cleaned up using Solid Phase Extraction (SPE).

  • For Biological Fluids (Serum, Urine):

    • To 1 mL of the sample, add 5 mL of methylene chloride.

    • Vortex for 2 minutes and centrifuge.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 10% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (for Roquefortine C, to be adapted for this compound):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
390.2195.1157.1

Note: The MRM transitions for this compound (MW: 457.6) will need to be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be [M+H]⁺, and characteristic fragment ions will be selected as product ions.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy Recovery within 85-115% for spiked samples at three concentration levels.
Precision Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable accuracy and precision.
Specificity No interfering peaks at the retention time of the analyte in blank matrix samples.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature).

Signaling Pathway: Inhibition of Cytochrome P450

Roquefortine C has been shown to interact with and inhibit mammalian cytochrome P450 (CYP) enzymes.[6][7][8] This interaction is a key aspect of its toxicity. This compound, as a close analog, is expected to exhibit similar activity. The following diagram illustrates the general mechanism of CYP-mediated metabolism and its inhibition by this compound.

Roquefortine_CYP_Inhibition cluster_0 Normal CYP450 Catalytic Cycle cluster_1 Inhibition by this compound Substrate Xenobiotic Substrate (e.g., Drug, Toxin) CYP450_Fe3 CYP450 (Fe³⁺) Substrate->CYP450_Fe3 Binds to active site CYP450_Fe2 CYP450 (Fe²⁺) CYP450_Fe3->CYP450_Fe2 Reduction (NADPH-P450 reductase) Inhibited_CYP450 Inhibited CYP450 (this compound-Fe²⁺ Complex) CYP450_Fe3->Inhibited_CYP450 Metabolite Oxidized Metabolite (More water-soluble) CYP450_Fe2->Metabolite Oxygenation (O₂ activation) H2O H₂O Excretion Detoxification & Excretion Metabolite->Excretion Leads to Roquefortine_E This compound Roquefortine_E->Inhibited_CYP450 Binds to heme iron (Type II spectrum) Block Metabolism Blocked Inhibited_CYP450->Block Toxicity Accumulation of Xenobiotics & Cellular Toxicity Block->Toxicity Leads to

Figure 2: Inhibition of Cytochrome P450 by this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. Proper method validation is essential to ensure reliable results. The understanding of its interaction with cytochrome P450 enzymes is critical for assessing its toxicological profile and potential drug-drug interactions. This application note serves as a comprehensive guide for researchers and scientists in the fields of mycotoxin analysis, food safety, and drug development.

References

Application Notes and Protocols for In Vitro Bioactivity of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of Roquefortine E, a mycotoxin with potential pharmacological applications. The protocols are intended for use by trained researchers in a laboratory setting.

Overview of this compound Bioactivities

This compound and its close analog Roquefortine C, secondary metabolites primarily produced by Penicillium species, have demonstrated a range of biological activities in vitro. These include antimicrobial, cytotoxic, and neurotoxic effects. Understanding these activities is crucial for assessing both the therapeutic potential and the toxicological risks associated with this compound.

Data Summary: In Vitro Bioactivity of Roquefortine Analogs

The following tables summarize quantitative data from in vitro studies on Roquefortine C, a closely related and more extensively studied compound. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Antimicrobial Activity of Roquefortine C

Bacterial GroupTest OrganismAssayEndpointResultReference
Gram-positiveVariousBroth DilutionMIC~80 µg/mL[1]
Gram-positiveCorynebacterium flaccumfaciensOxygen UptakeInhibition50% reduction at 100 µg/mL[1]
Gram-negativeVariousBroth DilutionMICNo inhibition[1]

Table 2: Cytotoxicity of Roquefortine C

Cell LineAssayEndpointIC50 ValueReference
Neuro-2a (mouse neuroblastoma)Alamar Blue, Neutral Red, ATP contentCell ViabilityWeakest toxicity among tested mycotoxins[2]
Caco-2 (human colorectal adenocarcinoma)Not specifiedCell ViabilityNo significant alteration of intestinal barrier[3]

Experimental Protocols

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Gram-positive bacteria)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Target cell line (e.g., Neuro-2a, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • AlamarBlue® reagent

  • Sterile 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • Add AlamarBlue®: Add AlamarBlue® reagent to each well at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the AlamarBlue® protocol.

  • Incubation with Neutral Red: Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red medium and wash the cells with PBS.

  • Destaining: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • ATP assay kit (e.g., luciferase-based)

  • Sterile opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the AlamarBlue® protocol.

  • Cell Lysis: Add the cell lysis reagent from the ATP assay kit to each well.

  • Luciferase Reaction: Add the luciferase substrate/enzyme mixture.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_assays Viability Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24-72h) treatment->incubation alamarblue AlamarBlue Assay incubation->alamarblue neutralred Neutral Red Assay incubation->neutralred atp ATP Content Assay incubation->atp measurement Measure Fluorescence / Absorbance / Luminescence alamarblue->measurement neutralred->measurement atp->measurement calculation Calculate % Viability measurement->calculation ic50 Determine IC50 calculation->ic50 Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway RoquefortineE This compound Mitochondria Mitochondria RoquefortineE->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 DeathReceptor Death Receptors (e.g., Fas) DISC DISC formation DeathReceptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest RoquefortineE This compound DNA_Damage DNA Damage / Cellular Stress RoquefortineE->DNA_Damage ATM_Chk2 ATM/Chk2 Pathway Activation DNA_Damage->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 Cdk1_CyclinB Cdk1/Cyclin B Complex Inhibition ATM_Chk2->Cdk1_CyclinB inhibits via Cdc25 p21 p21 Upregulation p53->p21 p21->Cdk1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2M_Arrest progression blocked

References

Application Notes and Protocols for Roquefortine E Antibacterial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of the antibacterial activity of Roquefortine E. The information is curated for professionals in microbiological research and antimicrobial drug development.

Introduction

This compound is a member of the roquefortine family of mycotoxins, which are secondary metabolites produced by various species of the Penicillium genus. While research on roquefortine compounds has indicated potential antibacterial properties, specific data on this compound is limited. This document outlines standardized protocols to determine its antibacterial efficacy, drawing upon established methodologies and available data for closely related roquefortine compounds.

Available research on roquefortine, primarily Roquefortine C, suggests a bacteriostatic mode of action, predominantly against Gram-positive bacteria.[1] The mechanism of this action is thought to involve the inhibition of bacterial respiration or the impairment of macromolecular synthesis, such as RNA, DNA, and protein synthesis. The minimal inhibitory concentrations (MICs) for roquefortine against Gram-positive organisms have been reported to be around 80 µg/mL on average.[1] It is important to note that Gram-negative bacteria appear to be largely unaffected.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical yet plausible MIC and Minimum Bactericidal Concentration (MBC) values. These values are based on the reported activity of general roquefortine compounds and are intended to serve as a guide for experimental design and data interpretation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeExpected MIC (µg/mL)
Staphylococcus aureusGram-positive64 - 128
Bacillus subtilisGram-positive32 - 128
Corynebacterium flaccumfaciensGram-positive~80[1]
Escherichia coliGram-negative>256
Pseudomonas aeruginosaGram-negative>256

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainTypeExpected MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive>256>4Bacteriostatic
Bacillus subtilisGram-positive>256>4Bacteriostatic

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted for the specific laboratory settings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In the first column of a 96-well plate, add 200 µL of MHB containing the highest desired concentration of this compound.

    • Add 100 µL of MHB to the remaining wells (columns 2-12).

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (bacterial growth without this compound), and column 12 as the negative control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • Incubator (37°C)

  • Calipers

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using calipers.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test (Protocol 1)

  • Nutrient agar plates

  • Sterile micro-pipettors and tips

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates, which corresponds to a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution Add to plate prep_disk Impregnate Disks prep_compound->prep_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculate with Bacterial Suspension prep_inoculum->inoculation_mic Add to wells place_disk Place Disks on Inoculated Agar prep_inoculum->place_disk Inoculate plate serial_dilution->inoculation_mic incubation_mic Incubate 18-24h inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from MIC wells read_mic->subculture Select clear wells incubation_mbc Incubate 18-24h subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc prep_disk->place_disk incubation_disk Incubate 18-24h place_disk->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone

Fig 1. Workflow for antibacterial activity testing of this compound.
Hypothesized Signaling Pathway of Antibacterial Action

Based on existing literature for related roquefortine compounds, two primary mechanisms of antibacterial action are proposed: inhibition of bacterial respiration and impairment of macromolecular synthesis. The following diagram illustrates these hypothetical pathways.

signaling_pathway cluster_cell Bacterial Cell cluster_respiration Cellular Respiration cluster_synthesis Macromolecular Synthesis roquefortine This compound etc Electron Transport Chain roquefortine->etc Inhibits rna_pol RNA Polymerase roquefortine->rna_pol Impairs dna_rep DNA Replication roquefortine->dna_rep Potentially Impairs protein_syn Protein Synthesis roquefortine->protein_syn Potentially Impairs atp_synthesis ATP Synthesis etc->atp_synthesis Drives growth_inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) atp_synthesis->growth_inhibition Reduced ATP leads to rna_pol->protein_syn Leads to impaired dna_rep->growth_inhibition Inhibition leads to protein_syn->growth_inhibition Inhibition leads to

Fig 2. Hypothesized antibacterial mechanisms of this compound.

References

Neurotoxicity Assessment of Roquefortine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the neurotoxicity of Roquefortine C, a mycotoxin produced by several Penicillium species. The information presented here is intended to guide researchers in evaluating the potential neurological risks associated with this compound.

Introduction

Roquefortine C is a cyclopeptide mycotoxin commonly found in various food products, particularly blue-veined cheeses. While considered safe at the low concentrations typically found in cheese, it is classified as a potent neurotoxin at higher doses[1]. Understanding its neurotoxic potential is crucial for food safety and toxicological studies. In vitro studies have demonstrated that Roquefortine C can induce cytotoxicity in neuronal cell lines through mechanisms involving mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the induction of apoptosis[2]. This document outlines detailed protocols for key assays to assess these neurotoxic effects.

Quantitative Data Summary

The following table summarizes the quantitative data on the neurotoxicity of Roquefortine C from in vitro studies.

Cell LineAssayEndpointValueReference
Human NeuroblastomaCell ViabilityIC5049.5 µM[3]
Mouse Neuro-2aCytotoxicityComparisonWeakest among tested mycotoxins[2]
Mouse (in vivo)Acute ToxicityLD50 (i.p.)169 - 184 mg/kg[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the neurotoxicity of Roquefortine C are provided below. The human neuroblastoma cell line SH-SY5Y is recommended for these assays due to its neuronal characteristics and widespread use in neurotoxicity studies[5][6].

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Growth Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 50 ng/mL Penicillin/Streptomycin[6].

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[6].

  • Subculture: Passage cells at approximately 80% confluency using trypsin-EDTA[6].

Cell Viability Assessment (Alamar Blue Assay)

This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic reduction of resazurin.

  • Materials:

    • SH-SY5Y cells

    • 96-well clear-bottom black plates

    • Roquefortine C stock solution (in DMSO)

    • Alamar Blue reagent

    • Plate reader (fluorescence)

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Roquefortine C in the growth medium. It is recommended to test a concentration range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a negative control (medium only).

    • Replace the medium in the wells with the Roquefortine C dilutions and controls.

    • Incubate the plate for 24 to 48 hours.

    • Add Alamar Blue reagent to each well at 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

    • Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assessment (Neutral Red Uptake Assay)

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • Roquefortine C stock solution

    • Neutral Red solution

    • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

    • Microplate spectrophotometer

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate (1 x 10^4 cells/well) and incubate overnight.

    • Expose cells to various concentrations of Roquefortine C for 24 to 48 hours.

    • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

    • Express the results as a percentage of the control.

Intracellular ATP Level Measurement

This assay quantifies intracellular ATP levels as an indicator of metabolic activity and cell health.

  • Materials:

    • SH-SY5Y cells

    • Opaque 96-well plates

    • Roquefortine C stock solution

    • ATP assay kit (luciferase-based)

    • Luminometer

  • Protocol:

    • Seed SH-SY5Y cells in an opaque 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.

    • Treat cells with different concentrations of Roquefortine C for a predetermined time (e.g., 24 hours).

    • Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase).

    • Measure the luminescence, which is directly proportional to the ATP concentration.

    • Normalize the ATP levels to the protein concentration or cell number and express as a percentage of the control.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Materials:

    • SH-SY5Y cells

    • Black 96-well plates with clear bottoms

    • Roquefortine C stock solution

    • H2DCFDA probe

    • Fluorescence microscope or plate reader

  • Protocol:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • Expose the cells to Roquefortine C at various concentrations for a specific time period (e.g., 1, 3, 6, or 24 hours).

    • Remove the treatment medium and incubate the cells with 20 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark[7][8].

    • Wash the cells with PBS.

    • Measure the fluorescence intensity at an excitation of 485 nm and an emission of 530 nm[8][9].

    • The results should be expressed as the fold increase in fluorescence compared to the control.

Apoptosis Assessment (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • Roquefortine C stock solution

    • Caspase-3 colorimetric or fluorometric assay kit

    • Plate reader

  • Protocol:

    • Seed and treat SH-SY5Y cells with Roquefortine C as described in the previous protocols.

    • After the incubation period, lyse the cells according to the assay kit manufacturer's instructions.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for the cleavage of the substrate by active caspase-3.

    • Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.

    • Express the results as fold change relative to the vehicle control.

Visualizations

Roquefortine_Neurotoxicity_Workflow cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis start SH-SY5Y Cells culture Culture in Growth Medium start->culture seed Seed in 96-well plates culture->seed treatment Treat with Roquefortine C (0.1-100 µM) seed->treatment viability Cell Viability (Alamar Blue) treatment->viability cytotoxicity Cytotoxicity (Neutral Red) treatment->cytotoxicity atp Intracellular ATP treatment->atp ros ROS Detection (H2DCFDA) treatment->ros apoptosis Apoptosis (Caspase-3) treatment->apoptosis analysis Calculate IC50, % Viability, Fold Change viability->analysis cytotoxicity->analysis atp->analysis ros->analysis apoptosis->analysis

Experimental workflow for assessing Roquefortine C neurotoxicity.

Roquefortine_Signaling_Pathway cluster_cell Neuronal Cell Roquefortine Roquefortine C Mitochondria Mitochondrial Dysfunction Roquefortine->Mitochondria ROS Increased ROS Production Roquefortine->ROS Caspase8 Caspase-8 Activation Roquefortine->Caspase8 Mitochondria->ROS ATP Decreased Intracellular ATP Mitochondria->ATP Mitochondria->Caspase8 ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for Roquefortine C-induced neurotoxicity.

References

Application Note: Solid-Phase Extraction for Roquefortine E Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquefortine E is a diketopiperazine mycotoxin belonging to the roquefortine alkaloid family. Like its more studied analogue, Roquefortine C, it is a secondary metabolite produced by various species of Penicillium. The presence of such mycotoxins in food, feed, and fungal cultures necessitates robust and efficient cleanup methods for accurate quantification and toxicological assessment. Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of mycotoxins from complex matrices prior to analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of this compound, offering both a standard reversed-phase and an alternative mixed-mode cation exchange methodology. The protocols are designed to serve as a starting point for method development and optimization.

Physicochemical Properties of Roquefortine Alkaloids

While specific data for this compound is limited, the properties of the closely related Roquefortine C can be used as a guide for developing an effective SPE protocol.

PropertyValue (for Roquefortine C)Implication for SPE
Molecular Formula C₂₂H₂₃N₅O₂[1]---
Molecular Weight 389.4 g/mol [1]---
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility.[1]Suggests a reversed-phase SPE mechanism is appropriate. The sample should be loaded in a high-aqueous environment to promote retention on a nonpolar sorbent. Elution will be with an organic solvent.
Chemical Class Diketopiperazine alkaloid[2]The presence of nitrogenous heterocyclic rings (imidazole and a fused tetracycle) imparts basic properties.[1] This allows for the use of cation exchange or mixed-mode SPE for enhanced selectivity.
Structure Contains an indole moiety and an imidazole ring.[1][3]The aromatic and heterocyclic structures contribute to its retention on reversed-phase sorbents through hydrophobic and pi-pi interactions.

Recommended SPE Protocols

Two primary SPE strategies are presented: a reversed-phase protocol suitable for general-purpose cleanup and a mixed-mode cation exchange protocol for enhanced selectivity, which can be particularly useful for complex matrices.

Protocol 1: Reversed-Phase SPE using C18 Sorbent

This protocol is based on the hydrophobic interactions between the analyte and the C18 stationary phase. Most methods for mycotoxin cleanup in food samples utilize reversed-phase columns with C18 sorbents.[4]

Materials:

  • SPE Cartridge: C18 (500 mg, 3 mL)

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Wash Solvent: 10% Methanol in water

  • Elution Solvent: Acetonitrile or Methanol

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture). Evaporate the organic solvent and reconstitute the extract in a solvent with a high aqueous content (e.g., 10% methanol in water) to ensure efficient binding to the SPE sorbent.

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

  • Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading: Load the prepared sample extract onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile or methanol. Collect the eluate for analysis.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for concentration prior to LC-MS analysis.

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol leverages both hydrophobic and ion-exchange interactions for a more selective cleanup, which is beneficial for removing co-extracted matrix components. The basic nature of the roquefortine alkaloid allows it to be retained on a cation exchange sorbent under acidic conditions.

Materials:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., C8/SCX)

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Acidified water (e.g., 0.1% formic acid in water)

  • Wash Solvent 1: Acidified water (e.g., 0.1% formic acid in water)

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium hydroxide in methanol

Procedure:

  • Sample Preparation: Extract this compound as in Protocol 1. After evaporating the extraction solvent, reconstitute the extract in an acidic aqueous solution (e.g., 0.1% formic acid in water) to ensure the analyte is protonated.

  • Cartridge Conditioning: Pass 5 mL of methanol through the mixed-mode cartridge.

  • Cartridge Equilibration: Pass 5 mL of acidified water through the cartridge.

  • Sample Loading: Load the acidified sample extract onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing 1 (Polar Interferences): Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Washing 2 (Non-polar Interferences): Wash the cartridge with 5 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute this compound with 5 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Post-Elution: Evaporate the eluate and reconstitute as needed for analysis.

Quantitative Data Comparison (Hypothetical)

The following table presents hypothetical recovery and matrix effect data to illustrate the potential performance of different SPE sorbents for this compound cleanup from a complex matrix like a fungal culture extract. This data is for illustrative purposes and should be confirmed experimentally.

SPE SorbentRetention MechanismAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
C18 Reversed-Phase858-25
HLB Reversed-Phase (Hydrophilic-Lipophilic Balanced)926-15
Mixed-Mode (C8/SCX) Reversed-Phase & Strong Cation Exchange954-8
  • Recovery: The percentage of the analyte of interest recovered after the SPE process.

  • RSD: A measure of the precision of the method.

  • Matrix Effect: The alteration of the analytical signal due to co-eluting matrix components. A negative value indicates signal suppression.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Sample Matrix (e.g., Fungal Culture) extraction Solvent Extraction (e.g., Acetonitrile/Water) start->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon loading 3. Sample Loading evap_recon->loading conditioning 1. Conditioning equilibration 2. Equilibration conditioning->equilibration equilibration->loading washing 4. Washing loading->washing elution 5. Elution washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: General workflow for the solid-phase extraction and analysis of this compound.

Caption: Comparison of retention mechanisms in reversed-phase and mixed-mode SPE.

Conclusion

The selection of an appropriate solid-phase extraction protocol is critical for the reliable analysis of this compound. For general applications, a reversed-phase SPE method using a C18 or a more modern polymeric sorbent like HLB offers good recovery. For more complex matrices where higher selectivity is required, a mixed-mode cation exchange protocol is recommended. The provided protocols and data serve as a robust starting point for method development. It is essential to validate the chosen method for the specific matrix and analytical requirements to ensure data accuracy and reliability.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E, a member of the roquefortine alkaloid family of mycotoxins, is a secondary metabolite produced by various Penicillium species. Due to its potential biological activities, sensitive and specific analytical methods are crucial for its detection and characterization in various matrices. This application note details a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology provides high accuracy, sensitivity, and selectivity, making it suitable for research and drug development applications. This document outlines sample preparation, chromatographic separation, and HRMS data acquisition and analysis, including a proposed fragmentation pathway.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of agricultural commodities.[1] The roquefortine alkaloids, including Roquefortine C and the related compound this compound, are of significant interest due to their neurotoxic properties.[2][3] Accurate identification and quantification of these compounds are essential for food safety, toxicological studies, and natural product-based drug discovery. High-resolution mass spectrometry (HRMS) offers significant advantages for mycotoxin analysis, including high mass accuracy and the ability to perform retrospective data analysis without re-injecting samples.[4][5] This application note provides a detailed workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The success of any mass spectrometry experiment is highly dependent on proper sample preparation to minimize matrix effects and ensure accurate quantification.[6][7] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol for Fungal Culture Extract:

  • Extraction: Extract the fungal mycelium with an appropriate solvent such as ethyl acetate.[8]

  • Solvent Evaporation: Evaporate the solvent from the crude extract under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% acetonitrile in water with 0.1% formic acid.

  • Vortexing and Centrifugation: Vortex the sample for 1 minute to ensure complete dissolution, followed by centrifugation at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
High-Resolution Mass Spectrometry

Instrumentation:

  • Orbitrap-based or Time-of-Flight (TOF) high-resolution mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan Resolution 70,000 FWHM
Scan Range m/z 100 - 1000
Data-Dependent MS/MS Top 3 most intense ions
Collision Energy Stepped HCD (20, 30, 40 eV)

Data Presentation

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table provides typical performance characteristics expected from a validated LC-HRMS method for a related mycotoxin, Roquefortine C, which can be used as a benchmark.[2][9][10]

ParameterExpected Performance
Limit of Detection (LOD) 0.01 - 1 µg/kg
Limit of Quantitation (LOQ) 0.03 - 5 µg/kg
Linearity (r²) > 0.99
Recovery 80 - 110%
Precision (RSD) < 15%
High-Resolution Mass Data for this compound

Based on its molecular formula, the expected high-resolution mass data for this compound is presented below.

CompoundMolecular FormulaAdductCalculated m/z
This compoundC₂₃H₂₃N₅O₄[M+H]⁺434.1823

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Fungal Culture) extraction Solvent Extraction sample->extraction Acetonitrile/Water cleanup Sample Cleanup (SPE) extraction->cleanup lc LC Separation cleanup->lc Filtered Supernatant hrms HRMS Detection lc->hrms Eluent data Data Analysis hrms->data Mass Spectra

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated molecules in the gas phase provides valuable structural information.[11] Based on the structure of this compound and common fragmentation mechanisms, a plausible fragmentation pathway is proposed below.

fragmentation_pathway M This compound [M+H]⁺ m/z 434.1823 F1 Loss of H₂O [C₂₃H₂₁N₅O₃]⁺ m/z 416.1717 M->F1 F2 Loss of CO [C₂₂H₂₃N₅O₃]⁺ m/z 406.1870 M->F2 F3 [C₁₄H₁₄N₂O]⁺ m/z 226.1101 M->F3 Cleavage of Diketopiperazine Ring F4 [C₉H₉N₃O₃]⁺ m/z 208.0717 M->F4 Cleavage of Diketopiperazine Ring

Caption: Proposed ESI+ fragmentation pathway for this compound.

Conclusion

This application note provides a robust and detailed methodology for the high-resolution mass spectrometry analysis of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data and proposed fragmentation pathway, offer a comprehensive guide for researchers in natural product chemistry, toxicology, and drug development. The use of LC-HRMS provides the necessary sensitivity and selectivity for the unambiguous identification and potential quantification of this compound in complex matrices.

References

Application Notes and Protocols for the Analysis of Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquefortine E is a diketopiperazine mycotoxin, part of the larger family of roquefortine alkaloids produced by various species of the Penicillium and Gymnoascus genera. While extensive research has been conducted on the related compound Roquefortine C, particularly in the context of food safety and fungal metabolism, specific analytical protocols and quantitative data for this compound are not widely available in the current scientific literature.

This document provides a detailed guide for the sample preparation and analysis of this compound. The protocols described herein are based on established and validated methods for the closely related and structurally similar mycotoxin, Roquefortine C. Researchers should use these methods as a starting point and are strongly encouraged to perform in-house validation to ensure the accuracy and precision of their results for this compound analysis.

This application note covers:

  • Sample Preparation: Protocols for the extraction of this compound from fungal cultures and complex matrices such as cheese.

  • Analytical Methodology: Recommended Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) parameters for the detection and quantification of Roquefortine alkaloids.

  • Quantitative Data: A summary of available quantitative data for Roquefortine C to serve as a benchmark for method development.

  • Method Validation: Guidance on the essential parameters for validating the analytical method for this compound.

Experimental Protocols

Sample Preparation from Fungal Cultures

This protocol is designed for the extraction of this compound from solid or liquid fungal cultures.

Materials:

  • Fungal culture (solid agar or liquid broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (LC-MS grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Extraction from Solid Culture:

    • Excise agar plugs from the fungal culture plate.

    • Homogenize the agar plugs in a sufficient volume of ethyl acetate (e.g., 10 mL per 5 plugs) using a high-speed homogenizer.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the homogenate at 4000 rpm for 10 minutes.

    • Collect the supernatant (ethyl acetate layer).

    • Repeat the extraction process (steps 1.2-1.5) two more times with fresh ethyl acetate.

    • Pool the supernatants.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium as described for solid cultures (steps 1.1.2-1.1.7).

    • Extract the filtered broth by liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the liquid-liquid extraction two more times.

    • Pool all ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

    • Vortex thoroughly to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Cheese Matrix

This protocol details the extraction and clean-up of this compound from cheese samples.

Materials:

  • Cheese sample

  • Acetonitrile/water (80:20, v/v)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Extraction:

    • Weigh 5 g of a homogenized cheese sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 2 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Elute the analyte with 5 mL of methanol.

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex to dissolve the residue.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the sensitive and selective quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters (starting conditions, to be optimized):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

MS/MS Parameters (to be optimized for this compound):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ for this compound (to be determined)
Product Ions At least two characteristic product ions (to be determined)
Collision Energy To be optimized for each transition
Source Temp. To be optimized

Note: The exact precursor and product ions, as well as collision energies, must be determined by infusing a this compound analytical standard into the mass spectrometer.

Quantitative Data for Roquefortine C

The following tables summarize quantitative data reported for Roquefortine C, which can serve as a useful reference for the development and validation of a method for this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Roquefortine C.

Analytical MethodMatrixLODLOQ
DART-MS[1]Cheese0.06 µg/g0.18 µg/g
ELISA[2]Cheese1.8 µg/kg-
LC-MS/MSSilage-1.0 ng/g

Table 2: Recovery Rates for Roquefortine C.

Analytical MethodMatrixSpiking Level (µg/g)Average Recovery (%)
DART-MS[1]Cheese0.5 - 580.2 - 87.4

Table 3: Reported Concentrations of Roquefortine C in Various Matrices.

MatrixConcentration RangeReference
Blue Cheese0.05 - 6.8 mg/kg[3][4]
Blue Cheese Dressing0.045 µg/g[3]
Fungal Cultures (P. roqueforti)0.18 - 8.44 mg/L[4]
SilageUp to 36 mg/kg[5]

Method Validation

When adapting these protocols for this compound, a thorough method validation is crucial. The following parameters should be assessed according to international guidelines (e.g., ICH, FDA, SANTE):

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response, and the concentration range over which this relationship is linear.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix and in standard solutions under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Experimental Workflow for this compound Analysis

RoquefortineE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Sample Collection (Fungal Culture or Cheese) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate or Acetonitrile/Water) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS DataProcessing Data Processing (Integration, Calibration) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Validation Method Validation (Accuracy, Precision, LOD, etc.) Quantification->Validation

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Hypothetical Biosynthetic Relationship)

As no specific signaling pathways involving this compound are documented, a simplified diagram illustrating the general biosynthetic relationship of diketopiperazine alkaloids is provided.

Biosynthesis_Pathway AminoAcids Amino Acid Precursors (e.g., Tryptophan, Histidine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine TailoringEnzymes Tailoring Enzymes (e.g., Prenyltransferases, Oxidases) Diketopiperazine->TailoringEnzymes RoquefortineE This compound & Other Alkaloids TailoringEnzymes->RoquefortineE

Caption: Generalized biosynthetic pathway for Roquefortine alkaloids.

References

Troubleshooting & Optimization

Roquefortine E stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Roquefortine E

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Based on the solubility profile of the structurally similar Roquefortine C, the recommended solvents for preparing stock solutions are ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] Roquefortine C has poor solubility in water.[1] It is crucial to ensure the compound is fully dissolved before further dilution into aqueous buffers, as precipitation can occur.

Q2: What is the primary stability concern when working with Roquefortine solutions?

A2: The main stability issue for Roquefortine C, and likely for this compound, is its susceptibility to isomerization. Roquefortine C contains an E-dehydrohistidine moiety which can easily convert to its Z-isomer, isoroquefortine C, when exposed to acidic, basic, or photochemical (light) conditions.[1][2][3] This isomerization represents a degradation of the parent compound and can lead to altered biological activity.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: To minimize degradation and isomerization, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[2][3]

  • pH: Use neutral, well-buffered solutions when diluting from an organic stock. Avoid strongly acidic or basic conditions.[1][3]

Q4: How can I check if my this compound solution has degraded?

A4: Degradation, primarily through isomerization, can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] When analyzing a stored solution, the appearance of a new, closely eluting peak near the parent this compound peak may indicate the formation of its isomer. Comparing the chromatogram to a freshly prepared standard is the most reliable method to assess purity and detect degradation products.

Troubleshooting Guide

Problem: I am observing a new, unexpected peak in the chromatogram of my stored Roquefortine solution.

  • Possible Cause: This is likely due to the isomerization of this compound to its more thermodynamically stable isomer, isothis compound. This conversion is a known issue for the related compound, Roquefortine C, and is accelerated by exposure to light, acid, or base.[2][3]

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (MS) to confirm that the new peak has the same mass-to-charge ratio (m/z) as this compound, which would be consistent with an isomer.

    • Prepare Fresh: Prepare a fresh stock solution of this compound from solid material and re-run your analysis. The absence of the new peak in the fresh standard will confirm that the issue is with the stored solution.

    • Optimize Storage: Review your storage procedures. Ensure solutions are stored in amber vials at or below -20°C and that any aqueous buffers used for dilution are at a neutral pH.

Problem: I am seeing a gradual decrease in the peak area of this compound over time in my experiments.

  • Possible Cause: This indicates compound degradation. Besides isomerization, other degradation pathways may be occurring, especially if the compound is in an aqueous buffer for an extended period or at elevated temperatures. While specific data is limited, a study on Roquefortine C in a complex aqueous environment (rumen fluid) showed significant degradation over 48 hours.[4]

  • Solution:

    • Minimize Time in Buffer: Prepare fresh dilutions of this compound from a frozen organic stock solution immediately before each experiment.

    • Conduct a Stability Test: Perform a simple stability test in your experimental solvent. Aliquot your solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, lighting) to determine the rate of degradation.

    • Use a Co-solvent: If working in aqueous media, maintaining a small percentage of an organic solvent like DMSO or ethanol (e.g., <1%) may improve stability, but this must be compatible with your experimental system.

Data Presentation

Table 1: Solubility Profile of Roquefortine C (Data for Roquefortine C is provided as a proxy for this compound)

SolventSolubilityReference
EthanolSoluble[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterPoor[1]

Table 2: Stability of Roquefortine C in a Complex Aqueous Medium (This study was conducted in vitro using rumen fluid, which is a buffered, anaerobic environment rich in microorganisms.)

CompoundMediumIncubation TimeTemperature% RecoveredReference
Roquefortine CRumen Fluid48 hoursNot Specified40.6%[4]

Experimental Protocols

Protocol: General Method for Assessing Compound Stability in Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent using HPLC analysis.

  • Preparation of Standard Stock Solution: a. Accurately weigh a known amount of solid this compound. b. Dissolve it in the chosen solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure it is fully dissolved. This is your T=0 standard .

  • Preparation of Stability Study Samples: a. Dilute the stock solution with the solvent(s) of interest to the final concentration used in your experiments. b. Aliquot this solution into several amber HPLC vials to avoid repeated freeze-thaw cycles or exposure of the bulk solution.

  • Storage Conditions: a. Store the aliquots under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer). b. For assessing light sensitivity, store a parallel set of aliquots wrapped in aluminum foil (dark) and another set exposed to ambient lab light.

  • Time-Point Analysis: a. Immediately after preparation, inject an aliquot into the HPLC system to obtain the initial (T=0) chromatogram and peak area. b. Analyze aliquots from each storage condition at predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and then weekly or monthly for long-term studies).

  • HPLC Analysis: a. Method: Use a reverse-phase C18 column. The mobile phase could consist of a gradient of acetonitrile and water, both containing a small amount of a modifier like 0.1% formic acid (be aware of potential acid-catalyzed isomerization). b. Detection: Use a UV detector at a wavelength appropriate for this compound or a mass spectrometer for more sensitive and specific detection. c. Quantification: Record the peak area of the this compound peak at each time point. Note the appearance and area of any new peaks.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100. b. Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

G cluster_main Isomerization of Roquefortine C cluster_conditions Accelerated By RoquefortineC Roquefortine C (E-isomer) IsoroquefortineC Isoroquefortine C (Z-isomer) (Thermodynamically More Stable) RoquefortineC->IsoroquefortineC Isomerization Light Light Acid Acid Base Base

Caption: Isomerization pathway of Roquefortine C.

G cluster_analysis Time-Point Analysis Loop start Start: Prepare Fresh Stock Solution (T=0) aliquot Aliquot into Vials for Each Condition & Time Point start->aliquot storage Store Under Test Conditions (Temp, Light, Solvent) aliquot->storage analyze Analyze Sample via HPLC or LC-MS storage->analyze record Record Peak Area of Parent Compound analyze->record check_degradation Identify and Quantify New Peaks (Degradants) record->check_degradation data_analysis Calculate % Remaining vs. T=0 check_degradation->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for compound stability testing.

References

Technical Support Center: Roquefortine C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roquefortine C analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Roquefortine C and why is its analysis important?

Roquefortine C is a mycotoxin produced by several species of the Penicillium fungus, most notably Penicillium roqueforti, which is used in the production of blue-veined cheeses.[1] It is also a contaminant in various food and feed products such as silage, grains, and bread.[1][2] Analysis of Roquefortine C is crucial for food safety, quality control, and toxicology studies due to its neurotoxic properties at high doses.[1][3]

Q2: What are the most common analytical methods for Roquefortine C quantification?

The most prevalent methods for the detection and quantification of Roquefortine C are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] Immunoassays, such as ELISA, have also been developed for screening purposes.[6][7] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[8]

Q3: My Roquefortine C signal is lower than expected in my LC-MS/MS analysis. What could be the cause?

A lower-than-expected signal, particularly in complex matrices like cheese or feed, is often due to matrix effects .[8][9] Co-eluting endogenous compounds from the sample can interfere with the ionization of Roquefortine C in the mass spectrometer's source, leading to a phenomenon called ion suppression .[8][10] In some cases, the opposite, ion enhancement, can also occur.[10] Inefficient sample extraction can also lead to low recovery and a weaker signal.

Q4: Can other mycotoxins interfere with Roquefortine C analysis?

Yes, other mycotoxins produced by Penicillium species can interfere, particularly in methods with lower selectivity like immunoassays. Structurally related compounds or those that co-occur frequently with Roquefortine C, such as Mycophenolic acid, Penitrem A, and Andrastin A, are potential interferences.[4][11][12] In chromatographic methods, these compounds may have similar retention times if the separation is not optimized. In immunoassays, they may exhibit cross-reactivity with the antibodies used.

Q5: What is the primary metabolic pathway of concern for Roquefortine C in toxicological studies?

Roquefortine C has been shown to interact with mammalian cytochrome P450 (CYP450) enzymes.[1][13] This interaction is a key aspect of its metabolism and is fundamental to understanding its potential toxicity. The nitrogen in the imidazole moiety of Roquefortine C can bind to the heme iron of CYP450 enzymes, which can inhibit their activity and influence the metabolism of other compounds.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis

Poor peak shape, such as tailing or fronting, and inadequate resolution from other components can significantly impact the accuracy of quantification.

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is compatible with the analyte and column. Adjust the organic-to-aqueous ratio to improve separation.
Injection Solvent Mismatch The injection solvent should be weaker than or equal in strength to the mobile phase to avoid peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Matrix effects are a primary source of quantitative error in LC-MS/MS analysis of complex samples.

Potential Cause Troubleshooting Step
Ion Suppression/Enhancement Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the effect of the matrix on the signal.[8]
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-Roquefortine C) is the ideal way to correct for matrix effects, as it will be affected similarly to the native analyte.
Sample Dilution: A "dilute and shoot" approach can minimize matrix effects by reducing the concentration of interfering compounds.[9]
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) to remove interfering matrix components before injection.[9]

The following table presents data on the matrix effects (ME) and extraction recovery (RE) of Roquefortine C in various nut matrices, illustrating the variability of these parameters. A matrix effect value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

Matrix Fortification Level (µg/kg) Recovery (%) Matrix Effect (%)
Chestnut 10097.4 ± 4.596.6 ± 1.6
50095.8 ± 3.195.6 ± 1.3
Hazelnut 10090.6 ± 2.989.9 ± 3.4
50092.4 ± 3.591.8 ± 2.1
Walnut 10085.3 ± 5.245.1 ± 4.3
50088.1 ± 4.848.7 ± 3.9
Data adapted from a study on mycotoxin analysis in nuts. The significant signal suppression in the walnut matrix highlights the importance of addressing matrix effects.
Issue 3: Suspected Interference from Structurally Related Compounds

Cross-reactivity in immunoassays or co-elution in chromatography can lead to false-positive results or overestimated concentrations.

Analytical Method Troubleshooting Step
Immunoassay (ELISA) Confirm positive results with a more selective method like LC-MS/MS. Check the antibody's cross-reactivity profile if provided by the manufacturer.
HPLC/LC-MS Optimize Chromatography: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modify the mobile phase pH to improve the separation of Roquefortine C from other fungal metabolites like mycophenolic acid or penitrem A.
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to differentiate Roquefortine C from interfering compounds based on their exact mass.

Experimental Protocols & Visualizations

LC-MS/MS Analysis of Roquefortine C

This protocol provides a general framework for the analysis of Roquefortine C in a food matrix.

1. Sample Preparation (QuEChERS-based)

  • Homogenize 5g of the sample.

  • Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid.

  • Vortex for 15 minutes.

  • Add partitioning salts (e.g., MgSO₄ and NaCl) and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer), evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Gemini® C18, 150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase A: 10% Methanol / 89% Water / 1% Acetic Acid with 5mM ammonium acetate.[14]

  • Mobile Phase B: 97% Methanol / 2% Water / 1% Acetic Acid with 5mM ammonium acetate.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Gradient:

    • 0-2 min: 0% B

    • 2-5 min: 0-50% B

    • 5-14 min: 50-100% B

    • 14-18 min: 100% B

    • 18-22 min: Re-equilibration at 0% B

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitored Transitions (MRM):

    • Quantifier: m/z 390 -> 322

    • Qualifier: m/z 390 -> 193

  • Optimize cone voltage and collision energy for your specific instrument.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Sample Extraction Liquid Extraction (Acetonitrile/Water/Acid) Homogenization->Extraction Partitioning Add Salts & Centrifuge Extraction->Partitioning Cleanup Supernatant Cleanup (Evaporation & Reconstitution) Partitioning->Cleanup Injection Inject into HPLC Cleanup->Injection Reconstituted Extract Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Quantification Detection->Data Data Acquisition

Caption: General workflow for Roquefortine C analysis by LC-MS/MS.

Roquefortine C Metabolism Pathway

Roquefortine C interacts with cytochrome P450 enzymes, which is a critical step in its metabolism. This diagram illustrates the inhibitory interaction.

G RoqC Roquefortine C CYP450 Cytochrome P450 (e.g., CYP3A4, 1A1, 2D6) RoqC->CYP450 Binds to active site Heme Heme Iron (Fe³⁺) RoqC->Heme Imidazole nitrogen coordinates with iron CYP450->Heme Contains Metabolism Inhibited Metabolism of other substrates Heme->Metabolism Inhibition

Caption: Interaction of Roquefortine C with Cytochrome P450 enzymes.

Troubleshooting Logic for Low Analyte Signal

This diagram outlines a logical progression for troubleshooting a low or absent analyte signal in an LC-MS/MS analysis.

G Start Low/No Signal for Roquefortine C Check_Standard Analyze a pure standard. Is signal present? Start->Check_Standard Check_Instrument Troubleshoot LC-MS/MS System: - Check for leaks - Clean ion source - Verify MS tune Check_Standard->Check_Instrument No Check_Extraction Spike blank matrix before extraction. Is recovery acceptable? Check_Standard->Check_Extraction Yes End Problem Resolved Check_Instrument->End Optimize_Extraction Optimize Sample Prep: - Different extraction solvent - Adjust pH - Add cleanup step (SPE) Check_Extraction->Optimize_Extraction No Check_MatrixEffect Spike blank matrix after extraction. Is signal suppressed? Check_Extraction->Check_MatrixEffect Yes Optimize_Extraction->End Implement_Correction Implement Correction Strategy: - Use matrix-matched standards - Use stable isotope-labeled IS - Dilute sample extract Check_MatrixEffect->Implement_Correction Yes Check_MatrixEffect->End No Implement_Correction->End

Caption: Troubleshooting workflow for low signal in Roquefortine C analysis.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Roquefortine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

This compound is a mycotoxin belonging to the diketopiperazine class of compounds. It is an isoprenylated derivative of Roquefortine C, a neurotoxin produced by several species of Penicillium fungi, which are sometimes found in food production environments. Due to its potential toxicity, sensitive and specific analytical methods like LC-MS/MS are crucial for its detection and quantification in various matrices to ensure food safety and support toxicological studies.

Q2: What are the basic chemical properties of this compound relevant for LC-MS/MS analysis?

Understanding the chemical properties of this compound is fundamental for method development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₃₁N₅O₂[1]
Molecular Weight 457.6 g/mol [1]
Class Diketopiperazine, Pyrroloindole[1]

Q3: What is the recommended ionization mode for this compound analysis?

Based on the chemical structure of this compound, which contains multiple nitrogen atoms, positive ion electrospray ionization (ESI+) is the recommended mode. The nitrogen atoms are readily protonated, leading to the formation of a stable protonated molecule [M+H]⁺, which is essential for sensitive detection.

Q4: How do I determine the precursor and product ions for this compound for Multiple Reaction Monitoring (MRM)?

The precursor ion will be the protonated molecule [M+H]⁺. Based on its molecular weight of 457.6, the precursor ion to target would be m/z 458.2.

Product ions are generated by the fragmentation of the precursor ion in the collision cell of the mass spectrometer. While experimental fragmentation data for this compound is not widely available, we can predict probable product ions based on the fragmentation patterns of similar diketopiperazine and indole-containing mycotoxins. Common fragmentation pathways involve the loss of small neutral molecules or cleavage of the isoprenoid side chains.

Below is a table of proposed MRM transitions for this compound. It is highly recommended to confirm these transitions by infusing a pure standard of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss
458.2401.2Loss of isobutylene (C₄H₈)
458.2295.1Cleavage of the diketopiperazine ring
458.2130.1Indole side chain fragment

Experimental Protocol: Generic Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound in a sample matrix. Optimization will be required based on the specific matrix and instrumentation used.

1. Sample Preparation (Solid Samples)

  • Extraction: Homogenize 5 g of the sample with 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).

  • Shaking: Shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and other mycotoxins.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Incorrect MRM transitions. 2. Poor ionization efficiency. 3. Degradation of the analyte. 4. Contaminated ion source.1. Optimize MRM transitions by infusing a pure standard. 2. Adjust mobile phase pH with formic or acetic acid to enhance protonation. 3. Ensure proper storage of standards and samples (protect from light and heat). 4. Clean the ion source components (capillary, cone).
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column. 4. Column degradation.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Add a small amount of a competing base (e.g., ammonium formate) to the mobile phase. 4. Replace the column.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leaks in the LC system.1. Use high-purity solvents and flush the LC system thoroughly. 2. Implement sample clean-up procedures (e.g., Solid Phase Extraction - SPE). 3. Check all fittings and connections for leaks.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Ensure the column oven is stable at the set temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Allow sufficient time for the column to equilibrate between injections.
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components interfering with ionization.1. Use a matrix-matched calibration curve. 2. Employ stable isotope-labeled internal standards. 3. Optimize the chromatographic method to separate this compound from interfering compounds. 4. Perform sample clean-up (SPE) to remove matrix components.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Food Matrix) Extraction Extraction with Acetonitrile/Water Sample->Extraction 1. Centrifugation Centrifugation Extraction->Centrifugation 2. Filtration Filtration (0.22 µm) Centrifugation->Filtration 3. LC_Separation LC Separation (C18 Column) Filtration->LC_Separation 4. MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection 5. Quantification Quantification MS_Detection->Quantification 6. Reporting Reporting Quantification->Reporting 7. troubleshooting_logic cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps Problem Analytical Problem Encountered Check_System Check LC-MS/MS System Suitability Problem->Check_System Check_Method Review Method Parameters Problem->Check_Method Isolate_Variable Isolate Potential Variable Check_System->Isolate_Variable Check_Method->Isolate_Variable Adjust_Parameter Adjust One Parameter at a Time Isolate_Variable->Adjust_Parameter Evaluate_Result Evaluate Result Adjust_Parameter->Evaluate_Result Evaluate_Result->Isolate_Variable Unsuccessful Solution Problem Resolved Evaluate_Result->Solution Successful

References

Technical Support Center: Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and analysis of Roquefortine E. The information provided is based on the chemical structure of this compound and data from related compounds, particularly Roquefortine C, due to the limited availability of direct degradation studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it structurally related to other Roquefortines?

This compound is a diketopiperazine mycotoxin isolated from the fungus Gymnoascus reessii. It belongs to the family of roquefortine alkaloids, which are characterized by a core structure derived from the amino acids L-tryptophan and L-histidine. Its structure is closely related to Roquefortine C, a more commonly studied mycotoxin produced by various Penicillium species. The key structural features of these molecules include a prenylated indole moiety and a dehydrohistidine residue within a diketopiperazine ring system.

Q2: What are the expected degradation products of this compound?

  • Isomerization: The E-dehydrohistidine moiety in this compound is susceptible to isomerization to its Z-isomer, analogous to the conversion of Roquefortine C to Isoroquefortine C. This can be induced by acidic, basic, or photochemical conditions.[1]

  • Hydrolysis: The amide bonds within the diketopiperazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring and the formation of linear dipeptide derivatives.

  • Oxidation: The indole nucleus and the double bond of the prenyl group are potential sites for oxidation. Oxidative degradation can be initiated by exposure to air, light, or oxidizing agents, potentially forming hydroxylated or epoxidized derivatives.

Q3: What are the optimal storage conditions to prevent the degradation of this compound?

To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). If in solution, it should be stored in a tightly sealed vial at low temperatures (-20°C or below) and protected from light. Solutions should be prepared fresh whenever possible.

Q4: What analytical techniques are suitable for the analysis of this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most suitable technique for the analysis of this compound and its degradation products. A reversed-phase HPLC method would be appropriate, and a tandem mass spectrometer (MS/MS) would provide the necessary selectivity and sensitivity for identification and quantification.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Potential Cause Troubleshooting Steps
Degradation of this compound stock solution. Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at ≤ -20°C and protect from light. Before use, visually inspect for any precipitation or color change.
Inconsistent solvent quality. Use high-purity, HPLC-grade solvents for all experiments. Filter all solvents before use.
pH fluctuations in the experimental medium. Ensure the buffering capacity of your experimental medium is sufficient to maintain a stable pH throughout the experiment.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Formation of degradation products. Compare the retention times and mass spectra of the unknown peaks with those of potential degradation products (e.g., isomers, hydrolysis products). Perform forced degradation studies (see Experimental Protocols) to generate and identify degradation products.
Contamination from labware or reagents. Use thoroughly cleaned glassware. Run blank samples (solvent and matrix without analyte) to identify any background contamination.
Matrix effects in complex samples. Prepare calibration standards in a matrix that closely matches your sample to compensate for matrix effects. Consider using solid-phase extraction (SPE) for sample cleanup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final concentration of 100 µg/mL. Keep at room temperature and protect from light. Analyze at 2, 4, 8, and 24 hours.

  • Photodegradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. Analyze the sample after exposure.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in the solvent before analysis.

3. Analysis:

  • Analyze the stressed samples by a suitable stability-indicating HPLC-MS/MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Characterize the degradation products based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns.

Protocol 2: HPLC-MS/MS Method for the Analysis of this compound

This is a general method that may require optimization for specific instrumentation and sample matrices.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and screening for potential degradation products.

Data Presentation

Table 1: Potential Degradation Products of this compound (Inferred from Roquefortine C)

Degradation Product Formation Condition Expected Mass Change
Isothis compoundAcidic, Basic, PhotochemicalNo change (Isomer)
Hydrolyzed this compoundStrong Acid/Base+18 Da (Addition of H₂O)
Hydroxylated this compoundOxidation+16 Da (Addition of O)
Epoxidized this compoundOxidation+16 Da (Addition of O)

Visualizations

Degradation_Pathway Roquefortine_E This compound Isoroquefortine_E Isothis compound Roquefortine_E->Isoroquefortine_E Acid/Base/Light Hydrolyzed_Product Hydrolyzed Product (Ring-opened) Roquefortine_E->Hydrolyzed_Product Strong Acid/Base Oxidized_Products Oxidized Products (Hydroxylated/Epoxidized) Roquefortine_E->Oxidized_Products Oxidizing agents/Light/Air

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photodegradation Photo->Analysis Thermal Thermal Degradation Thermal->Analysis Roquefortine_E This compound Sample Roquefortine_E->Acid Roquefortine_E->Base Roquefortine_E->Oxidation Roquefortine_E->Photo Roquefortine_E->Thermal Data Data Interpretation (Identify Degradants) Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Troubleshooting low yield in Roquefortine E synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total chemical synthesis of Roquefortine E has not been extensively reported in peer-reviewed literature. This guide is based on established synthetic routes for the closely related and structurally similar alkaloid, Roquefortine C. The core challenges, particularly the construction of the diketopiperazine core and the thermodynamically unstable E-dehydrohistidine moiety, are expected to be analogous.

Troubleshooting Guides & FAQs

This section addresses specific issues that may lead to low yields during the synthesis of this compound and its analogs.

General Troubleshooting

Question: My overall yield is dramatically low. How do I identify the problematic step?

Answer: A systematic approach is crucial for identifying the source of low yield in a multi-step synthesis.

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step. A yield below 70-80% for a routine step or below 50% for a complex transformation warrants investigation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. Check for the disappearance of starting material, the appearance of the desired product, and the formation of byproducts. Incomplete conversion is a common cause of low yield.

  • Characterization of Byproducts: If a significant byproduct is formed, attempt to isolate and characterize it (e.g., by NMR, MS). Understanding the structure of the byproduct can provide insight into undesired reaction pathways.

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions (e.g., those involving organometallics, strong bases, or certain coupling agents). Use freshly distilled solvents and newly purchased, unopened reagents where possible.

  • Review Critical Parameters: Re-evaluate critical reaction parameters for each step, including temperature, reaction time, stoichiometry of reagents, and pH. Small deviations can have a significant impact on yield.

Diketopiperazine (DKP) Ring Formation

Question: I am observing a low yield during the formation of the diketopiperazine (DKP) core. What are the common causes?

Answer: Low yields in DKP formation typically arise from three main issues: inefficient dipeptide coupling, failed or incomplete cyclization, and side reactions.

  • Inefficient Dipeptide Coupling: The initial formation of the linear dipeptide precursor from the protected tryptophan and histidine fragments is critical. Poor coupling can result from steric hindrance or inadequate activation of the carboxylic acid.

  • Failed Cyclization: The intramolecular cyclization to form the six-membered DKP ring can be slow or fail to proceed to completion. This is often due to unfavorable conformations, improper reaction conditions (temperature, base), or the choice of solvent. DKP formation is known to be a challenging side reaction in peptide synthesis, often occurring when it is not desired, but can be difficult to promote intentionally under certain conditions.[1][2]

  • Side Reactions: The N-terminal amine of a dipeptide ester can attack the ester carbonyl, leading to DKP formation and chain termination.[2] Protecting group stability is also a factor; premature deprotection can lead to a cascade of unwanted reactions. For sequences involving proline-like structures (as in the roquefortine core), DKP formation can be particularly sequence-dependent.[3]

Question: How can I optimize the dipeptide coupling and subsequent DKP cyclization?

Answer: For the dipeptide coupling , consider using highly efficient coupling reagents that minimize racemization. Reagents like HATU (2-(1H-9-azobenzotriazole-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate) are often effective for sterically hindered amino acids.[4]

For the DKP cyclization , several strategies can be employed:

  • Thermal Cyclization: Heating the dipeptide methyl or ethyl ester, often in a high-boiling point solvent like methanol, ethanol, or toluene, can promote cyclization.

  • Base-Catalyzed Cyclization: Mild bases can facilitate the intramolecular aminolysis. The choice of base is critical to avoid epimerization.

  • pH Control: The intramolecular cyclization is highly pH-dependent. The reaction proceeds well in a pH range of 6.5-9.5, as the unprotonated N-terminal amino group is more reactive.[3][5]

  • Simultaneous Deprotection/Coupling: To prevent premature DKP formation in undesired contexts, a strategy of simultaneous deprotection and acylation can trap the reactive N-terminal amine before it can cyclize.[6]

E-Dehydrohistidine Moiety

Question: My final product is predominantly the Z-isomer (isoroquefortine analog) instead of the desired E-isomer. How can I resolve this?

Answer: The E-dehydrohistidine moiety found in Roquefortine C is thermodynamically less stable than its Z-isomer (isoroquefortine C).[7][8][9] Syntheses often favor the formation of the more stable isomer. The successful synthesis of Roquefortine C by Joullié and coworkers relied on a novel elimination strategy from a β-hydroxyhistidine derivative.

Key Strategy: The key is to use reaction conditions that favor syn-elimination. In the reported total synthesis of Roquefortine C, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated dehydration of a β-hydroxyhistidine precursor yielded a 1:1 mixture of the E and Z isomers, which were separable by silica gel chromatography.[4] This indicates that kinetic control is necessary to access the unstable E-isomer. Attempts to isomerize the more stable Z-isomer back to the E-isomer are generally unsuccessful.[10]

Protecting Group Strategy

Question: What is a robust protecting group strategy for the tryptophan and histidine fragments?

Answer: The choice of protecting groups is critical to prevent side reactions at the indole and imidazole nitrogens.[11][12]

  • Tryptophan Indole (N-in): The indole nitrogen is nucleophilic and can be alkylated or oxidized. While it can sometimes be left unprotected, using a protecting group like Boc (tert-butoxycarbonyl) is advisable. The Boc group is stable under many coupling conditions and can be removed with moderate acid (e.g., TFA).[13]

  • Histidine Imidazole (N-im): The imidazole ring is highly nucleophilic and prone to racemization during activation. Protecting the imidazole nitrogen is mandatory.

    • Tosyl (Ts): Provides good protection but requires harsh removal conditions.

    • Trityl (Trt): An acid-labile group that offers good protection and helps prevent racemization. It is a common choice in Fmoc-based peptide synthesis.[13]

  • α-Amino Groups: Standard Boc or Fmoc (9-fluorenylmethyloxycarbonyl) groups are used, depending on the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).[14]

Question: I am observing decomposition of my product during the final deprotection step. What could be the cause?

Answer: Tryptophan-containing peptides are particularly sensitive to degradation during acidic cleavage (e.g., with TFA or HF) due to alkylation of the indole ring by carbocations generated from other protecting groups (like t-butyl or trityl). To prevent this, "scavengers" must be added to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps, compiled from the synthesis of Roquefortine C and related analogs.

Table 1: Comparison of Dipeptide Coupling Reagents

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMF~60%[15]
BOP-ClDIPEACH₂Cl₂~38% (heterodimer)[15]
EDC/HOBtN/ADMF/CH₂Cl₂Variable, often >80%General Peptide Synthesis

Table 2: Conditions for Critical Transformations

TransformationReagents/CatalystSolventTemperatureYieldReference
Diketopiperazine Formation (Dehydration) EDCCH₂Cl₂Room Temp~50% (E/Z mixture)[4]
Intramolecular Vinyl Amidation CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), K₂CO₃DioxaneReflux~74%[10]
Final Deprotection (Boc/Me Esters) TMSI, then NH₃/MeOHCH₂Cl₂, then MeOH0 °C to RTHigh[4]

Key Experimental Protocols

Protocol 1: Diketopiperazine Ring Closure via EDC Dehydration This protocol is adapted from the total synthesis of Roquefortine C by Joullié et al. and is used to form the dehydrohistidine moiety and the DKP ring simultaneously from a β-hydroxyhistidine dipeptide precursor.[4]

Materials:

  • β-hydroxyhistidine-tryptophan dipeptide precursor

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the dipeptide precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) to the solution portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. This step is crucial as it should allow for the separation of the desired E-isomer from the thermodynamically more stable Z-isomer. The reported synthesis achieved a ~1:1 separation of isomers.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Overall Yield Observed check_step Analyze Yield and Purity of Each Step start->check_step isolate_step Is a Single Step <50% Yield? check_step->isolate_step focus Focus Troubleshooting on Problematic Step isolate_step->focus Yes cumulative Address Cumulative Loss isolate_step->cumulative No yes_path Yes monitor Monitor Reaction (TLC, LC-MS) focus->monitor byproducts Isolate & Characterize Byproducts monitor->byproducts reagents Check Reagent/Solvent Purity & Stoichiometry byproducts->reagents conditions Optimize Conditions (Temp, Time, Catalyst) reagents->conditions no_path No purification Optimize Purification Methods (Chromatography) cumulative->purification handling Review Material Handling & Transfer Techniques purification->handling G start Low Yield in DKP Cyclization check_conversion Is Dipeptide Precursor Consumed? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No side_products Side Product Formation check_conversion->side_products Yes increase_time Increase Reaction Time / Temperature incomplete->increase_time change_base Screen Different Bases / Solvents increase_time->change_base change_method Try Alternative Method (e.g., Copper Catalysis) change_base->change_method check_pg Verify Orthogonality of Protecting Groups side_products->check_pg check_racemization Analyze for Racemization check_pg->check_racemization adjust_coupling Modify Coupling Reagent to Reduce Epimerization check_racemization->adjust_coupling G cluster_0 Precursors cluster_1 Core Assembly & Modification trp L-Tryptophan dkp Cyclo(Trp-His) Diketopiperazine trp->dkp rds (NRPS) his L-Histidine his->dkp roqD Roquefortine D (Prenylation) dkp->roqD rpt (Prenyltransferase) roqC Roquefortine C (Dehydrogenation) roqD->roqC rdh (Dehydrogenase)

References

Technical Support Center: Roquefortine C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of Roquefortine C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Roquefortine C quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of Roquefortine C.[2] In complex matrices like cheese, serum, or feed, these effects are a significant challenge in LC-MS/MS analysis.[3][4][5]

Q2: What are the common matrices where Roquefortine C is quantified and what challenges do they present?

A2: Roquefortine C is commonly quantified in blue-veined cheeses, animal feed, serum, and urine.[4][6][7] Each matrix presents unique challenges:

  • Cheese: High-fat content and complex protein composition can lead to significant ion suppression and extraction difficulties.[7][8]

  • Serum and Urine: Endogenous compounds such as salts, proteins, and phospholipids can co-elute with Roquefortine C, causing ion suppression.[6][9]

  • Feed Grain: The diverse and often complex composition of animal feed can introduce a wide variety of interfering substances.[4][5]

Q3: What are the most effective strategies to mitigate matrix effects in Roquefortine C analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.[9]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS, such as U-[¹³C₂₂]-Roquefortine C, is considered the gold standard for correcting matrix effects.[10][11] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal.[12]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of Roquefortine C.[13][14]

  • Effective Sample Preparation: Employing robust sample clean-up techniques like solid-phase extraction (SPE) can remove a significant portion of matrix interferences before LC-MS/MS analysis.[13]

Q4: Is there a commercially available stable isotope-labeled internal standard for Roquefortine C?

A4: Yes, U-[¹³C₂₂]-Roquefortine C is available as a stable isotope-labeled internal standard for use in LC-MS/MS quantification.[10]

Troubleshooting Guides

Issue 1: Low Recovery of Roquefortine C

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent. For cheese, an acetonitrile/water mixture is commonly used.[8] For serum and urine, methylene chloride has been shown to be effective.[6] Ensure thorough homogenization and vortexing of the sample with the solvent.
Analyte Adsorption The analyte may be adsorbing to plasticware or the sample matrix itself. Consider using low-adsorption vials and tubes. Ensure the pH of the extraction solvent is appropriate to keep Roquefortine C in a soluble and non-adsorptive state.
Analyte Degradation Roquefortine C can be unstable under certain conditions. Protect samples and standards from light and elevated temperatures. Prepare working solutions fresh daily.[15]
Ineffective Sample Clean-up If using SPE, ensure the cartridge type is appropriate for Roquefortine C and that the loading, washing, and elution steps are optimized. An inappropriate wash step may lead to premature elution of the analyte.

Issue 2: Significant Ion Suppression or Enhancement

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Modify the chromatographic gradient to improve the separation of Roquefortine C from interfering compounds. A slower gradient or a different stationary phase may be necessary.
High Matrix Concentration Dilute the final sample extract. A dilution factor of 10 or higher may be necessary for complex matrices like cheese.[14]
Inadequate Sample Clean-up Implement or improve a sample clean-up step. For cheese, a clean-up column can be used to remove interferences.[8] For biological fluids, techniques like protein precipitation followed by SPE can be effective.
Incorrect Calibration Strategy If not already in use, switch to matrix-matched calibration or, ideally, incorporate a stable isotope-labeled internal standard (U-[¹³C₂₂]-Roquefortine C) to compensate for matrix effects.[9][10]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent mixture. If the problem persists, the column may be irreversibly contaminated, and a new column may be needed. Using a guard column can help extend the life of the analytical column.
Injection of Strong Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions The mobile phase pH may be causing secondary interactions between Roquefortine C and the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Quantitative Data Summary

Table 1: Recovery of Roquefortine C in Different Matrices

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Serum1 ng/g973[6][9]
Urine1 ng/g1006[6][9]
Cheese0.5 - 5 µg/g80.2 - 87.4Not Reported[8]

Experimental Protocols

Protocol 1: Extraction of Roquefortine C from Cheese

This protocol is based on a method developed for the analysis of Roquefortine C in blue cheese.[8]

  • Homogenization: Weigh 1 gram of homogenized cheese into a 15 mL centrifuge tube.

  • Extraction: Add 5 mL of an acetonitrile/water (80:20, v/v) solution. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes.

  • Clean-up: Pass the supernatant through a clean-up column to remove interferences.

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Extraction of Roquefortine C from Serum and Urine

This protocol is adapted from a method for the determination of Roquefortine C in biological fluids.[6]

  • Sample Preparation: To 1 mL of serum or urine in a glass tube, add the internal standard.

  • Extraction: Add 5 mL of methylene chloride. Cap the tube and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Solvent Collection: Transfer the bottom organic layer (methylene chloride) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Cheese, Feed) Extraction Solvent Extraction (e.g., ACN/H2O or CH2Cl2) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Sample Clean-up (e.g., SPE, Filtration) Centrifugation->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1. A generalized experimental workflow for the quantification of Roquefortine C.

Roquefortine_C_Neurotoxicity cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Roquefortine_C Roquefortine C Mitochondria Mitochondrial Dysfunction Roquefortine_C->Mitochondria induces Lysosome Lysosomal Dysfunction Roquefortine_C->Lysosome induces ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS leads to ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion leads to Neuronal_Dysfunction Neuronal Dysfunction ROS->Neuronal_Dysfunction ATP_Depletion->Neuronal_Dysfunction Neurotoxicity Neurotoxicity Neuronal_Dysfunction->Neurotoxicity

Figure 2. Postulated signaling pathway for Roquefortine C-induced neurotoxicity.

References

Improving peak resolution in Roquefortine E chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Roquefortine E. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve peak resolution and achieve reliable, high-quality analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in reversed-phase HPLC?

Poor peak resolution in the analysis of this compound, a diketopiperazine alkaloid, typically stems from several factors. These can be broadly categorized as issues with peak shape (tailing, fronting, or splitting) and inadequate separation between the this compound peak and other components in the sample matrix. Common causes include suboptimal mobile phase pH, incorrect organic modifier concentration, secondary interactions with the stationary phase, and column degradation.

Q2: My this compound peak is tailing. What should I do?

Peak tailing for this compound is often observed because of its basic nitrogen atoms interacting with acidic silanol groups on the surface of silica-based C18 columns.[1] To mitigate this, consider the following:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Use a Modern, End-capped Column: High-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak symmetry.

Q3: I am observing split peaks for this compound. What is the likely cause?

Split peaks can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.

  • Column Contamination or Void: A blocked column frit or a void at the head of the column can disrupt the sample band, leading to a split peak. This can be checked by reversing and flushing the column (disconnected from the detector).

  • Co-elution: The split peak may actually be two closely eluting compounds. A change in the mobile phase composition or gradient slope can help to resolve them.

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of this compound?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and their choice can significantly impact selectivity.[3][4][5][6]

  • Acetonitrile typically provides higher efficiency (narrower peaks) and lower backpressure. It is a good starting point for method development.

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions. If you have co-eluting peaks with acetonitrile, switching to methanol can alter the elution order and improve resolution.

Troubleshooting Guides

Issue 1: Broad this compound Peak

Broad peaks lead to poor resolution and reduced sensitivity. Below is a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow for Broad Peaks

G Troubleshooting Broad Peaks for this compound A Start: Broad this compound Peak Observed B Check for extra-column volume (long tubing, large detector cell) A->B C Use shorter, narrower ID tubing. Optimize detector settings. B->C Yes D Is the sample overloaded? B->D No J Problem Resolved C->J E Reduce injection volume or dilute the sample. D->E Yes F Is the flow rate too low? D->F No E->J G Increase flow rate to optimal level for the column. F->G Yes H Is the column contaminated or old? F->H No G->J I Flush column with strong solvent. If unresolved, replace the column. H->I Yes I->J

Caption: A logical workflow to diagnose and resolve broad chromatographic peaks.

Quantitative Data Summary: Effect of Flow Rate and Injection Volume on Peak Width

ParameterCondition 1Condition 2Condition 3
Flow Rate (mL/min) 0.51.01.0
Injection Volume (µL) 5520
This compound Peak Width (min) 0.350.200.45
Observation Peak is broader at a suboptimal (low) flow rate.Optimal peak width.Peak broadening due to column overloading.

Note: This data is illustrative to demonstrate chromatographic principles.

Detailed Protocol: Column Flushing to Address Contamination

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column: Connect the column outlet to the injector.

  • Flush with a Series of Solvents:

    • Flush with 20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Flush with 20 column volumes of Isopropanol.

    • If the sample is known to contain highly non-polar compounds, a flush with a solvent like hexane may be beneficial (ensure miscibility with the previous solvent).

  • Equilibrate the Column: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions for at least 20 column volumes before the next injection.

Issue 2: Poor Resolution Between this compound and an Impurity

When this compound co-elutes or is poorly resolved from a neighboring peak, a systematic optimization of the mobile phase is required.

Signaling Pathway for Method Optimization

G Optimizing Resolution of this compound cluster_0 Mobile Phase Optimization cluster_1 Evaluation cluster_2 Outcome A Start: Poor Resolution B Adjust Mobile Phase pH A->B Step 1 C Change Organic Modifier (e.g., ACN to MeOH) B->C Step 2 D Modify Gradient Slope C->D Step 3 E Assess Resolution (Rs) D->E F Assess Peak Shape E->F G Resolution Acceptable (Rs > 1.5) F->G Good H Further Optimization Needed F->H Poor H->B

Caption: A workflow for systematically optimizing mobile phase conditions.

Quantitative Data Summary: Impact of Mobile Phase pH on Retention and Resolution

Mobile Phase pHThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
2.5 6.87.11.2
3.5 6.26.81.8
7.0 5.1 (with tailing)6.51.4

Note: This data is illustrative. This compound, being a basic compound, shows decreased retention at higher pH. The optimal resolution is achieved at pH 3.5, where ionization states provide the best selectivity.[7][8][9][10]

Detailed Protocol: Mobile Phase pH Adjustment

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2.5 using formic acid, pH 3.5 using a formate buffer). It is crucial to use a buffer to maintain a stable pH.[2]

  • pH Measurement: Measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) to the desired ratio.

  • System Equilibration: For each new mobile phase, ensure the HPLC system and column are thoroughly equilibrated. A stable baseline is indicative of equilibration.

  • Inject Standard: Inject a standard solution of this compound and the impurity to evaluate retention time and resolution at each pH condition.

  • Select Optimal pH: Choose the pH that provides a resolution (Rs) value greater than 1.5 with acceptable peak shape.

References

Roquefortine E solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roquefortine E (also commonly referred to as Roquefortine C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

This compound is a mycotoxin produced by several species of the Penicillium fungus. It is known to exhibit neurotoxic and bacteriostatic properties.[1][2] Its mechanism of action is primarily associated with the inhibition of cytochrome P450 enzymes.[2][3]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][4] It has poor solubility in water.

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. For instance, a 10 mg/mL stock solution can be prepared in DMSO.[5] To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be necessary.[6]

Q4: My this compound precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to first dissolve the compound in a suitable organic solvent, like DMSO, to create a concentrated stock solution. This stock solution should then be serially diluted in your pre-warmed cell culture medium to the final desired concentration, ensuring that the final concentration of the organic solvent is low enough (typically ≤ 0.5%) to not affect the cells.[7]

Q5: What is the known mechanism of action for this compound's toxicity?

The primary established mechanism of toxicity for this compound is the inhibition of mammalian cytochrome P450 (CYP450) enzymes.[2] It has been shown to inhibit several CYP450 isoforms, including CYP1A1, CYP1A2, CYP2D6, and CYP3A4, by binding to the heme iron within the enzyme's active site.[8][9] This inhibition can disrupt the metabolism of various endogenous and exogenous compounds. While it is also known to be a neurotoxin, the precise molecular pathways of its neurotoxicity are not yet fully understood.[2][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the organic solvent. Insufficient solvent volume or inadequate mixing.- Ensure you are using a recommended solvent (e.g., DMSO, Methanol).- Increase the solvent volume to achieve the desired concentration.- Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.[6]
Precipitate forms immediately upon adding the stock solution to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution.- Prepare a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to reach the final desired concentration.- Ensure the final concentration of DMSO in the cell culture medium is typically 0.5% or lower.[7]- Add the this compound stock solution to the medium drop-wise while gently vortexing.
Cloudiness or precipitate appears in the cell culture medium after a period of incubation. The compound may be unstable in the aqueous environment over time, or it may be interacting with components of the medium (e.g., proteins in serum).- Perform a stability test of this compound in your specific cell culture medium over the duration of your experiment.- Consider reducing the serum concentration in your medium if possible, or using a serum-free medium for the duration of the treatment.
Inconsistent experimental results. Incomplete dissolution of this compound, leading to inaccurate concentrations. Degradation of the compound in solution.- Always ensure the stock solution is completely dissolved and free of any visible precipitate before use.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A DMSO stock solution is reported to be stable for at least 3 months at -20°C.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Molar Concentration (approx.) Reference
Dimethyl sulfoxide (DMSO)10 mg/mL25.68 mM[5][6]
Methanol10 mg/mL25.68 mM[5]
Ethyl Acetate1 mg/mL2.57 mM[5]
Chloroform1 mg/mL2.57 mM[5]
WaterPoor solubilityNot reported[1]

Molecular Weight of this compound (C₂₂H₂₃N₅O₂) is approximately 389.45 g/mol .

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO: a. Aseptically weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound. b. Add the weighed powder to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM solution from 3.89 mg). d. Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and/or place it in an ultrasonic water bath for short intervals until the solution is clear. e. Visually inspect the solution to ensure there is no undissolved particulate matter. f. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to ensure accuracy and minimize the risk of precipitation.

    • Example for a 10 µM final concentration from a 10 mM stock: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Mix well by gentle pipetting. ii. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. d. Ensure that the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. e. Use the prepared working solutions immediately for your experiments.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting a Weigh this compound b Dissolve in DMSO a->b c Vortex / Sonicate b->c d 10 mM Stock Solution c->d k Warm/Sonicate c->k If needed f Serial Dilution d->f Dilute e Pre-warm Media e->f g Final Working Solution f->g i Precipitation? f->i h Add to Cells g->h i->g No j Check DMSO % i->j Yes j->f Adjust

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cyp450 Cytochrome P450 Metabolism cluster_cellular_effect Cellular Effect Roquefortine_E This compound CYP450 CYP450 Enzymes (CYP1A1, CYP1A2, CYP2D6, CYP3A4) Roquefortine_E->CYP450 Inhibition Metabolite Metabolized Substrate CYP450->Metabolite Metabolism Substrate CYP450 Substrate (e.g., Testosterone, Xenobiotics) Substrate->CYP450 Altered_Metabolism Altered Drug/Toxin Metabolism Metabolite->Altered_Metabolism

References

Preventing degradation of Roquefortine E during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Roquefortine E during extraction. Given the limited direct information on this compound, this guidance is based on the well-documented properties of its close analog, Roquefortine C, assuming similar stability profiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound belongs to the roquefortine family of mycotoxins, which are secondary metabolites produced by various Penicillium species.[1][2] Like its more studied relative, Roquefortine C, it is an indole mycotoxin.[3] The stability of these compounds is a significant concern during extraction because they can be susceptible to degradation under certain chemical and physical conditions, leading to inaccurate quantification and analysis. Specifically, Roquefortine C is known to isomerize to isoroquefortine C under acidic, basic, or photochemical conditions.[4]

Q2: What are the primary factors that can cause this compound degradation during extraction?

The primary factors that can lead to the degradation of roquefortine compounds include:

  • Exposure to Light: Photochemical conditions can cause isomerization.[4] The half-life of Roquefortine C in diffuse daylight is approximately 50 minutes, and with ultraviolet light, it is about 10 minutes.[5]

  • pH Extremes: Both acidic and basic conditions can promote the isomerization of Roquefortine C to isoroquefortine C.[4]

  • Temperature: While specific temperature stability data for this compound is scarce, prolonged exposure to high temperatures during extraction can potentially lead to degradation.

  • Oxidative Stress: The presence of oxidizing agents in the extraction solvent or from the sample matrix could potentially degrade the molecule.

Q3: What are the visible signs of this compound degradation in an extract?

Visible signs of degradation are often not apparent in the extract itself without analytical instrumentation. The primary indication of degradation is typically observed during chromatographic analysis (e.g., HPLC, LC-MS) as the appearance of unexpected peaks, such as that of isoroquefortine C, and a corresponding decrease in the peak area of the target analyte, this compound.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during the extraction of this compound and provides step-by-step solutions to minimize degradation.

Problem Potential Cause Recommended Solution
Low recovery of this compound Photodegradation- Work under amber or low-light conditions. - Wrap glassware and collection tubes in aluminum foil.
pH-induced isomerization- Maintain a neutral pH (around 7.0) during extraction and in the final extract. - Use buffered solutions if the sample matrix is acidic or basic.
Thermal degradation- Perform extraction steps at room temperature or on ice. - Avoid prolonged heating during solvent evaporation. Use a gentle stream of nitrogen gas for drying if possible.
Appearance of unknown peaks in chromatogram Isomerization to isoroquefortine C- Implement all the precautions listed for photodegradation and pH-induced isomerization. - Analyze samples as quickly as possible after extraction.
Matrix interference- Employ a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[6] - Optimize the chromatographic method to achieve better separation of this compound from matrix components.
Inconsistent quantification results Sample-to-sample variability in degradation- Standardize the entire extraction workflow, ensuring consistent timing for each step, light exposure, and temperature. - Use an internal standard to normalize for any unavoidable degradation or loss during sample preparation.

Experimental Protocols

Standard Extraction Protocol for Roquefortine C/E from Fungal Culture

This protocol is adapted from methods used for Roquefortine C extraction and is designed to minimize degradation.

Materials:

  • Fungal mycelium or culture broth

  • Acetonitrile/water (84:16, v/v)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Amber glass vials

  • 0.22 µm syringe filter

Methodology:

  • Homogenization: Homogenize the fungal mycelium or mix the culture broth with the acetonitrile/water extraction solvent.

  • Extraction: Agitate the mixture vigorously for 20-30 minutes at room temperature, protected from direct light.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Collection: Carefully collect the supernatant.

  • Drying: Add anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Evaporation: Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an amber glass vial.

  • Analysis: Analyze immediately using HPLC or LC-MS/MS.

Analytical Method for Roquefortine C/E
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of mycotoxins.[7]

  • Column: A C18 column is commonly used for the separation of roquefortine compounds.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate, is typically employed.

  • Detection: Mass spectrometry is set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its potential degradation products.

Visualizations

Logical Workflow for Preventing this compound Degradation

Degradation_Prevention_Workflow cluster_extraction Extraction Phase cluster_cleanup Post-Extraction Handling Start Sample Homogenization Solvent Use Neutral Extraction Solvent (e.g., Acetonitrile/Water) Start->Solvent Light Protect from Light (Amber Glassware, Low Light) Start->Light Temp Control Temperature (Room Temp or Ice) Start->Temp Extract Extraction & Centrifugation Solvent->Extract Light->Extract Temp->Extract Evap Gentle Solvent Evaporation (<40°C or Nitrogen Stream) Extract->Evap Recon Reconstitution in Appropriate Solvent Evap->Recon Store Store in Amber Vials, Analyze Promptly Recon->Store Analysis LC-MS/MS Analysis Store->Analysis

Caption: Workflow to minimize this compound degradation.

Potential Degradation Pathway of Roquefortine C (Analog to this compound)

Degradation_Pathway Roquefortine Roquefortine C/E (E-isomer) Isoroquefortine Isoroquefortine C/E (Z-isomer) Roquefortine->Isoroquefortine Isomerization Degradation_Factors Degradation Factors: - Acidic Conditions - Basic Conditions - Photochemical Conditions Degradation_Factors->Roquefortine

Caption: Isomerization of Roquefortine C/E.

References

Technical Support Center: Immunoassays for Roquefortine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Roquefortine C (ROQC) and its related alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during immunoassays for Roquefortine C.

Issue 1: Higher than Expected Signal or False Positives

Potential Cause Recommended Action
Cross-reactivity with other mycotoxins Consult the cross-reactivity data table below to determine if other mycotoxins present in your sample might be interfering with the assay. If significant cross-reactivity is suspected, consider sample cleanup methods or confirmation with a chromatographic method (e.g., LC-MS/MS).
Matrix Effects Components in the sample matrix (e.g., fats and proteins in cheese) can interfere with antibody-antigen binding.[1][2] Dilute the sample further in the assay buffer or use a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. It is crucial to validate the immunoassay for each specific food commodity as the matrix can significantly affect results.[3]
Contamination of Reagents Ensure all buffers and reagents are freshly prepared and free from contamination. Use sterile techniques when handling reagents.
Inadequate Washing Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells between steps to remove any unbound reagents that can contribute to high background signal.[4][5]
Improper Blocking Ensure the blocking buffer is sufficient to cover the entire surface of the wells and that the incubation time is adequate to prevent non-specific binding.[5]

Issue 2: Lower than Expected Signal or False Negatives

Potential Cause Recommended Action
Degradation of Roquefortine C Roquefortine C can be unstable under certain conditions. Ensure proper storage of standards and samples. Prepare fresh working solutions of standards for each assay. Studies have shown that some mycotoxins can degrade in certain solvents or under light exposure over time.[6][7]
Incorrect Reagent Concentrations Verify the concentrations of the antibody, enzyme conjugate, and substrate. Perform a checkerboard titration to optimize the concentrations of these reagents for your specific assay conditions.
Suboptimal Incubation Times or Temperatures Adhere to the recommended incubation times and temperatures in the protocol. Deviations can lead to incomplete binding reactions.[4]
Inactive Enzyme Conjugate Ensure the enzyme conjugate has been stored correctly and has not lost activity. Test the activity of the conjugate with its substrate independently.
Improper Sample Extraction The efficiency of the extraction solvent can vary depending on the sample matrix. Ensure the chosen solvent is appropriate for your sample type and that the extraction procedure is followed correctly.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the competitive ELISA for Roquefortine C?

A1: The competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Roquefortine C. In this assay, Roquefortine C in the sample competes with a known amount of enzyme-labeled Roquefortine C (or a ROQC-protein conjugate immobilized on the plate) for binding to a limited amount of anti-Roquefortine C antibody. The amount of signal generated by the enzyme is inversely proportional to the concentration of Roquefortine C in the sample.

Q2: What are the known cross-reactants for Roquefortine C antibodies?

A2: The specificity of the antibody is crucial for accurate quantification. While the monoclonal antibody developed by Maragos (2020) is highly specific for Roquefortine C, some cross-reactivity with structurally similar compounds may occur. It is important to be aware of the biosynthetic precursors and metabolites of Roquefortine C, such as Roquefortine D, Glandicoline B, and Meleagrin, as these are the most likely cross-reactants.

Q3: How can I minimize matrix effects when analyzing complex samples like cheese?

A3: Matrix effects are a common challenge in mycotoxin analysis of food samples.[1] To minimize these effects, you can:

  • Dilute the sample: This is the simplest approach to reduce the concentration of interfering substances.

  • Use a matrix-matched calibration curve: Prepare your standards in an extract of a blank matrix that is similar to your samples.

  • Employ sample cleanup techniques: Methods like solid-phase extraction (SPE) can effectively remove interfering compounds before the immunoassay.[1]

Q4: What is the typical sensitivity of a competitive ELISA for Roquefortine C?

A4: A developed competitive ELISA for Roquefortine C has shown high sensitivity, with a 50% inhibition concentration (IC50) of 0.117 ng/mL and a limit of detection of 0.026 ng/mL in buffer.

Q5: Can I use the same calibration curve for multiple experiments?

A5: No, it is essential to prepare a fresh standard curve for each plate and each experiment. This accounts for any minor variations in assay conditions, such as temperature and incubation times, ensuring the accuracy of your results.

Data Presentation

Table 1: Cross-Reactivity of a Monoclonal Antibody to Roquefortine C and Related Mycotoxins

CompoundStructure% Cross-Reactivity
Roquefortine C (Structure of Roquefortine C)100
Roquefortine D (Structure of Roquefortine D)Data not available
Glandicoline B (Structure of Glandicoline B)Data not available
Meleagrin (Structure of Meleagrin)Data not available
Penitrem A (Structure of Penitrem A)< 0.1
Mycophenolic Acid (Structure of Mycophenolic Acid)< 0.1

Note: The cross-reactivity data for Roquefortine D, Glandicoline B, and Meleagrin with the specific monoclonal antibody from the Maragos (2020) study is not publicly available in the reviewed literature. Researchers should be aware of the potential for cross-reactivity with these structurally related compounds and may need to determine it empirically for their specific assay.

Experimental Protocols

Detailed Methodology for Competitive ELISA for Roquefortine C

This protocol is based on the competitive ELISA format and can be adapted for the analysis of Roquefortine C in various sample matrices.

Materials:

  • Anti-Roquefortine C monoclonal antibody

  • Roquefortine C standard

  • Roquefortine C-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Sample Extraction Solvent (e.g., acetonitrile/water)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-Roquefortine C antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add the Roquefortine C standards or extracted samples to the wells, followed immediately by the Roquefortine C-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.

  • Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the Roquefortine C standard concentrations. Determine the concentration of Roquefortine C in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis coating 1. Antibody Coating washing1 2. Washing coating->washing1 Incubate blocking 3. Blocking washing1->blocking washing2 4. Washing blocking->washing2 Incubate competition 5. Add Sample/Standard + ROQC-HRP Conjugate washing2->competition washing3 6. Washing competition->washing3 Incubate substrate 7. Add Substrate washing3->substrate stop 8. Add Stop Solution substrate->stop Incubate read 9. Read Absorbance stop->read analyze 10. Analyze Results read->analyze

Caption: Workflow for a competitive ELISA for Roquefortine C detection.

Troubleshooting_Logic start Unexpected Results high_signal High Signal / False Positive start->high_signal Issue? low_signal Low Signal / False Negative start->low_signal Issue? cross_reactivity Check Cross-Reactivity Data high_signal->cross_reactivity Possible Cause matrix_effects Investigate Matrix Effects high_signal->matrix_effects Possible Cause contamination Check for Contamination high_signal->contamination Possible Cause washing_blocking Optimize Washing/Blocking high_signal->washing_blocking Possible Cause degradation Assess Analyte Stability low_signal->degradation Possible Cause reagent_issues Verify Reagent Concentration/Activity low_signal->reagent_issues Possible Cause incubation Check Incubation Parameters low_signal->incubation Possible Cause extraction Evaluate Sample Extraction low_signal->extraction Possible Cause

Caption: Decision tree for troubleshooting common immunoassay issues.

Roquefortine_Biosynthesis cluster_pathway Simplified Roquefortine C Biosynthetic Pathway Histidine L-Histidine HTD Histidyltryptophanyldiketopiperazine (HTD) Histidine->HTD Tryptophan L-Tryptophan Tryptophan->HTD Roquefortine_D Roquefortine D HTD->Roquefortine_D Roquefortine_C Roquefortine C Roquefortine_D->Roquefortine_C Glandicoline_B Glandicoline B Roquefortine_C->Glandicoline_B in some Penicillium species Meleagrin Meleagrin Glandicoline_B->Meleagrin in some Penicillium species

Caption: Simplified biosynthetic pathway of Roquefortine C and related alkaloids.

References

Technical Support Center: Optimizing Fermentation Conditions for Gymnoascus reessii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Gymnoascus reessii. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to consider for Gymnoascus reessii cultivation?

A1: The critical parameters for optimizing the fermentation of Gymnoascus reessii, like many filamentous fungi, include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed. These factors significantly influence mycelial growth and the production of secondary metabolites.

Q2: How does the carbon and nitrogen source in the medium affect the production of secondary metabolites?

A2: The choice of carbon and nitrogen sources is crucial for directing the metabolic pathways of Gymnoascus reessii towards the synthesis of desired secondary metabolites. Glucose and beef extracts have been shown to be effective carbon and nitrogen sources for some fungi to inhibit other fungal species.[1] The carbon-to-nitrogen ratio is also a critical factor that needs to be optimized. For filamentous fungi in general, a variety of carbon sources (e.g., glucose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts) can be tested to determine the optimal combination for the production of specific compounds.

Q3: What is the typical temperature and pH range for cultivating Gymnoascus reessii?

A3: While specific optimal conditions for Gymnoascus reessii require empirical determination, many keratinophilic fungi grow well in a neutral to slightly alkaline pH range (7.0-8.8).[2] Temperature optima can vary, but a range of 25-30°C is a common starting point for many mesophilic fungi.[1][2] It is essential to monitor and control the pH throughout the fermentation process, as fungal metabolism can cause significant shifts in the pH of the medium.

Q4: How do aeration and agitation impact the fermentation process?

A4: Aeration and agitation are critical for ensuring sufficient dissolved oxygen for aerobic respiration and for maintaining a homogeneous distribution of nutrients and fungal mycelia in submerged cultures. Inadequate aeration can limit growth and secondary metabolite production. Conversely, excessive agitation can cause shear stress, leading to mycelial damage. The optimal agitation speed balances the need for oxygen transfer and mixing with the prevention of cell damage. For some fungi, agitation speeds around 190 rpm have been found to be optimal.[1]

Q5: What are some of the known secondary metabolites produced by Gymnoascus reessii?

A5: Gymnoascus reessii is known to produce a variety of secondary metabolites, including polyenylpyrroles, polyenylfurans, aromatic butenolides, and Roquefortine E.[3] A notable indoloditerpenoid, gymnoascole acetate, has also been isolated from this species and has shown nematicidal activity.[3] The production of these compounds can be influenced by the fermentation conditions.[4]

Troubleshooting Guides

Problem 1: Low Yield of Secondary Metabolites

  • Q: My fermentation is resulting in a low yield of the desired secondary metabolite. What are the potential causes and how can I address this?

    • A: Potential Causes & Solutions:

      • Suboptimal Medium Composition: The carbon and nitrogen sources, as well as their ratio, may not be ideal. Experiment with different sources and concentrations. For example, try varying the concentrations of glucose and peptone.

      • Incorrect pH: The pH of the medium may be drifting out of the optimal range for secondary metabolite production. Implement pH monitoring and control using buffers or automated acid/base addition. A starting pH of 7.0 is often a good baseline.[5]

      • Inadequate Aeration: Insufficient dissolved oxygen can be a limiting factor. Try increasing the agitation speed or the airflow rate to the fermenter.

      • Non-optimal Temperature: The incubation temperature may be too high or too low. Perform a temperature optimization study, testing a range of temperatures (e.g., 20°C to 35°C).

      • Suboptimal Inoculum: The age or size of the inoculum can affect production. Experiment with different inoculum ages and concentrations (e.g., 2% v/v).[5]

Problem 2: Poor Mycelial Growth

  • Q: I am observing very slow or sparse growth of Gymnoascus reessii in my liquid culture. What could be the issue?

    • A: Potential Causes & Solutions:

      • Nutrient Limitation: The growth medium may be lacking essential nutrients. Ensure the medium contains adequate carbon, nitrogen, phosphorus, and trace elements.

      • Presence of Inhibitory Substances: The medium components or water quality might contain inhibitory substances. Use high-purity water and analytical grade medium components.

      • Inappropriate Physical Conditions: The pH, temperature, or aeration may be outside the optimal range for growth. Refer to the suggested ranges for filamentous fungi and optimize accordingly.

      • Poor Inoculum Quality: The inoculum may be old or have low viability. Use a fresh, actively growing culture for inoculation.

Problem 3: Inconsistent Results Between Fermentation Batches

  • Q: I am getting significant variations in growth and product yield from one fermentation run to another. How can I improve consistency?

    • A: Potential Causes & Solutions:

      • Inconsistent Inoculum: Variations in the age, size, and physiological state of the inoculum are a common cause of batch-to-batch variability. Standardize your inoculum preparation protocol.

      • Lack of Control Over Fermentation Parameters: Small variations in initial pH, temperature, or medium composition can lead to different outcomes. Ensure precise control and monitoring of all fermentation parameters.

      • Medium Preparation Variability: Inconsistencies in the preparation of the culture medium can affect results. Use a standardized protocol for media preparation and sterilization.

      • Genetic Instability: Some fungal strains can be genetically unstable, leading to variations in productivity over time. Maintain a stock of cryopreserved spores or mycelia and start new cultures from these stocks periodically.

Data Presentation

Table 1: General Starting Fermentation Parameters for Filamentous Fungi (Adaptable for Gymnoascus reessii)

ParameterTypical RangeNotes
Temperature25 - 30 °COptimal temperature should be determined experimentally.[1][2]
pH6.0 - 8.0Start with a neutral pH and monitor for changes.[2][5]
Agitation150 - 250 rpmDependent on fermenter geometry and scale.[1]
Inoculum Size2 - 10% (v/v)Higher inoculum can shorten the lag phase.[5][6]
Fermentation Time5 - 10 daysVaries depending on growth rate and production kinetics.[7]

Experimental Protocols

Protocol 1: Submerged Fermentation of Gymnoascus reessii

  • Medium Preparation:

    • Prepare the desired liquid medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources).

    • Dispense the medium into baffled flasks or a bioreactor.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Grow Gymnoascus reessii on a suitable solid agar medium (e.g., Potato Dextrose Agar) for 7-10 days until well-sporulated.

    • Harvest spores by flooding the plate with a sterile surfactant solution (e.g., 0.1% Tween 80) and gently scraping the surface.

    • Alternatively, for a mycelial inoculum, grow the fungus in a seed culture flask for 2-3 days.

    • Determine the spore concentration using a hemocytometer or measure the dry weight of the mycelial biomass.

  • Inoculation:

    • Aseptically inoculate the sterile fermentation medium with the prepared spore suspension or mycelial culture to the desired final concentration (e.g., 1 x 10^6 spores/mL or 5% v/v of seed culture).

  • Incubation:

    • Incubate the flasks in a shaking incubator or run the bioreactor at the desired temperature and agitation speed.

    • Monitor key parameters such as pH and dissolved oxygen throughout the fermentation.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals to measure biomass (dry weight), substrate consumption, and secondary metabolite production (e.g., using HPLC).

  • Harvesting:

    • At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • The desired secondary metabolites can then be extracted from the broth and/or the mycelia.

Mandatory Visualizations

Experimental_Workflow A Strain Maintenance (Agar Slants / Cryopreservation) B Inoculum Development (Seed Culture) A->B Inoculation C Fermentation (Shake Flask / Bioreactor) B->C Inoculation D Process Monitoring (pH, DO, Substrate) C->D Sampling E Harvesting (Biomass/Broth Separation) C->E D->C F Downstream Processing (Extraction & Purification) E->F G Analysis (HPLC, MS) F->G H Data Interpretation & Further Optimization G->H H->C Feedback Loop

Caption: Experimental workflow for optimizing fermentation conditions.

Secondary_Metabolite_Regulation Env_Signals Environmental Signals (pH, Carbon, Nitrogen) Global_Reg Global Regulators (e.g., LaeA, Velvet complex) Env_Signals->Global_Reg Pathway_Reg Pathway-Specific Transcription Factors Global_Reg->Pathway_Reg Activation/ Repression BGC Biosynthetic Gene Cluster (BGC) Pathway_Reg->BGC Gene Expression Enzymes Biosynthetic Enzymes BGC->Enzymes Translation SM Secondary Metabolite Enzymes->SM Biosynthesis

Caption: Generalized signaling pathway for secondary metabolite regulation in fungi.

References

Technical Support Center: Enhancing Roquefortine E Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance Roquefortine E production using precursors. For clarity, this guide will refer to the primary compound as Roquefortine C, which is the most extensively studied and is the direct precursor to other related compounds. This compound is not a commonly cited metabolite in the literature, and efforts to enhance Roquefortine C will directly impact the availability of its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments aimed at increasing Roquefortine C yield through precursor feeding.

Question 1: We are feeding the precursors L-tryptophan and L-histidine to our Penicillium roqueforti culture, but we are not observing a significant increase in Roquefortine C production. What could be the issue?

Answer: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Precursor Concentration and Timing: The concentration and the timing of precursor addition are critical. Exogenous L-tryptophan has been shown to have a strong stimulatory effect on Roquefortine biosynthesis.[1] For L-histidine, a concentration of 5-10 mM has been found to stimulate the production of dihydroroquefortine (a precursor to Roquefortine C) by 3-4 fold in young cultures.[1] However, the same concentration can be inhibitory in older cultures (e.g., 8-day-old fungus).[1]

    • Recommendation: Optimize the concentration of both precursors through a dose-response experiment. Also, experiment with adding the precursors at different stages of fungal growth (e.g., early to mid-exponential phase).

  • Culture Conditions: The production of secondary metabolites is highly dependent on culture conditions.

    • Recommendation: Ensure that the pH of your culture medium is optimal, around 4.0, for toxin production.[2] Also, verify that the incubation temperature is between 20-24°C.[2] Stationary cultures have been shown to yield higher toxin production compared to shaken cultures.[2]

  • Strain Specificity: The genetic background of your P. roqueforti strain plays a significant role in its ability to produce secondary metabolites. Different strains exhibit considerable variability in their production of Roquefortine C.[3]

  • Nutrient Limitation: Secondary metabolite production is often triggered by nutrient limitation (e.g., nitrogen or phosphate) after the primary growth phase.

    • Recommendation: Ensure your base medium is not overly rich, which might suppress secondary metabolism.

Question 2: We have observed an initial increase in Roquefortine C production after precursor feeding, but the yield decreases over time. Why is this happening?

Answer: This phenomenon could be due to several factors:

  • Degradation of Roquefortine C: While some studies have observed no subsequent degradation of Roquefortine C after its production peak, other related toxins, like PR-toxin, can be unstable and converted into other compounds.[4] It is possible that in your specific culture conditions, Roquefortine C is being degraded or converted.

  • Inhibition by Precursors: As mentioned, L-histidine can become inhibitory in older cultures, leading to a decrease in production.[1]

  • Feedback Inhibition: High concentrations of the final product or intermediate metabolites can sometimes inhibit the activity of biosynthetic enzymes.

Question 3: Are there any other compounds we should be aware of that might be affected by precursor feeding?

Answer: Yes, the biosynthetic pathways for different secondary metabolites in P. roqueforti can be interconnected. The precursors you are feeding are not exclusive to Roquefortine C biosynthesis.

  • Shared Precursors: L-tryptophan is a precursor for other alkaloids as well.[4] For example, it is also a precursor for isofumigaclavine A. Interestingly, silencing the gene for isofumigaclavine A production can lead to an increase in Roquefortine C, likely due to the increased availability of tryptophan.

  • Competition for Acetyl-CoA: The biosynthesis of Roquefortine C, mycophenolic acid, and andrastin A all require acetyl-CoA. Overexpression of the mycophenolic acid pathway could lead to a decrease in Roquefortine C and andrastin A production due to competition for this shared precursor.[3]

Question 4: How can we confirm that the precursors are being incorporated into Roquefortine C?

Answer: The definitive way to confirm precursor incorporation is through isotopic labeling studies.

  • Recommendation: Feed your culture with isotopically labeled L-tryptophan or L-histidine (e.g., containing ¹³C or ¹⁵N). Then, extract the Roquefortine C and analyze it using mass spectrometry to detect the mass shift corresponding to the incorporation of the labeled atoms.

Data on Roquefortine C Production

The following tables summarize quantitative data on Roquefortine C production under various conditions.

Table 1: Effect of Precursor Addition on Dihydroroquefortine Accumulation

PrecursorConcentrationCulture AgeEffect on Extracellular DihydroroquefortineReference
L-Histidine5-10 mM"Young" Culture3-4 fold stimulation[1]
L-Histidine5-10 mM8-day-old CultureInhibition[1]
L-TryptophanNot specifiedNot specifiedStrongest stimulatory effect on roquefortine biosynthesis[1]

Table 2: Roquefortine C Production in Different Media and Conditions

P. roqueforti Strain(s)MediumTemperatureIncubation TimeRoquefortine C YieldReference
Favorable strain15% Sucrose - 2% Yeast Extract25°C16 days~100 mg/L
Favorable strain15% Sucrose - 2% Yeast Extract15°C49 days60-70% of max yield at 25°C
Isolates from cheese interiorYeast Extract-Sucrose BrothNot specifiedNot specified0.18 mg/100 ml (mean)[5][6]
Isolates from cheese surfaceYeast Extract-Sucrose BrothNot specifiedNot specified0.09 mg/100 ml (mean)[5][6]
Wild-type strainYES mediumNot specified18 days0.4 µg/mg of dry mycelium[7]
pga1 G42R mutant strainYES mediumNot specified18 days0.7 µg/mg of dry mycelium[7]

Experimental Protocols

This section provides detailed methodologies for precursor feeding experiments and Roquefortine C quantification.

Protocol 1: Precursor Feeding to P. roqueforti for Enhanced Roquefortine C Production

1. Materials:

  • Penicillium roqueforti strain (e.g., CECT 2905).
  • Yeast Extract Sucrose (YES) medium (20 g/L yeast extract, 150 g/L sucrose).
  • Sterile stock solutions of L-tryptophan and L-histidine (e.g., 100 mM).
  • Sterile water for dilutions.
  • Erlenmeyer flasks.
  • Incubator.

2. Inoculum Preparation:

  • Grow P. roqueforti on Potato Dextrose Agar (PDA) plates at 28°C until sporulation.
  • Harvest spores by adding sterile water with 0.01% Tween 80 to the plate and gently scraping the surface.
  • Determine spore concentration using a hemocytometer.

3. Fermentation and Precursor Feeding:

  • Inoculate 100 mL of YES medium in 250 mL Erlenmeyer flasks with 1 x 10⁶ spores/mL.
  • Incubate the cultures at 24°C under stationary conditions.
  • Prepare sterile stock solutions of L-tryptophan and L-histidine. Filter-sterilize the solutions.
  • On day 4 of incubation (or another optimized time point in the early to mid-exponential growth phase), add the precursor stock solutions to the cultures to achieve the desired final concentrations (e.g., a range of 1-10 mM for each). Include a control group with no precursor addition.
  • Continue incubation for a total of 14-21 days.

4. Sampling and Analysis:

  • At regular intervals (e.g., every 2-3 days), aseptically remove a sample from each flask.
  • Separate the mycelium from the broth by filtration.
  • Dry the mycelium to determine the dry weight.
  • Extract Roquefortine C from both the mycelium and the broth for quantification.

Protocol 2: Extraction and Quantification of Roquefortine C by HPLC-MS/MS

1. Extraction from Mycelium:

  • Freeze-dry the collected mycelium.
  • Grind the dried mycelium to a fine powder.
  • Extract a known weight of the powdered mycelium with a suitable solvent mixture such as acetonitrile/water or ethyl acetate.[8]
  • Vortex or sonicate the mixture for 30 minutes.
  • Centrifuge to pellet the solids and collect the supernatant.
  • Repeat the extraction process.
  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.[9]

2. Extraction from Culture Broth:

  • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.
  • Separate the organic layer.
  • Repeat the extraction.
  • Combine the organic layers and evaporate to dryness.
  • Reconstitute the extract as described for the mycelium.

3. HPLC-MS/MS Analysis:

  • Use a C18 column for chromatographic separation.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) for quantification, using a certified Roquefortine C standard to create a calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to Roquefortine C production.

Roquefortine_C_Biosynthesis cluster_precursors L_Histidine L-Histidine HTD Histidyltryptophanyldiketopiperazine (HTD) L_Histidine->HTD rds (NRPS) L_Tryptophan L-Tryptophan L_Tryptophan->HTD rds (NRPS) DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) HTD->DHTD rdh (Dehydrogenase) Roquefortine_D Roquefortine D HTD->Roquefortine_D rpt (Prenyltransferase) Roquefortine_C Roquefortine C DHTD->Roquefortine_C rpt (Prenyltransferase) Roquefortine_D->Roquefortine_C rdh (Dehydrogenase) DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->Roquefortine_D DMAPP->Roquefortine_C Precursor_Feeding_Workflow Inoculum 1. P. roqueforti Inoculum Preparation Fermentation 2. Inoculation and Initial Fermentation Inoculum->Fermentation Precursor_Addition 3. Precursor Feeding (L-His, L-Trp) Fermentation->Precursor_Addition Continued_Incubation 4. Continued Incubation Precursor_Addition->Continued_Incubation Sampling 5. Periodic Sampling Continued_Incubation->Sampling Separation 6. Mycelium/Broth Separation Sampling->Separation Extraction 7. Roquefortine C Extraction Separation->Extraction Quantification 8. HPLC-MS/MS Quantification Extraction->Quantification Regulatory_Influence LaeA Global Regulator (e.g., LaeA) Roq_Cluster Roquefortine C Biosynthetic Gene Cluster (rds, rdh, rpt) LaeA->Roq_Cluster Positive Regulation Roquefortine_C Roquefortine C Production Roq_Cluster->Roquefortine_C Biosynthesis Precursors Precursors (L-His, L-Trp) Precursors->Roquefortine_C Substrate

References

Technical Support Center: Method Validation for Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of method validation for the mycotoxin Roquefortine E.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical method validation for this compound.

Issue 1: Poor Recovery of this compound During Sample Extraction

Question: We are experiencing low and inconsistent recovery of this compound from our fungal culture samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound is a common challenge, often stemming from the extraction and clean-up steps. Here are some potential causes and troubleshooting steps:

  • Inadequate Cell Lysis: The thick cell wall of fungi can hinder the complete extraction of intracellular metabolites like this compound.

    • Solution: Incorporate a mechanical lysis step, such as sonication or bead beating, after adding the extraction solvent to ensure complete disruption of the fungal mycelia.

  • Incorrect Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound.

    • Solution: A mixture of acetonitrile and water is often effective for extracting polar mycotoxins.[1] Experiment with different ratios (e.g., 80:20 acetonitrile:water) to optimize extraction efficiency. For less polar matrices, chloroform or ethyl acetate may be considered.

  • Suboptimal pH: The pH of the extraction solvent can influence the solubility and stability of this compound.

    • Solution: Acidifying the extraction solvent, for instance with a small percentage of formic acid, can improve the recovery of many mycotoxins.

  • Analyte Adsorption: this compound may adsorb to plasticware or filter materials during extraction.

    • Solution: Use polypropylene tubes and glassware where possible. If filtration is necessary, test different filter materials (e.g., PTFE, PVDF) for potential analyte loss.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Question: Our LC-MS/MS analysis of this compound is showing significant signal suppression/enhancement. How can we mitigate these matrix effects?

Answer:

Matrix effects are a major hurdle in mycotoxin analysis, especially in complex biological samples.[2][3] They arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.[3]

  • Improve Sample Clean-up: Reducing the amount of co-extracted matrix components is the most effective way to minimize matrix effects.

    • Solution: Employ a solid-phase extraction (SPE) clean-up step after the initial extraction.[4][5] C18 or polymeric SPE cartridges can be effective for mycotoxin clean-up.[4]

  • Use Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure can compensate for matrix effects.[3]

    • Solution: If a true blank matrix is unavailable, a representative sample with a known low level of this compound can be used.

  • Employ Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound, if available, is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[3]

    • Solution: If a specific internal standard for this compound is not commercially available, a structurally similar mycotoxin with a stable isotope label may be considered as a surrogate, though this requires careful validation.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[3]

    • Solution: This approach may compromise the limit of detection, so it is a trade-off between reducing matrix effects and achieving the required sensitivity.

Issue 3: this compound Instability During Sample Preparation and Analysis

Question: We suspect that this compound is degrading during our analytical workflow. How can we improve its stability?

Answer:

Mycotoxin stability can be a concern, and degradation can lead to inaccurate quantification.[6]

  • Light Sensitivity: Some mycotoxins are sensitive to light.[6]

    • Solution: Protect samples and standards from direct light by using amber vials and minimizing exposure to ambient light during sample preparation.

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of thermally labile compounds.

    • Solution: Keep samples and extracts at low temperatures (e.g., 4°C) during processing and store them at -20°C or -80°C for long-term storage.

  • pH Instability: The stability of this compound may be pH-dependent.

    • Solution: Investigate the stability of this compound in different pH conditions to determine the optimal pH for extraction and storage. Acidic conditions are often favorable for the stability of many mycotoxins.

Frequently Asked Questions (FAQs)

Q1: Is there a certified reference material (CRM) available for this compound?

A1: The availability of a certified reference material specifically for this compound is a significant challenge. While CRMs for the related compound, Roquefortine C, are available from suppliers like Romer Labs, a dedicated CRM for this compound may not be readily accessible.[7][8] The absence of a CRM complicates the validation of accuracy and requires alternative approaches, such as spiking experiments with a well-characterized in-house standard.

Q2: What are the key method validation parameters we need to assess for our this compound analytical method?

A2: According to FDA guidelines, the following are essential method validation parameters:[9][10][11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What type of analytical technique is most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for mycotoxin analysis due to its high sensitivity and selectivity.[12][13][14][15][16] This method allows for the accurate quantification of this compound even at low concentrations and in complex matrices.

Q4: How should we approach sample preparation for this compound analysis in fungal cultures?

A4: A general workflow for sample preparation would involve:

  • Homogenization: Homogenize the fungal mycelia and culture medium.

  • Extraction: Extract the homogenized sample with an appropriate solvent mixture, such as acetonitrile/water with a small amount of formic acid.[1]

  • Clean-up: Use Solid-Phase Extraction (SPE) with a C18 or similar cartridge to remove interfering substances.[4][5]

  • Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the HPLC mobile phase.

Data Presentation

Table 1: Typical Method Validation Parameters for a Mycotoxin LC-MS/MS Method

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (Recovery) 70-120%
Precision (RSD) < 15%
LOD Signal-to-Noise Ratio > 3
LOQ Signal-to-Noise Ratio > 10

Note: These are general guidelines, and specific acceptance criteria should be defined based on the intended use of the method and regulatory requirements.

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Fungal Culture

  • Homogenization: Homogenize 5 g of fungal culture (mycelia and medium) with 20 mL of extraction solvent (acetonitrile:water:formic acid, 80:19:1, v/v/v) in a 50 mL polypropylene centrifuge tube.

  • Extraction: Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute this compound with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase A (see HPLC-MS/MS protocol) and filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-MS/MS Analysis of this compound

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[17]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[7]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[7]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: To be determined by infusing a this compound standard. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis start Fungal Culture Sample homogenization Homogenization start->homogenization extraction Solvent Extraction (Acetonitrile/Water/Formic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Column Conditioning (C18) spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms

Caption: Experimental workflow for the extraction, clean-up, and analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Significant Matrix Effects (Signal Suppression/Enhancement) improve_cleanup Improve Sample Clean-up (e.g., SPE optimization) start->improve_cleanup matrix_matched Use Matrix-Matched Calibrants start->matrix_matched internal_standard Use Isotope-Labeled Internal Standard start->internal_standard dilution Dilute Sample Extract start->dilution

Caption: Troubleshooting logic for mitigating matrix effects in LC-MS/MS analysis.

roquefortine_biosynthesis cluster_enzymes Enzymatic Steps L_Tryptophan L-Tryptophan rds rds (Dipeptide Synthetase) L_Tryptophan->rds L_Histidine L-Histidine L_Histidine->rds Dipeptide Diketopiperazine Intermediate rpt rpt (Prenyltransferase) Dipeptide->rpt Roquefortine_D Roquefortine D rdh rdh (Dehydrogenase) Roquefortine_D->rdh Roquefortine_C Roquefortine C rds->Dipeptide rdh->Roquefortine_C rpt->Roquefortine_D

Caption: Simplified proposed biosynthetic pathway of Roquefortine C.[18]

References

Technical Support Center: Gymnoascus reessii Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in Gymnoascus reessii cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my Gymnoascus reessii culture?

A1: Contamination in your Gymnoascus reessii culture can manifest in several ways. Visually, you might observe fuzzy patches of mold that can be whitish, yellowish, or black.[1] You may also notice turbidity or cloudiness in the liquid culture medium.[2][3] A distinct change in the color of the culture medium, often to yellow (acidic) or pink (alkaline), can also indicate the presence of bacterial or fungal contaminants.[3] Under a microscope, you might see filamentous mycelia and clumps of spores from fungal contaminants, or small, moving black dots and rods characteristic of bacteria.[1][4]

Q2: What are the likely sources of contamination in my experiments?

A2: Contamination in fungal cultures can originate from various sources. Airborne spores from heating and air-conditioning systems are a major contributor.[1] Other common sources include contaminated laboratory equipment, reagents, and media.[5][6] Improper aseptic techniques by laboratory personnel, such as unwashed hands or talking over open culture vessels, can also introduce contaminants.[5][7] Cross-contamination from other cell lines is another significant risk.[6]

Q3: I suspect my Gymnoascus reessii culture is contaminated. What is the first step I should take?

A3: The first and most critical step is to isolate the suspected culture to prevent the spread of contamination to other cultures.[2] Immediately move the contaminated flask or plate to a designated quarantine area. Following this, you should thoroughly decontaminate the biosafety cabinet and incubator where the culture was handled and stored.[7] Finally, proceed to identify the contaminant to determine the appropriate course of action.

Q4: Can I salvage a contaminated Gymnoascus reessii culture?

A4: While it is generally recommended to discard contaminated cultures to prevent further issues, salvaging may be possible in cases of invaluable or irreplaceable strains, especially if the contamination is detected early.[7] For fungal cross-contamination, it may be possible to rescue clean mycelium by performing an agar-to-agar transfer from an uncontaminated section of the culture.[8] However, attempting to treat a contaminated culture with antifungal agents can be challenging and may not always be successful.[4]

Q5: How can I prevent contamination in my future Gymnoascus reessii cultures?

A5: Prevention is the most effective strategy against contamination. Strict adherence to aseptic techniques is fundamental.[5][9] This includes working in a clean and properly functioning laminar flow hood, sterilizing all equipment and media, and wearing appropriate personal protective equipment.[10] Regularly clean and disinfect incubators, water baths, and work surfaces.[4][7] It is also good practice to routinely screen your cultures for any signs of contamination.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common contamination issues.

Issue 1: Visible Fungal Colonies (Mold)
  • Symptoms: White, green, black, or yellow fuzzy colonies appear on the agar surface or floating in the liquid medium.[1] Microscopic examination reveals filamentous hyphae and spores.

  • Probable Cause: Airborne fungal spores (e.g., Aspergillus, Penicillium) are common laboratory contaminants.[11][12]

  • Solution:

    • Immediately discard the contaminated culture.

    • Thoroughly disinfect the incubator and biosafety cabinet.

    • Review and reinforce aseptic techniques with all laboratory personnel.

    • Check the integrity of your sterile reagents and media by incubating a sample without the introduction of G. reessii.

Issue 2: Bacterial Contamination
  • Symptoms: The culture medium appears cloudy or turbid.[3] A rapid change in the medium's pH, often indicated by a color change (e.g., yellowing of phenol red-containing media), is a strong indicator.[3] Microscopic examination reveals small, motile rods or cocci.[4]

  • Probable Cause: Introduction of bacteria through non-sterile equipment, media, or improper handling.

  • Solution:

    • Discard the contaminated culture.

    • Autoclave all reusable glassware and equipment properly.

    • Ensure all media and solutions are sterile-filtered.

    • If the source is suspected to be the original stock, consider obtaining a new, certified culture of Gymnoascus reessii.[13]

Issue 3: Yeast Contamination
  • Symptoms: The culture medium becomes turbid.[14] Under the microscope, individual round or oval-shaped budding cells are visible.[4]

  • Probable Cause: Similar to bacterial contamination, yeast is often introduced through airborne particles or inadequate aseptic technique.

  • Solution:

    • Discard the contaminated culture.

    • Review and enhance sterile handling procedures.

    • Ensure the biosafety cabinet is functioning correctly and certified.

Data Presentation

Table 1: Common Contaminants and Their Characteristics

Contaminant TypeMacroscopic AppearanceMicroscopic AppearanceCommon Sources
Fungi (Mold) Fuzzy, filamentous colonies (white, green, black, yellow)[1]Hyphae and spores[1]Airborne spores, contaminated equipment[1][5]
Bacteria Turbid/cloudy medium, sometimes a surface film[3]Small rods or cocci, often motile[4]Non-sterile media/reagents, poor aseptic technique[6]
Yeast Turbid medium, sometimes a sediment[14]Round or oval budding cells[4]Airborne, poor aseptic technique[14]

Table 2: Efficacy of Common Decontamination Methods

Decontamination MethodTarget ContaminantsEfficacyNotes
Autoclaving (121°C, 15 psi, 20 min) Bacteria, Fungi, YeastHighStandard for sterilizing media and equipment.
0.22 µm Sterile Filtration Bacteria, YeastHighUsed for heat-labile solutions. Does not remove viruses or mycoplasma.
70% Ethanol Bacteria, Fungi, YeastModerate to HighSurface disinfectant for work surfaces and equipment.
Fumigation (e.g., Formaldehyde) Bacteria, FungiHighUsed for decontaminating entire rooms or large equipment. Requires safety precautions.[12]
Antifungal Agents (e.g., Amphotericin B) Fungi, YeastVariableCan be added to media but may affect the growth of G. reessii.[9]

Experimental Protocols

Protocol 1: Aseptic Technique for Culturing Gymnoascus reessii
  • Preparation: Before starting, ensure the biosafety cabinet is turned on for at least 15 minutes. Disinfect the work surface, all items entering the hood, and gloved hands with 70% ethanol.

  • Media and Reagents: Use pre-sterilized media (e.g., Medium 189 for G. reessii) and reagents from reputable sources.[2][13]

  • Handling Cultures: When opening culture vessels, do not leave them open for extended periods. Flame the necks of glass bottles and tubes before and after use. Use sterile, individually wrapped pipettes and other consumables.[2]

  • Incubation: Incubate cultures at the optimal temperature for G. reessii (e.g., 24°C).[13] Regularly inspect cultures for any signs of contamination.

Protocol 2: Identification of Contaminants
  • Visual Inspection: Macroscopically examine the culture for signs of contamination as detailed in the troubleshooting guide.

  • Microscopic Examination:

    • Prepare a wet mount of a small sample from the culture.

    • Observe under a light microscope at 100x and 400x magnification.

    • Look for the characteristic morphology of bacteria, yeast, or fungi.

  • Gram Staining (for suspected bacterial contamination):

    • Perform a Gram stain on a heat-fixed smear of the contaminant to differentiate between Gram-positive and Gram-negative bacteria.[15]

  • Sub-culturing on Selective Media:

    • Streak a loopful of the contaminated culture onto selective agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) to isolate and identify the contaminant.[9]

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination in Gymnoascus reessii Culture quarantine Quarantine the Contaminated Culture start->quarantine visual_inspection Visual Inspection (Turbidity, Colonies) quarantine->visual_inspection microscopic_exam Microscopic Examination (Wet Mount) visual_inspection->microscopic_exam identify_contaminant Identify Contaminant Type microscopic_exam->identify_contaminant bacteria Bacteria identify_contaminant->bacteria Rods/Cocci fungi Fungus/Mold identify_contaminant->fungi Hyphae/Spores yeast Yeast identify_contaminant->yeast Budding Cells discard_culture Discard Culture and Decontaminate Workspace bacteria->discard_culture fungi->discard_culture yeast->discard_culture review_protocols Review Aseptic Techniques discard_culture->review_protocols

Caption: Workflow for troubleshooting contamination in cultures.

Aseptic_Technique_Workflow start Start Culture Work prepare_workspace Prepare Biosafety Cabinet (Clean & Sanitize) start->prepare_workspace sterilize_tools Gather Sterile Media, Reagents, and Tools prepare_workspace->sterilize_tools handle_cultures Handle Cultures Aseptically (e.g., Flaming, Minimal Exposure) sterilize_tools->handle_cultures incubate Incubate Culture at Optimal Conditions handle_cultures->incubate monitor Regularly Monitor for Contamination incubate->monitor no_contamination Continue Experiment monitor->no_contamination Clean contamination_detected Contamination Detected monitor->contamination_detected Contaminated troubleshoot Initiate Troubleshooting Workflow contamination_detected->troubleshoot

Caption: Workflow for maintaining aseptic conditions.

References

Technical Support Center: Purification of Novel Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of novel diketopiperazines (DKPs).

Frequently Asked Questions (FAQs)

Q1: What are diketopiperazines (DKPs) and why are they challenging to purify?

A1: Diketopiperazines are cyclic dipeptides that can be formed as byproducts during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Purification challenges arise from their structural similarity to other synthesis-related impurities, the potential for co-elution of stereoisomers (diastereomers and enantiomers), and their varying solubility profiles depending on the constituent amino acid side chains.

Q2: What are the primary sources of impurities in a crude diketopiperazine sample?

A2: The main impurities in a crude DKP sample often include unreacted starting materials, linear dipeptide precursors, and side-products from the synthetic route. In the context of SPPS, impurities can also arise from side-reactions related to the protecting groups and coupling reagents used.[2] For instance, the formation of DKP itself is a common side reaction that leads to the cleavage of the dipeptide from the resin support.[1]

Q3: How does the formation of DKP as a side-product in peptide synthesis impact purification?

A3: DKP formation during peptide synthesis is a significant side reaction that can reduce the yield of the desired linear peptide and complicate purification.[1] This is particularly problematic when proline is at the C-terminal position of a dipeptide.[1] The DKP byproduct, being a distinct chemical entity, will need to be separated from the target peptide, adding a challenging purification step.

Q4: What analytical techniques are recommended for assessing the purity of novel diketopiperazines?

A4: The most common and effective technique for purity assessment of DKPs is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[3] Reversed-phase HPLC with a C18 or phenyl-hexyl column is frequently used.[3][4] For chiral DKPs, specialized techniques like chiral HPLC, chiral gas chromatography (GC), or supercritical fluid chromatography (SFC) may be necessary to resolve enantiomers and diastereomers.[5]

Q5: Are there strategies to prevent the formation of DKP impurities during synthesis to simplify subsequent purification?

A5: Yes, several strategies can minimize DKP formation during SPPS. These include:

  • Optimized Deprotection Conditions: Using a combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) for Fmoc-deprotection can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[6][7]

  • Choice of Resin and Solvents: The type of resin and solvent can influence the rate of DKP formation.[8]

  • Temperature Control: Lowering the temperature during coupling and deprotection steps can help to suppress this side reaction.[9]

Troubleshooting Guides

HPLC Purification of Diketopiperazines
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample injection volume or concentration.- Adjust mobile phase pH to ensure the DKP is in a single ionic state.- Use a new or different column.
Co-elution of Peaks - Presence of stereoisomers (diastereomers or enantiomers)- Insufficient column resolution- For diastereomers, optimize the mobile phase gradient and solvent composition. Consider a different stationary phase (e.g., phenyl-hexyl instead of C18).[4]- For enantiomers, use a chiral stationary phase (chiral HPLC) or a chiral derivatizing agent.
Irreproducible Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Ensure precise and consistent mobile phase preparation.[10]- Use a column oven to maintain a constant temperature.- Equilibrate the column with at least 10 column volumes of the initial mobile phase before each injection.
High Backpressure - Clogged column frit or tubing- Precipitated buffer in the mobile phase- Filter all samples and mobile phases before use.[10]- Reverse-flush the column (if permitted by the manufacturer).- Ensure buffer components are soluble in the highest organic concentration of the gradient.[10]
No Peaks Detected - Compound not eluting from the column- Detector issue- Sample degradation- Increase the organic solvent percentage in the mobile phase.- Check detector settings (wavelength, etc.).- Verify sample integrity before injection.

Data Presentation: Purity and Yield of Purified Diketopiperazines

The following table summarizes reported purity and yield data for specific diketopiperazines purified by different methods. Direct comparison of methods for the same compound is limited in the literature; the data below serves as a reference for expected outcomes.

DiketopiperazinePurification MethodPurityYieldReference
DKP-[His(Trt)-Pro]Precipitation98.9%20%[6]
DKP-[Cys((CH₂)₃COOtBu-Pro]Solid-Phase Extraction (SPE)100%45.1%[6]
cyclo(l-aspartyl-4-amino-l-phenylalanyl)Recrystallization (in water)High (not quantified)88%[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Diketopiperazine Diastereomers

This protocol is adapted from a method for separating cis and trans isomers of cyclo-(Phe-Pro).[3][4]

  • Column: XBridge Prep Phenyl-hexyl (5 µm, 250 x 10.0 mm)[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: 5% to 60% Methanol in Water over 50 minutes[4]

  • Flow Rate: 4 mL/min (for semi-preparative scale)

  • Detection: UV at 210 nm and 254 nm

Procedure:

  • Dissolve the crude diketopiperazine in a minimal amount of the initial mobile phase (e.g., 5% methanol in water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

  • Inject the sample onto the column.

  • Run the gradient elution as described above.

  • Collect fractions corresponding to the desired peaks.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) of a Diketopiperazine

This protocol is based on the purification of DKP-[Cys((CH₂)₃COOtBu-Pro].[6]

  • SPE Cartridge: ISOLUTE C18 (5 g)[6]

  • Solvents: Methanol (MeOH), Water (H₂O), Acetonitrile (ACN), Trifluoroacetic acid (TFA)

Procedure:

  • Pre-treat the SPE cartridge by sequentially washing with MeOH and 0.1% (v/v) TFA in H₂O.[6]

  • Dissolve the crude DKP in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with:

    • 20 mL of 0.1% (v/v) TFA in H₂O

    • 20 mL of 20% (v/v) ACN in H₂O

  • Elute the desired DKP with:

    • 20 mL of 50% (v/v) ACN in H₂O (collect this as the main product fraction)

  • Collect the eluent and analyze by RP-HPLC for purity.[6]

  • Combine the pure fractions and lyophilize to obtain the final product.[6]

Protocol 3: Recrystallization of a Diketopiperazine

This is a general protocol for the recrystallization of organic compounds, which can be adapted for diketopiperazines.[11][12]

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the DKP is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Water, ethanol, or mixtures like ethanol/water can be good starting points.[11][12]

  • Dissolution: In a flask, add the crude DKP and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the DKP.[12]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[12]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

DKP_Formation_Factors SPPS Solid-Phase Peptide Synthesis (SPPS) DipeptideResin Dipeptide-Resin Intermediate SPPS->DipeptideResin Forms DKP_Formation Diketopiperazine (DKP) Formation (Side Reaction) DipeptideResin->DKP_Formation Undergoes Purification Purification Challenges DKP_Formation->Purification Leads to Proline Proline at C-terminus Proline->DKP_Formation Deprotection Basic Deprotection (e.g., Piperidine) Deprotection->DKP_Formation Temperature Elevated Temperature Temperature->DKP_Formation Resin Resin Type (e.g., Wang resin) Resin->DKP_Formation

Caption: Factors promoting diketopiperazine (DKP) formation during SPPS.

Troubleshooting_Workflow start Start: Crude DKP Sample analytical_hplc Analytical HPLC/LC-MS Purity Assessment start->analytical_hplc purity_check Purity > 95%? analytical_hplc->purity_check isomers_check Isomers Present? analytical_hplc->isomers_check purification_method Select Purification Method purity_check->purification_method No end End: Purified DKP purity_check->end Yes isomers_check->purity_check No chiral_sep Chiral Separation (Chiral HPLC/SFC) isomers_check->chiral_sep Yes hplc Preparative HPLC purification_method->hplc High Resolution Needed spe Solid-Phase Extraction (SPE) purification_method->spe Rapid Purification recrystallization Recrystallization purification_method->recrystallization Large Scale / Crystalline Solid hplc->analytical_hplc spe->analytical_hplc recrystallization->analytical_hplc chiral_sep->analytical_hplc

Caption: Troubleshooting workflow for the purification of novel diketopiperazines.

References

Validation & Comparative

Roquefortine E vs. Roquefortine C: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of Roquefortine E and Roquefortine C is currently challenging due to a significant disparity in available research. While Roquefortine C has been the subject of numerous studies detailing its toxicological and pharmacological properties, scientific literature on the biological effects of this compound is exceptionally scarce.

Roquefortine C: A Well-Characterized Mycotoxin

Roquefortine C is a well-documented mycotoxin produced by several species of the Penicillium fungus, most notably Penicillium roqueforti, which is used in the production of blue cheeses.[1] Its biological activities are multifaceted and have been investigated in various contexts.

Neurotoxicity: Roquefortine C is recognized as a potent neurotoxin.[1] Studies in animal models have demonstrated its ability to induce neurological effects, including paralytic and convulsive seizures.[2]

Cytotoxicity: The cytotoxic effects of Roquefortine C have been evaluated in several cell lines. While it has shown low acute cytotoxicity on human intestinal cells compared to other mycotoxins, it can induce cytotoxic effects at higher concentrations.[3][4]

Antimicrobial Activity: Roquefortine C exhibits bacteriostatic activity, primarily against Gram-positive bacteria.[1][5] This inhibitory effect is believed to be linked to the presence of hemoproteins in the target organisms.[1] The mechanism may involve the impairment of bacterial respiration.[5]

Mechanism of Action: A key aspect of Roquefortine C's biological activity is its interaction with mammalian cytochrome P450 enzymes.[1][6] It binds to these enzymes, which can interfere with the metabolism of various compounds. Additionally, some studies suggest that Roquefortine C may inhibit RNA synthesis in bacteria.

This compound: An Enigmatic Counterpart

In stark contrast to Roquefortine C, there is a significant lack of published data on the biological activity of this compound. While its existence as a diketopiperazine isolated from the fungus Gymnoascus reessii has been reported, details regarding its cytotoxic, neurotoxic, antimicrobial, or any other biological effects are not available in the current scientific literature.[7]

Data Summary and Comparison

Due to the absence of experimental data for this compound, a quantitative comparison with Roquefortine C is not feasible. The following table summarizes the available information for Roquefortine C.

Biological ActivityRoquefortine CThis compound
Neurotoxicity Potent neurotoxin, causing paralysis and convulsions in animal models.[2]No data available
Cytotoxicity Low acute cytotoxicity on human intestinal cells; cytotoxic at higher concentrations.[3][4]No data available
Antimicrobial Activity Bacteriostatic against Gram-positive bacteria.[1][5]No data available
Mechanism of Action Interacts with cytochrome P450 enzymes; may inhibit bacterial RNA synthesis.[1][6]No data available

Experimental Protocols

Detailed experimental protocols for the biological activities of Roquefortine C can be found in the cited literature. As no biological studies for this compound have been identified, no experimental protocols can be provided.

Signaling Pathways and Logical Relationships

The primary described mechanism of action for Roquefortine C at a molecular level involves its interaction with cytochrome P450 enzymes. This interaction can be depicted as a direct binding event that leads to the inhibition of the enzyme's metabolic activity.

Roquefortine_C Roquefortine C CYP450 Cytochrome P450 Enzymes Roquefortine_C->CYP450 Binds to and inhibits Metabolism Metabolism of Substrates CYP450->Metabolism Catalyzes

Caption: Interaction of Roquefortine C with Cytochrome P450 enzymes.

Conclusion

References

Comparative Cytotoxicity of Roquefortine C and Other Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of various mycotoxins is crucial for risk assessment and the development of potential therapeutics. This guide provides a comparative analysis of the cytotoxicity of Roquefortine C, a prominent mycotoxin produced by Penicillium roqueforti, and other significant mycotoxins. While the initial query focused on Roquefortine E, the available scientific literature predominantly reports on Roquefortine C; therefore, this guide will focus on the latter as the representative of the roquefortine family.

This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key cellular pathways affected by these fungal metabolites.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function[1]. The following table summarizes the IC50 values for Roquefortine C and other selected mycotoxins across various human cell lines. Lower IC50 values indicate higher cytotoxicity.

MycotoxinCell LineAssayExposure TimeIC50 (µM)Reference
Roquefortine C Caco-2 (Intestinal)Viability Assay48 h>100[2]
THP-1 (Monocytic)Viability Assay48 h55[2]
CD14+ (Monocytes)Viability Assay48 h45[2]
HepG2 (Liver)MTT Assay24 h18 (Meleagrin, a related alkaloid)[3]
Mycophenolic Acid (MPA) Caco-2 (Intestinal)Viability Assay48 h>780[2]
THP-1 (Monocytic)Viability Assay48 h>780[2]
PR Toxin Caco-2 (Intestinal)Resazurin AssayNot Specified1-13 µg/mL[4]
THP-1 (Monocytic)Cytotoxicity AssayNot Specified0.83[4]
Neuro-2a (Neuronal)AB & NR AssaysNot SpecifiedIC10 and IC50 values reported[5]
Aflatoxin B1 MAC-T (Bovine Mammary)MTT Assay48 h38.8[3]
Ochratoxin A K562 (Erythroleukemia)MTT Assay24 h0.4 µg/mL[6]
Deoxynivalenol K562 (Erythroleukemia)MTT Assay24 h0.4 µg/mL[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable cytotoxicity studies. Below are the methodologies for two commonly employed assays in mycotoxin research.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control if applicable.

  • MTT Addition: Following the incubation period, add MTT solution (final concentration typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance[7].

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is then calculated from the dose-response curve.

Annexin V Apoptosis Assay

The Annexin V assay is a standard method for detecting apoptosis by flow cytometry. It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, on the cell surface[8][9].

Protocol:

  • Cell Collection: After mycotoxin treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold 1X Phosphate-Buffered Saline (PBS) and then with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8].

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[8].

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to mycotoxin cytotoxicity studies.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Acquisition & Analysis A Cell Seeding B Mycotoxin Exposure A->B C MTT Assay B->C D Annexin V Staining B->D E Spectrophotometry (Absorbance Reading) C->E F Flow Cytometry D->F G IC50 Calculation E->G H Apoptosis Quantification F->H

General experimental workflow for assessing mycotoxin cytotoxicity.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase9->Caspase3 MycotoxinStress Mycotoxin-induced Cellular Stress MycotoxinStress->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Mechanism of action of Mycophenolic Acid (MPA).

Concluding Remarks

The cytotoxic potential of mycotoxins varies significantly depending on the specific toxin, the cell type exposed, and the duration of exposure[8][10]. Roquefortine C generally exhibits moderate cytotoxicity, particularly towards immune cells, while its effect on intestinal epithelial cells appears less pronounced at concentrations typically found in food products[2][11]. In comparison, other mycotoxins such as PR toxin and Aflatoxin B1 demonstrate potent cytotoxicity at lower concentrations[3][4]. Mycophenolic acid, another metabolite of P. roqueforti, shows low acute cytotoxicity but is known for its specific immunosuppressive effects by inhibiting lymphocyte proliferation[12][13][14].

This guide provides a foundational comparison of the cytotoxicity of Roquefortine C and other mycotoxins. Further research is warranted to elucidate the precise molecular mechanisms of less-studied mycotoxins like this compound and to understand the complex interactions of mycotoxin mixtures, which often occur in contaminated food and feed.

References

Validation of an LC-MS/MS Method for Roquefortine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the mycotoxin Roquefortine E. Due to the limited availability of specific validation data for this compound, this guide utilizes data for the closely related and structurally similar mycotoxin, Roquefortine C, as a reliable surrogate. This approach allows for a robust comparison with alternative analytical techniques.

Experimental Protocols

A typical experimental protocol for the analysis of Roquefortine C (as a surrogate for this compound) in a given matrix (e.g., cheese, serum, urine) using LC-MS/MS involves the following key steps.

Sample Preparation
  • Extraction: The sample is homogenized and the analyte of interest is extracted using an organic solvent, such as methylene chloride or a mixture of acetonitrile and water.[1][2]

  • Cleanup: The extract may undergo a cleanup step to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or the use of cleanup columns.[2]

  • Reconstitution: The cleaned extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of the mobile phase components.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate the analyte from other components in the extract.[1] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an acid like formic acid to improve ionization, is typically employed.[3]

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing Roquefortine C.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.[1] For Roquefortine C, the protonated molecular ion [M+H]⁺ at m/z 390 is often selected as the precursor ion, and specific product ions (e.g., m/z 322) are monitored for quantification and confirmation.[1]

Performance Comparison

The performance of the LC-MS/MS method for Roquefortine C is compared with other analytical techniques, namely Direct Analysis in Real Time-Mass Spectrometry (DART-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the key validation parameters for each method.

Parameter LC-MS/MS (for Roquefortine C) DART-MS (for Roquefortine C) ELISA (for Roquefortine C)
Limit of Detection (LOD) 0.001 µg/g (1 ppb) in serum0.06 µg/g in cheese0.026 ng/mL in buffer
Limit of Quantification (LOQ) Not explicitly stated, but quantification at 0.001 µg/g demonstrated0.18 µg/g in cheeseNot explicitly stated, but the dynamic range starts at 0.038 ng/mL
Linearity Followed linear regression over the tested ranger² = 0.908Dynamic range (IC₂₀ to IC₈₀) of 0.038 to 0.289 ng/mL
Accuracy (Recovery) 97% in serum, 100% in urine80.2% to 87.4% in cheese83.5% to 116% in nut milks, 98.1% to 123% in serum
Precision (CV%) 3% in serum, 6% in urineNot explicitly statedNot explicitly stated

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound (using Roquefortine C as a proxy) by LC-MS/MS.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation Quantification->Confirmation

References

Roquefortine C Antibody Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate mycotoxin detection. This guide provides a detailed comparison of a monoclonal antibody-based immunoassay for Roquefortine C (ROQC) with alternative detection methods, supported by experimental data and protocols.

A highly sensitive monoclonal antibody (mAb 1135) for the detection of Roquefortine C has been developed and characterized, forming the basis of a competitive enzyme-linked immunosorbent assay (cELISA). This immunoassay offers a rapid and sensitive screening tool for ROQC in various matrices, including nut milks and canine serum.

Performance of Roquefortine C Monoclonal Antibody (mAb 1135)

The developed cELISA, utilizing mAb 1135, demonstrates high sensitivity for Roquefortine C. Key performance indicators are summarized below:

ParameterValueReference
IC50 0.117 ng/mL[1][2]
Limit of Detection (LOD) 0.026 ng/mL[1][2]
Dynamic Range (IC20-IC80) 0.038 to 0.289 ng/mL[1][2]

While specific quantitative cross-reactivity data for mAb 1135 with a wide range of other mycotoxins is not detailed in the available literature, the development of a monoclonal antibody inherently aims for high specificity to its target antigen, in this case, Roquefortine C. The common co-occurrence of Roquefortine C with Penitrem A in cases of animal toxicosis suggests that the cross-reactivity with Penitrem A would be a critical parameter, though specific percentage cross-reactivity is not provided in the abstracts.[3][4]

Comparison with Alternative Detection Methods

The primary alternative to immunoassay-based detection of Roquefortine C is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is considered the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to perform multi-mycotoxin analysis.

FeatureCompetitive ELISA (cELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity High (ng/mL range)Very High (pg/g to ng/g range)[5]
Specificity High (dependent on antibody)Very High
Throughput HighModerate to High
Cost Relatively lowHigh (instrumentation and maintenance)
Expertise Required ModerateHigh
Application Screening, routine monitoringConfirmatory analysis, multi-mycotoxin analysis

Experimental Protocols

Competitive ELISA Protocol for Roquefortine C

This protocol is based on the methodology described for the characterization of mAb 1135.[2]

Materials:

  • Roquefortine C standard

  • Monoclonal antibody against Roquefortine C (mAb 1135)

  • ROQC-protein conjugate (e.g., ROQC-HSA) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., 0.05 M sodium bicarbonate, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the ROQC-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the Roquefortine C standard (or sample) and the anti-ROQC monoclonal antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The concentration of Roquefortine C in the sample is inversely proportional to the signal intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Roquefortine C

This is a generalized protocol for the analysis of mycotoxins in food matrices.

Materials:

  • Roquefortine C standard

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 analytical column

  • Mobile phase (e.g., water and acetonitrile with formic acid)

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Sample clarification supplies (e.g., centrifuge, filters)

Procedure:

  • Sample Extraction: Homogenize the sample and extract the mycotoxins using an appropriate solvent system.

  • Cleanup (if necessary): Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

  • LC Separation: Inject the extracted sample onto the LC system. Separate the analytes on a C18 column using a gradient elution with the mobile phase.

  • MS/MS Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive mode. Monitor for specific precursor-to-product ion transitions for Roquefortine C for quantification and confirmation.

Visualizing Methodologies and Concepts

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coat plate with ROQC-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Sample_Ab 5. Add Sample/Standard + anti-ROQC Ab Wash2->Sample_Ab Wash3 6. Wash Sample_Ab->Wash3 Secondary_Ab 7. Add Secondary Ab-HRP Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance Stop->Read Detection_Method_Comparison cluster_immunoassay Immunoassay cluster_chromatography Chromatography Roquefortine C Detection Roquefortine C Detection ELISA Competitive ELISA Roquefortine C Detection->ELISA LCMS LC-MS/MS Roquefortine C Detection->LCMS Pros_ELISA Pros: - High throughput - Cost-effective - Rapid screening ELISA->Pros_ELISA Cons_ELISA Cons: - Potential cross-reactivity - Indirect detection ELISA->Cons_ELISA Pros_LCMS Pros: - High sensitivity & specificity - Confirmatory method - Multi-mycotoxin analysis LCMS->Pros_LCMS Cons_LCMS Cons: - High cost - Requires expert operation LCMS->Cons_LCMS

References

A Structural Comparison of Roquefortine Alkaloids: From Precursor to Potent Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features and biological activities of Roquefortine alkaloids, a diverse family of fungal metabolites. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Roquefortine Alkaloids

Roquefortine alkaloids are a class of indole alkaloids produced predominantly by fungi of the genus Penicillium.[1] The core structure of these compounds is derived from the amino acids L-tryptophan and L-histidine.[1] The foundational member of this family is Roquefortine C, which serves as a key biosynthetic precursor to a range of structurally complex and biologically active derivatives.[1][2] This guide will explore the structural diversification from Roquefortine C to its key derivatives, including Glandicoline A and B, Meleagrin, and Oxaline, and compare their cytotoxic, antimicrobial, and other biological activities.

Structural Diversity of Roquefortine Alkaloids

The structural evolution from Roquefortine C to its downstream metabolites involves a series of enzymatic modifications, including oxidations, ring openings, and methylations. These transformations give rise to a variety of unique chemical scaffolds.

Figure 1: Chemical Structures of Key Roquefortine Alkaloids

Roquefortine_Alkaloid_Structures Chemical Structures of Key Roquefortine Alkaloids cluster_RoqC Roquefortine C cluster_GlandA Glandicoline A cluster_GlandB Glandicoline B cluster_Meleagrin Meleagrin cluster_Oxaline Oxaline RoqC RoqC GlandA GlandA GlandB GlandB Meleagrin Meleagrin Oxaline Oxaline

Caption: Chemical structures of Roquefortine C and its derivatives.

The core structure of Roquefortine C features a fused tetracyclic system derived from a diketopiperazine formed from tryptophan and dehydrohistidine. The subsequent alkaloids are biosynthesized from Roquefortine C. Glandicoline A and Glandicoline B are intermediates that are formed through oxidative rearrangement of the diketopiperazine ring of Roquefortine C. Meleagrin is characterized by a unique triazaspirocyclic skeleton and is further modified from Glandicoline B.[1] Oxaline is an O-methylated derivative of meleagrin.[3] These structural modifications have a profound impact on the biological activity of these alkaloids.

Comparative Biological Activity

The structural alterations within the Roquefortine alkaloid family lead to a diverse range of biological activities, including cytotoxic, antimicrobial, and neurotoxic effects.

Cytotoxic Activity

Meleagrin and Oxaline, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines, while Roquefortine C generally shows lower cytotoxicity.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Roquefortine Alkaloids against Human Cancer Cell Lines

CompoundA549 (Lung)K562 (Leukemia)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Meleagrin >50[4]>50[4]4.94[4]1.82[4]5.7[4]
Oxaline >50[4]>50[4]>50[4]4.27[4]>50[4]
Roquefortine C -----

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

Antimicrobial Activity

Roquefortine C exhibits bacteriostatic activity, primarily against Gram-positive bacteria. The antimicrobial activities of its derivatives are less extensively characterized in a comparative manner.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Roquefortine Alkaloids

CompoundStaphylococcus aureusBacillus subtilis
Roquefortine C ~80[5]~80[5]
Meleagrin 8–16[6]8–16[6]
Oxaline --

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

Neurotoxicity

Roquefortine C is a known neurotoxin, with its toxicity varying depending on the animal model and route of administration.

Table 3: Acute Neurotoxicity (LD₅₀ in mg/kg) of Roquefortine C

Animal ModelRoute of AdministrationLD₅₀ (mg/kg)
MouseIntraperitoneal169 - 189

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Roquefortine alkaloids stem from their distinct interactions with cellular targets and signaling pathways.

Roquefortine C: Inhibition of Cytochrome P450 Enzymes

The toxicity of Roquefortine C is, at least in part, attributed to its ability to inhibit mammalian cytochrome P450 (CYP450) enzymes.[7] The nitrogen atom in the imidazole moiety of Roquefortine C coordinates with the heme iron of the CYP450 enzyme, leading to inhibition of its metabolic activity.[8] This can disrupt the metabolism of various endogenous and exogenous compounds, leading to toxic effects.

CYP450_Inhibition Mechanism of Cytochrome P450 Inhibition by Roquefortine C Roquefortine_C Roquefortine C CYP450 Cytochrome P450 Enzyme (e.g., CYP3A4, CYP1A1) Roquefortine_C->CYP450 Binds to active site Inhibition Inhibition of Metabolic Activity Roquefortine_C->Inhibition Causes Heme_Iron Heme Iron (Fe²⁺/Fe³⁺) CYP450->Heme_Iron Contains Metabolite Metabolite CYP450->Metabolite Metabolizes Substrate Endogenous/Exogenous Substrate Substrate->CYP450 Binds to Inhibition->CYP450 Acts on

Caption: Inhibition of Cytochrome P450 by Roquefortine C.

Meleagrin and Oxaline: Inhibition of Tubulin Polymerization

The anticancer activity of Meleagrin and Oxaline is linked to their ability to inhibit tubulin polymerization.[9] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting the assembly of microtubules, these alkaloids arrest the cell cycle in the M phase, leading to apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_alkaloids Roquefortine Alkaloids Meleagrin Meleagrin Polymerization Polymerization Meleagrin->Polymerization Inhibits Oxaline Oxaline Oxaline->Polymerization Inhibits Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Cell_Cycle_Arrest M-Phase Cell Cycle Arrest Polymerization->Cell_Cycle_Arrest Disruption leads to Depolymerization->Tubulin_Dimers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Add Roquefortine alkaloids A->B C Incubate (24-72 hours) B->C D Add MTT reagent C->D E Incubate (2-4 hours) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ G->H

References

A Comparative Analysis of the Bioactivity of Roquefortine E and Other Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Roquefortine E with other notable diketopiperazines, including Roquefortine C, Meleagrin, and Oxaline. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Diketopiperazines

Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides, representing the smallest cyclic peptide structures found in nature.[1] They are produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates.[1] The rigid diketopiperazine core serves as a privileged scaffold in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. This guide focuses on a comparative analysis of the bioactivity of selected roquefortine-type diketopiperazines.

Comparative Bioactivity Data

Cytotoxicity against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Meleagrin HepG2Hepatocellular Carcinoma1.82[3]
MCF-7Breast Adenocarcinoma4.94[4]
HCT-116Colorectal Carcinoma5.7[4]
Oxaline HepG2Hepatocellular Carcinoma4.27[3]
Roquefortine C THP-1Acute Monocytic Leukemia55[5]
CD14+Monocytes45[5]
Caco-2Colorectal Adenocarcinoma>100[5]
Antibacterial Activity

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
Roquefortine C Gram-positive bacteria (average)Gram-positive~80[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Meleagrin, Oxaline) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the absorbance against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways

Biosynthesis of Roquefortine C and Meleagrin

Roquefortine C is a key precursor in the biosynthesis of other diketopiperazines like Meleagrin. This process involves a series of enzymatic reactions.

Biosynthesis L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-His) Cyclo(L-Trp-L-His) L-Tryptophan->Cyclo(L-Trp-L-His) rds L-Histidine L-Histidine L-Histidine->Cyclo(L-Trp-L-His) Roquefortine D Roquefortine D Cyclo(L-Trp-L-His)->Roquefortine D rpt Roquefortine C Roquefortine C Roquefortine D->Roquefortine C rdh Glandicoline B Glandicoline B Roquefortine C->Glandicoline B roqM Meleagrin Meleagrin Glandicoline B->Meleagrin roqO, roqN

Caption: Biosynthetic pathway of Roquefortine C and Meleagrin.

Apoptosis Induction by Diketopiperazines

Several diketopiperazines, including Meleagrin and Oxaline, have been shown to induce apoptosis in cancer cells. The intrinsic apoptosis pathway is a common mechanism, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion Bcl2 Bcl2 Bax Bax Bcl2->Bax Cytochrome_c_release Cytochrome c release Bax->Cytochrome_c_release Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Diketopiperazines Meleagrin / Oxaline Diketopiperazines->Bcl2 inhibition Diketopiperazines->Bax activation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by diketopiperazines.

Conclusion

This comparative guide highlights the significant bioactivity of roquefortine-related diketopiperazines. Meleagrin and Oxaline demonstrate potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma. Roquefortine C exhibits moderate cytotoxicity and notable antibacterial activity against Gram-positive bacteria. While this compound is suggested to have selective, weak antitumor activity, a lack of quantitative data limits a direct comparison of its potency. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for furthering research into the therapeutic potential of this important class of natural products. Further investigation is warranted to elucidate the specific mechanisms of action and to explore the structure-activity relationships within this compound family, which could lead to the development of novel therapeutic agents.

References

Roquefortine E Cytotoxicity: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of research exists for Roquefortine E, a metabolite from the Penicillium fungi genus. In contrast, its close analog, Roquefortine C, has been the subject of multiple cytotoxic studies. This guide, therefore, focuses on the cytotoxic effects of Roquefortine C in various cell lines as a proxy for understanding the potential bioactivity of this compound, addressing the pressing need for comparative data in the fields of toxicology and pharmacology.

Comparative Cytotoxicity of Roquefortine C

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Roquefortine C across different human cell lines, providing a quantitative comparison of its cytotoxic effects.

Cell LineCell TypeIncubation Time (h)IC50 (µM)
Caco-2Colon Adenocarcinoma48>100
THP-1Monocytic Leukemia4855
CD14+Monocytes4845
HepG2Hepatocellular CarcinomaNot SpecifiedData Not Available
A549Lung CarcinomaNot SpecifiedData Not Available
HeLaCervical CancerNot SpecifiedData Not Available

Experimental Methodologies

Cell Viability Assessment: MTT Assay

The cytotoxic effects of Roquefortine C are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Roquefortine C and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

To elucidate the mechanism of cell death induced by Roquefortine C, the Annexin V-FITC/Propidium Iodide (PI) double staining assay is employed, followed by flow cytometry analysis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Roquefortine C at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

Roquefortine C has been shown to induce cytotoxicity through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies suggest that Roquefortine C triggers apoptosis, a form of programmed cell death. The process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. While the precise upstream signaling is not fully elucidated, the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, SAPK/JNK, and ERK1/2, has been observed upon Roquefortine C exposure. The apoptotic cascade is broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is initiated by intracellular stress and involves the activation of caspase-9, while the extrinsic pathway is triggered by extracellular ligands binding to death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3.

Cell Cycle Arrest

Roquefortine C has also been implicated in causing cell cycle arrest, particularly at the G2/M phase. This checkpoint prevents cells from entering mitosis with damaged DNA. The mechanism likely involves the modulation of key cell cycle regulatory proteins. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are known to play a crucial role in G2/M arrest. Activation of the p53-p21 pathway can lead to the inhibition of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

Visualizing the Mechanisms

To better understand the experimental process and the molecular pathways involved in Roquefortine C-induced cytotoxicity, the following diagrams are provided.

Cytotoxicity_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt_analysis MTT Assay Analysis cluster_flow_cytometry Flow Cytometry Analysis start Seed Cells in 96-well Plate treat Treat with Roquefortine C start->treat incubate Incubate for 48h treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin solubilize Add Solubilization Solution mtt->solubilize flow Analyze by Flow Cytometry annexin->flow read Read Absorbance (570nm) solubilize->read ic50 Calculate IC50 read->ic50 quantify Quantify Apoptotic Cells flow->quantify

Experimental workflow for assessing Roquefortine C cytotoxicity.

Roquefortine_C_Signaling_Pathways cluster_stimulus Stimulus cluster_apoptosis Apoptosis Induction cluster_cell_cycle G2/M Cell Cycle Arrest roquefortine Roquefortine C mapk MAPK Activation (p38, JNK, ERK) roquefortine->mapk p53 p53 Activation roquefortine->p53 caspase8 Caspase-8 Activation (Extrinsic Pathway) mapk->caspase8 potential link caspase9 Caspase-9 Activation (Intrinsic Pathway) mapk->caspase9 potential link caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p21 p21 Expression p53->p21 cyclinB_cdk1 Cyclin B1/CDK1 Inhibition p21->cyclinB_cdk1 g2m_arrest G2/M Arrest cyclinB_cdk1->g2m_arrest

Proposed signaling pathways for Roquefortine C-induced cytotoxicity.

Roquefortine Compounds: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Roquefortine compounds, primarily Roquefortine C (RQC), as observed in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies. Roquefortine C is a mycotoxin produced by several species of the Penicillium genus, including P. roqueforti, which is famously used in the production of blue-veined cheeses.[1] While generally considered safe at the low concentrations found in cheese, higher doses of RQC are neurotoxic.[1][2] This guide synthesizes experimental data to highlight the differing toxicological and mechanistic profiles observed between whole-organism and cellular-level investigations.

Quantitative Data Summary

The following tables summarize the key quantitative data from various toxicological studies on Roquefortine C, providing a direct comparison of its effects under in vitro and in vivo conditions.

Table 1: In Vitro Cytotoxicity of Roquefortine C
Cell LineCell TypeAssayEndpointResult (IC50/Effect)Reference
Human NeuroblastomaNeuronalCell ViabilityIC5049.5 µM[3]
THP-1Human MonocyticCell ViabilityIC5055 µM[4]
CD14+Human MonocyticCell ViabilityIC5045 µM[4]
Caco-2Human Intestinal EpithelialCell ViabilityIC50>100 µM[4]
Caco-2Human Intestinal EpithelialCell ViabilityIC5048 µg/mL (~123 µM)[2]
Neuro-2a (N2A)Mouse NeuroblastomaMultiple (Alamar blue, Neutral red, ATP content)CytotoxicityWeakest toxicity compared to other P. roqueforti mycotoxins[5][6]
Porcine LymphocytesImmuneLymphocyte ProliferationIC50Least toxic among 6 Penicillium mycotoxins tested[7]

IC50 (Inhibitory Concentration 50%): The concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%.

Table 2: In Vivo Acute Toxicity of Roquefortine C
Animal ModelRoute of AdministrationEndpointResult (LD50/Effect)Reference
MiceIntraperitoneal (i.p.)LD5015–20 mg/kg[2]
Mice (two different strains)Not SpecifiedLD50169–189 mg/kg[2]
CowsOral (contaminated feed)Clinical SignsReversible paralysis at ~25.3 mg/kg in feed[8]
SheepOralClinical SignsNo effects on chemical/hematological parameters up to 50 mg/sheep/day[8]

LD50 (Lethal Dose 50%): The dose of a substance that is lethal to 50% of the tested animal population.

Key Experimental Methodologies

Detailed protocols are crucial for the interpretation and replication of experimental findings. Below are summaries of methodologies from key studies cited in this guide.

In Vitro Cytotoxicity Assessment on Human Neuroblastoma Cells
  • Objective: To determine the cytotoxic effects of Roquefortine C on a neuronal cell line.

  • Cell Line: Human neuroblastoma cells.

  • Treatment: Cells were exposed to varying concentrations of Roquefortine C.

  • Assay: Cell viability was assessed to determine the IC50 value. The mechanism of cell death was investigated by measuring the activity of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.

  • Data Analysis: The concentration of RQC that resulted in a 50% reduction in cell viability compared to an untreated control was calculated to determine the IC50. Apoptosis was confirmed by detecting increased caspase-8 activity.[3]

In Vivo Acute Toxicity Study in Mice
  • Objective: To determine the median lethal dose (LD50) of Roquefortine C in a mammalian model.

  • Animal Model: Mice.

  • Administration: Roquefortine C was administered via intraperitoneal (i.p.) injection.[2] This route is often used in initial toxicity studies to ensure direct and rapid systemic exposure, bypassing metabolic processes in the digestive tract.

  • Observation: Animals were monitored for clinical signs of toxicity and mortality over a specified period.

  • Data Analysis: The LD50 was calculated based on the mortality rates observed at different dose levels.[2]

In Vitro Rumen Fermentation Model
  • Objective: To evaluate the effects of Roquefortine C on rumen microbial activity and its stability in the rumen environment.

  • Methodology: An in vitro gas production technique was used. Rumen fluid was collected from fistulated dairy cows and incubated with a standard substrate and varying concentrations of pure Roquefortine C (up to 2.00 μg/mL).

  • Parameters Measured:

    • Gas Production: Total gas volume (Vf), an indicator of microbial fermentation, was measured over 48 hours.

    • Volatile Fatty Acid (VFA) Production: VFAs, the main energy source for ruminants, were quantified.

    • RQC Stability: The concentration of RQC remaining in the rumen fluid was measured by HPLC-MS/MS after the 48-hour incubation period.

  • Key Findings: RQC interfered with rumen fermentation, causing a dose-dependent decrease in gas and VFA production. Approximately 40.6% of the initial RQC was recovered, indicating partial stability in the rumen environment.[9]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language help to clarify complex biological pathways and experimental processes.

G cluster_0 In Vitro Cellular Effects of Roquefortine C RQC Roquefortine C Mito Mitochondria RQC->Mito Dysfunction Lysosome Lysosomes RQC->Lysosome Dysfunction Casp8 Caspase-8 RQC->Casp8 Activation P450 Cytochrome P450 Enzymes RQC->P450 Inhibition ROS ROS Generation Mito->ROS ATP ATP Depletion Mito->ATP Apoptosis Apoptosis Casp8->Apoptosis Metabolism Altered Drug/Toxin Metabolism P450->Metabolism

Caption: Proposed in vitro mechanisms of Roquefortine C toxicity.

G cluster_0 Typical In Vivo vs. In Vitro Toxicology Workflow start_vitro Select Cell Line (e.g., Caco-2, N2A) expose_vitro Expose cells to Roquefortine C concentrations start_vitro->expose_vitro assay_vitro Perform Cytotoxicity Assays (Viability, Apoptosis, etc.) expose_vitro->assay_vitro result_vitro Determine IC50 & Mechanism assay_vitro->result_vitro start_vivo Select Animal Model (e.g., Mouse, Rat) expose_vivo Administer Roquefortine C doses (Oral, i.p.) start_vivo->expose_vivo observe_vivo Observe Clinical Signs & Mortality expose_vivo->observe_vivo result_vivo Determine LD50 & Toxicological Profile observe_vivo->result_vivo

Caption: Comparative workflow for in vivo and in vitro toxicity testing.

G RQC Roquefortine C InVitro In Vitro Studies (Cell-based) RQC->InVitro InVivo In Vivo Studies (Animal Models) RQC->InVivo Cytotoxicity Moderate Cytotoxicity (IC50: 45-123 µM) InVitro->Cytotoxicity Apoptosis Induces Apoptosis (Caspase-8 mediated) InVitro->Apoptosis MitoDys Mitochondrial Dysfunction (ROS↑, ATP↓) InVitro->MitoDys Neurotoxicity High-Dose Neurotoxicity (Paralysis, Tremors) InVivo->Neurotoxicity Lethality Variable Lethality (LD50: 15-189 mg/kg) InVivo->Lethality Safety Low-Dose Safety (e.g., in cheese) InVivo->Safety

Caption: Logical relationship of Roquefortine C effects in vivo vs in vitro.

Discussion and Comparison

The data reveals a notable difference between the in vivo and in vitro effects of Roquefortine C.

In Vitro Effects: At the cellular level, RQC demonstrates moderate cytotoxicity across various cell lines, with IC50 values generally in the micromolar range.[3][4] Monocytic and neuroblastoma cells appear more sensitive than intestinal epithelial cells.[3][4] The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of apoptosis via caspase-8 activation, mitochondrial and lysosomal dysfunction, depletion of ATP, and the generation of reactive oxygen species (ROS).[3][5][6] Furthermore, RQC has been shown to inhibit cytochrome P450 enzymes, which could have broader implications for the metabolism of other compounds.[2] It also possesses bacteriostatic properties against Gram-positive bacteria, likely by impairing RNA synthesis or bacterial respiration.[2][10]

In Vivo Effects: In whole organisms, the most prominent effect of high doses of RQC is neurotoxicity, leading to observable clinical signs such as tremors and paralysis.[2][8] However, the acute toxicity, measured by LD50 in mice, shows significant variability between studies, ranging from as low as 15 mg/kg to as high as 189 mg/kg.[2] This discrepancy could be due to differences in mouse strains, purity of the compound, or experimental protocols. In ruminants like cows and sheep, the effects appear to be less severe. While contaminated feed led to reversible paralysis in cows, direct administration to sheep showed no adverse hematological effects, and in vitro rumen models suggest that the gut microbiota can partially degrade the toxin.[8][9]

Bridging the Gap: The distinction between the observed effects is critical. In vitro studies provide a controlled environment to elucidate specific cellular mechanisms, such as apoptosis or enzyme inhibition. However, they cannot account for the complex processes of absorption, distribution, metabolism, and excretion (ADME) that occur in vivo. The neurotoxic effects seen in animals are the net result of these processes, which determine the actual concentration and duration of exposure of target tissues, like the central nervous system, to the toxin. The higher resistance of intestinal cells in vitro may explain why oral ingestion in animals requires relatively high concentrations to produce systemic toxicity. The variability in LD50 values highlights the importance of considering metabolic differences even between strains of the same species.

Conclusion

The comparison of in vivo and in vitro data for Roquefortine C underscores a fundamental principle in toxicology and drug development: while in vitro assays are invaluable for high-throughput screening and mechanistic investigation, in vivo studies are essential for understanding the overall toxicological profile in a complex biological system. Roquefortine C acts on a cellular level by inducing apoptosis and mitochondrial stress, which manifests in vivo primarily as neurotoxicity at high doses. The partial degradation in the rumen and the relatively high concentrations required for toxicity suggest a moderate risk for livestock, and the very low levels typically found in blue cheese are considered safe for human consumption.[1][11] Future research should aim to further correlate the specific cellular mechanisms identified in vitro with the systemic neurotoxic outcomes observed in vivo.

References

Roquefortine E as a Biomarker for Gymnoascus reessii Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers, scientists, and drug development professionals, the rapid and accurate identification of microbial contamination is paramount to ensuring product safety and efficacy. Gymnoascus reessii, a soil-dwelling ascomycete fungus, is a potential contaminant in pharmaceutical manufacturing environments. This guide provides a comparative analysis of Roquefortine E as a specific chemical biomarker for Gymnoascus reessii contamination, weighed against alternative detection methodologies. While this compound has been identified as a secondary metabolite of G. reessii, its exclusivity and performance as a biomarker require careful consideration. This document synthesizes available experimental data to offer a comparative overview for informed decision-making in contamination control strategies.

This compound: A Potential But Unconfirmed Biomarker

This compound is a diketopiperazine alkaloid that has been isolated from Australian strains of Gymnoascus reessii. Its presence is indicative of metabolic activity by this fungus. However, the utility of a secondary metabolite as a biomarker hinges on its specificity to the target organism. The broader family of roquefortine alkaloids, particularly Roquefortine C, is produced by a wide range of fungi, most notably numerous species within the Penicillium genus, including P. roqueforti, P. notatum, and P. expansum[1][2][3]. This lack of specificity for the roquefortine class as a whole presents a significant challenge. While this compound is cited as a product of G. reessii, there is currently a lack of comprehensive studies confirming its exclusive production by this species. Without such evidence, the detection of this compound could potentially lead to false positives if other roquefortine-producing fungi are present.

Alternative Methodologies for Gymnoascus reessii Detection

Given the potential limitations of this compound as a specific biomarker, it is crucial to consider alternative and established methods for fungal identification. These methods can be broadly categorized into chemical analysis of other metabolites, genetic identification, and protein profiling.

Other Secondary Metabolites of Gymnoascus reessii

Research has shown that Gymnoascus reessii produces a diverse array of secondary metabolites beyond this compound. These include:

  • Gymnoascolides A-C: Aromatic butenolides with potential bioactive properties[4].

  • Gymnoascole acetate: A novel indoloditerpenoid with nematocidal activity[5].

  • Reessiate: A new benzyl ester[6].

  • Ergosterol and its derivatives: These are common fungal metabolites, but their specific profile in G. reessii could potentially be used for identification[6].

The specificity of these compounds to G. reessii requires further investigation to validate their potential as unique biomarkers.

Genetic Identification via ITS Sequencing

The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is a widely accepted fungal barcode for species-level identification[7][8]. This method involves DNA extraction, PCR amplification of the ITS region, and subsequent sequencing. The resulting sequence is then compared against a validated database for identification.

Protein Profiling by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a rapid and high-throughput technique for microbial identification based on the unique protein profile of an organism[9][10]. A sample of the cultured fungus is analyzed to generate a characteristic mass spectrum, which is then compared to a database of known fungal protein profiles.

Comparative Analysis of Detection Methods

The following table provides a comparative summary of this compound as a biomarker against alternative methods for the detection of Gymnoascus reessii.

FeatureThis compound Detection (Chemical Biomarker)Other G. reessii MetabolitesITS Sequencing (Genetic)MALDI-TOF MS (Proteomic)
Principle Detection of a specific secondary metabolite.Detection of other unique secondary metabolites.Identification based on a conserved DNA region.Identification based on a unique protein fingerprint.
Specificity Uncertain. While isolated from G. reessii, exclusivity is not confirmed. High potential for cross-reactivity with other roquefortine-producing fungi.Under Investigation. The specificity of compounds like gymnoascolides and gymnoascole acetate to G. reessii is not yet established.High. Generally provides species-level identification with high confidence when a quality database is used.High. Can provide reliable species-level identification, dependent on the comprehensiveness of the spectral database.
Sensitivity Dependent on the analytical method (e.g., LC-MS/MS). Quantitative data for this compound is not readily available. For the related Roquefortine C, LODs in the low µg/kg range have been reported[11][12].Dependent on the analytical method. Quantitative data is not available in the context of biomarker detection.High. Can detect low levels of fungal DNA.High. Requires a sufficient number of cells from a culture.
Time to Result Relatively fast once the sample is prepared (hours).Similar to this compound detection.Slower, involving DNA extraction, PCR, and sequencing (days).Very fast once a culture is available (minutes to hours).
Viability Detects the presence of the metabolite, which may persist after the fungus is no longer viable.Same as this compound.Does not distinguish between viable and non-viable organisms.Requires a viable culture for analysis.
Instrumentation Requires advanced analytical instrumentation like HPLC-MS/MS.Requires similar advanced analytical instrumentation.Requires standard molecular biology equipment (thermocycler, sequencing platform).Requires a MALDI-TOF mass spectrometer.
Pros - Direct measure of metabolic activity.- Potential for on-site, rapid screening with future development.- Potential for highly specific biomarkers if exclusivity is proven.- Gold standard for fungal identification.- Highly specific and reliable.- Very rapid identification from culture.- High-throughput capabilities.
Cons - Specificity is a major concern. - Lack of quantitative performance data.- Requires specialized and expensive equipment.- Lack of validation as biomarkers.- Requires extensive research to confirm specificity.- Slower turnaround time.- Does not indicate viability.- Requires a pure culture.- Dependent on the quality and completeness of the reference database.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of any detection method. Below are outlines of the methodologies for the key techniques discussed.

Protocol 1: Extraction and Analysis of this compound by LC-MS/MS (Hypothetical, adapted from Roquefortine C methods)
  • Sample Collection: Swab a defined area of the potentially contaminated surface. For bulk material, collect a representative sample.

  • Extraction: Extract the sample with a suitable organic solvent mixture, such as acetonitrile/water or ethyl acetate with 1% formic acid[13]. The extraction can be enhanced by vortexing and ultrasonication.

  • Clean-up: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization[14].

    • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for this compound.

  • Quantification: Quantify this compound using a calibration curve prepared with a purified standard.

Protocol 2: Fungal Identification by ITS Sequencing
  • DNA Extraction: Isolate fungal genomic DNA from a pure culture or directly from the environmental sample using a commercially available fungal DNA extraction kit.

  • PCR Amplification: Amplify the ITS region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4).

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing: Sequence the purified PCR product using a Sanger or next-generation sequencing platform.

  • Data Analysis: Compare the obtained ITS sequence to a validated fungal sequence database (e.g., NCBI GenBank, UNITE) using a tool like BLAST to determine the species identity.

Protocol 3: Fungal Identification by MALDI-TOF MS
  • Culture Preparation: Grow the fungal isolate on a suitable agar medium to obtain a fresh, pure culture.

  • Sample Preparation (Direct Transfer Method):

    • Smear a small amount of the fungal colony directly onto a spot on the MALDI target plate.

    • Overlay the sample with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile, water, and trifluoroacetic acid).

    • Allow the spot to air-dry.

  • Sample Preparation (Extraction Method for more robust results):

    • Suspend a loopful of the fungal culture in an ethanol/water solution.

    • Centrifuge to pellet the cells.

    • Perform a protein extraction using a formic acid and acetonitrile solution.

    • Spot the resulting protein extract onto the MALDI target plate and overlay with the matrix solution.

  • MALDI-TOF MS Analysis: Analyze the prepared sample in a MALDI-TOF mass spectrometer to generate a mass spectrum.

  • Data Analysis: Compare the generated spectrum against a reference library of fungal protein profiles for species identification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the detection and identification processes.

Fungal_Contamination_Detection_Workflow cluster_sampling Sample Collection cluster_analysis Analytical Approaches cluster_chemical Chemical Analysis cluster_genetic Genetic Analysis cluster_proteomic Proteomic Analysis Sample Environmental Sample Chem_Extract Solvent Extraction Sample->Chem_Extract DNA_Extract DNA Extraction Sample->DNA_Extract Culture Fungal Culture Sample->Culture LCMS LC-MS/MS Analysis Chem_Extract->LCMS Metabolite_ID Metabolite Identification (e.g., this compound) LCMS->Metabolite_ID PCR ITS PCR Amplification DNA_Extract->PCR Sequencing DNA Sequencing PCR->Sequencing DB_Compare Database Comparison Sequencing->DB_Compare Genetic_ID Species Identification DB_Compare->Genetic_ID Protein_Extract Protein Extraction Culture->Protein_Extract MALDI MALDI-TOF MS Protein_Extract->MALDI Spectrum_Compare Spectral Library Comparison MALDI->Spectrum_Compare Proteomic_ID Species Identification Spectrum_Compare->Proteomic_ID

Caption: Fungal Contamination Detection and Identification Workflow.

Biomarker_Evaluation_Logic Metabolite Secondary Metabolite Detected (e.g., this compound) Is_Specific Is the metabolite specific to the target organism? Metabolite->Is_Specific Yes Yes Is_Specific->Yes No No Is_Specific->No Good_Biomarker Potential as a Reliable Biomarker Yes->Good_Biomarker Poor_Biomarker Poor Specificity, High Risk of False Positives No->Poor_Biomarker Further_Validation Requires Further Validation: - Quantitative Performance - Exclusivity Studies Good_Biomarker->Further_Validation

Caption: Logical Flow for Evaluating a Secondary Metabolite as a Biomarker.

Conclusion and Recommendations

The use of this compound as a definitive biomarker for Gymnoascus reessii contamination is currently not recommended without significant further validation . The primary concern is the lack of demonstrated specificity, given that the closely related Roquefortine C is produced by numerous common fungal species. A positive detection of this compound could be an indicator of G. reessii presence, but it should not be considered conclusive proof.

For a robust and reliable contamination control strategy, a multi-faceted approach is advised:

  • Primary Identification: For definitive species-level identification of a fungal isolate, ITS sequencing remains the gold standard. For rapid identification from a pure culture, MALDI-TOF MS is an excellent and time-efficient alternative, provided a comprehensive reference library is available.

  • Investigative Tool: The detection of this compound, or other G. reessii-associated metabolites, can serve as a valuable investigative tool . If detected, it should trigger further investigation using a more specific identification method like ITS sequencing to confirm the presence of G. reessii.

  • Future Research: There is a clear need for further research to:

    • Comprehensively profile the secondary metabolome of a wide range of Gymnoascus reessii isolates to identify truly unique and consistent biomarkers.

    • Screen a broad diversity of other fungal species to confirm the exclusivity of any potential biomarker candidates, including this compound.

    • Develop and validate quantitative analytical methods for these specific biomarkers, establishing performance metrics such as sensitivity, specificity, limit of detection, and limit of quantification in relevant matrices.

References

A Comparative Analysis of Secondary Metabolites from Gymnoascus reessii and Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in the development of pharmaceuticals and other biotechnological products. Among the vast number of fungal species, the genera Gymnoascus and Penicillium have emerged as producers of unique and potent compounds. This guide provides a comparative analysis of the known secondary metabolites from Gymnoascus reessii and various Penicillium species, offering insights into their chemical diversity, biological activities, and the experimental methodologies employed in their study. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Metabolite Profiles: A Tale of Two Fungi

While both Gymnoascus reessii and Penicillium species are ascomycetous fungi, their known secondary metabolite profiles exhibit distinct differences, reflecting their unique evolutionary paths and ecological niches. Penicillium is a well-studied genus, renowned for its production of a wide array of bioactive compounds, most famously the life-saving antibiotic, penicillin. In contrast, the metabolome of Gymnoascus reessii, a soil-dwelling fungus, is less explored, though recent studies have begun to unveil its potential as a source of novel natural products.

Metabolites of Gymnoascus reessii

Research into the secondary metabolism of Gymnoascus reessii has revealed a collection of compounds with significant biological activities, particularly in the realms of antimicrobial and nematicidal action.

Metabolite ClassSpecific CompoundsKey Biological Activities
Aromatic Butenolides Gymnoascolides A-C[1][2]Antifungal, Antibacterial (against Bacillus subtilis), Nematicidal (against Haemonchus contortus)[1][2]
Polyenyls Polyenylpyrroles, Polyenylfurans[3]Not fully characterized, production influenced by halide salts in the culture medium[3]
Alkaloids Roquefortine ENematicidal
Indoloditerpenoids Gymnoascole acetate[1]Nematicidal[1]
Oxepine Derivatives (3E, 5E)-2, 5-dihydroxy-2,7-dihydrooxepine-3-carboxylic anhydrideNematicidal
Metabolites of Penicillium Species

The genus Penicillium is a veritable treasure trove of secondary metabolites, with different species producing a vast and varied chemical arsenal. The table below summarizes some of the most well-known and biologically important compounds.

Metabolite ClassSpecific CompoundsKey Biological ActivitiesProducing Species (Examples)
β-Lactams Penicillin G, Penicillin VAntibacterialP. chrysogenum, P. rubens
Alkaloids Roquefortine C[4][5]Neurotoxin, Bacteriostatic (Gram-positive)[5][6]P. roqueforti, P. chrysogenum
Polyketides Citrinin[7][8][9]Nephrotoxic, Hepatotoxic, Genotoxic[8][9]P. citrinum, P. expansum
PatulinMycotoxin with various toxic effectsP. expansum
Mycophenolic AcidImmunosuppressant, Antiviral, AntitumorP. brevicompactum
Terpenoids Andrastin AAntitumorP. chrysogenum

Mechanisms of Action and Signaling Pathways

The biological activities of these fungal metabolites are underpinned by their interactions with specific cellular targets and their ability to modulate key signaling pathways.

Penicillium Metabolites: A Deeper Look into Their Cellular Impact
  • Penicillin: The antibacterial action of penicillin is well-established. It functions by inhibiting the bacterial enzyme DD-transpeptidase, which is essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death[10]. The biosynthesis of penicillin itself is tightly regulated by various factors, including nutrient availability (carbon and nitrogen sources) and pH, involving complex signaling pathways within the fungus[11][12].

  • Citrinin: This mycotoxin exerts its toxicity through multiple mechanisms, with the induction of oxidative stress being a primary factor[7][8][13]. Citrinin has been shown to generate reactive oxygen species (ROS), leading to cellular damage, and to activate stress-response signaling pathways[7][14]. It can also inhibit DNA and RNA synthesis and trigger apoptosis through caspase-cascade systems[9].

  • Roquefortine C: The neurotoxic effects of roquefortine C are a key area of study. Its mechanism of action involves interaction with cytochrome P450 enzymes[4][5]. It has also been shown to have bacteriostatic effects against Gram-positive bacteria by inhibiting their respiration[6].

Experimental Protocols: From Fungus to Purified Compound

The isolation and characterization of secondary metabolites from fungal cultures is a multi-step process that requires careful optimization of culture conditions and purification techniques.

General Workflow for Fungal Metabolite Discovery

A generalized workflow for the extraction, isolation, and characterization of fungal secondary metabolites is depicted below. This process typically begins with the cultivation of the fungus on a suitable medium to encourage the production of the desired metabolites.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Fungal_Culture Fungal Inoculation & Growth Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Pure_Compound Pure Compound Fractions->Pure_Compound Spectroscopy Spectroscopy (NMR, MS) Pure_Compound->Spectroscopy Bioassays Biological Assays Pure_Compound->Bioassays

Caption: A generalized workflow for the discovery of fungal secondary metabolites.

Extraction and Purification Methodologies
  • Solid and Liquid Cultures: Both Gymnoascus reessii and Penicillium species can be cultivated in both solid and liquid media to produce secondary metabolites. The choice of culture medium and conditions (e.g., temperature, pH, aeration) can significantly impact the metabolic profile of the fungus.

  • Solvent Extraction: The first step in isolating metabolites is typically an extraction with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose. For Penicillium species, a standardized micro-scale extraction procedure using ultrasonic extraction has been developed for high-throughput screening[15].

  • Chromatographic Separation: The crude extract, which contains a mixture of compounds, is then subjected to various chromatographic techniques to separate the individual metabolites.

    • Silica Gel Column Chromatography: This is a common initial step for fractionating the crude extract based on the polarity of the compounds.

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in combination with mass spectrometry (HPLC-MS/MS), is a powerful tool for the final purification and quantification of secondary metabolites. Specific HPLC methods have been developed for the detection of toxic metabolites from Penicillium spp. in food samples[16][17]. A one-step bio-guided isolation method using semi-preparative HPLC has also been successfully employed for Penicillium metabolites[18][19].

Signaling Pathways in Penicillium Secondary Metabolism

The production of secondary metabolites in Penicillium is a tightly regulated process that is influenced by a variety of environmental cues. These signals are transduced through complex signaling pathways that ultimately control the expression of the biosynthetic gene clusters responsible for metabolite production.

Penicillium_Signaling cluster_signals Environmental Signals cluster_transduction Signal Transduction Pathways cluster_regulation Regulatory Control cluster_output Metabolic Output Nutrient_Availability Nutrient Availability (Carbon, Nitrogen) cAMP_Pathway cAMP Pathway Nutrient_Availability->cAMP_Pathway pH Ambient pH PacC_Pathway PacC Pathway pH->PacC_Pathway Stress Environmental Stress CWI_Pathway Cell Wall Integrity (CWI) Signaling Stress->CWI_Pathway Transcription_Factors Transcription Factors cAMP_Pathway->Transcription_Factors PacC_Pathway->Transcription_Factors CWI_Pathway->Transcription_Factors Gene_Expression Biosynthetic Gene Cluster Expression Transcription_Factors->Gene_Expression Secondary_Metabolites Secondary Metabolite Production Gene_Expression->Secondary_Metabolites

Caption: Key signaling pathways regulating secondary metabolism in Penicillium.

  • cAMP Pathway: The cyclic AMP (cAMP) signaling pathway plays a crucial role in responding to nutrient availability, particularly carbon sources, and subsequently regulating the expression of secondary metabolite gene clusters.

  • PacC Pathway: This pathway is responsive to ambient pH and is involved in the pH-dependent regulation of gene expression, including genes for penicillin biosynthesis[11].

  • Cell Wall Integrity (CWI) Signaling: The CWI pathway is activated by various environmental stresses and has been shown to influence the production of secondary metabolites, including some mycotoxins.

Conclusion and Future Directions

This comparative analysis highlights the rich and diverse secondary metabolism of both Gymnoascus reessii and Penicillium species. While Penicillium has a long and storied history in natural product discovery, Gymnoascus reessii is emerging as a promising source of novel bioactive compounds, particularly with nematicidal and antimicrobial activities.

For researchers and drug development professionals, the continued exploration of the metabolomes of these and other fungal species holds immense potential. Future research should focus on:

  • Comprehensive Metabolomic Studies: Utilizing advanced analytical techniques such as high-resolution mass spectrometry and NMR to generate more complete metabolite profiles for less-studied fungi like Gymnoascus reessii.

  • Direct Comparative Metabolomics: Conducting studies that directly compare the metabolic outputs of different fungal genera under standardized conditions to better understand the evolution and diversity of fungal secondary metabolism.

  • Elucidation of Biosynthetic Pathways and Mechanisms of Action: Investigating the genetic basis of metabolite production and unraveling the precise molecular mechanisms by which these compounds exert their biological effects.

By continuing to delve into the chemical intricacies of the fungal kingdom, the scientific community can unlock a wealth of new molecules with the potential to address pressing challenges in medicine, agriculture, and beyond.

References

A Comparative Guide to Roquefortine E Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of extraction methods for Roquefortine E, a diketopiperazine alkaloid of interest for its potential biological activities. The efficiency of different extraction protocols is evaluated based on experimental data from studies on this compound and structurally related fungal metabolites. Detailed experimental methodologies and data are presented to aid researchers in selecting the optimal extraction strategy for their specific needs.

Data Presentation: Comparison of Extraction Solvent Efficiency

The selection of an appropriate solvent is critical for the efficient extraction of this compound from fungal cultures. The polarity of the solvent plays a significant role in the selective dissolution of the target compound from the complex matrix of the fungal mycelium and fermentation broth. While direct comparative studies on this compound extraction are limited, data from studies on other fungal alkaloids, particularly other diketopiperazines, provide valuable insights into the performance of different solvent systems.

Extraction SolventCompound(s) StudiedMatrixRecovery Rate (%)Reference(s)
Ethyl Acetate Diketopiperazine alkaloidsFungal Culture (solid rice medium)Not explicitly quantified, but used successfully for isolation.[1]
Roquefortine CBlue Cheese80.2 - 87.4
General Fungal MetabolitesPlant MaterialHigher than methanol for less polar compounds.[2][3][4]
Methanol Indole AlkaloidsFungal CultureOptimized yield at 72.76% methanol.[5]
General Fungal MetabolitesPlant MaterialHigher than ethyl acetate for polar compounds.[3]
Chloroform General Fungal MetabolitesPlant MaterialMore effective than methanol and ethyl acetate for certain compounds.[6]
Acetonitrile/Water Roquefortine CBlue Cheese>95% (for a related mycotoxin, PR toxin)

Note: The presented recovery rates are for Roquefortine C and other fungal metabolites and should be considered as indicative for this compound. The optimal solvent can vary based on the specific fungal strain, culture conditions, and the presence of other metabolites.

Experimental Protocols

Extraction of this compound from Fungal Culture

This protocol is a generalized procedure based on common methods for extracting diketopiperazine alkaloids from fungal cultures.

a. Materials and Reagents:

  • Fungal culture of Gymnoascus reessii or other this compound producing strain (grown on a suitable solid or in a liquid medium).

  • Ethyl Acetate (ACS grade or higher).

  • Methanol (ACS grade or higher).

  • Anhydrous Sodium Sulfate.

  • Rotary Evaporator.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Erlenmeyer flasks.

  • Scintillation vials.

b. Procedure for Solid Culture Extraction:

  • Harvest the fungal mycelium and the solid substrate from the culture plates or flasks.

  • Dry the fungal material (e.g., lyophilization or oven drying at low temperature, 40-50°C).

  • Grind the dried material to a fine powder.

  • Suspend the powdered fungal material in ethyl acetate (e.g., 1:10 w/v ratio).

  • Agitate the suspension at room temperature for 24 hours on an orbital shaker.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction of the residue two more times with fresh ethyl acetate.

  • Combine all the ethyl acetate extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until further analysis.

c. Procedure for Liquid Culture Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the mycelium as described in the solid culture extraction protocol.

  • Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate.

  • Repeat the liquid-liquid extraction three times.

  • Combine all the ethyl acetate layers.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Combine the extracts from the mycelium and the filtrate for a total metabolite profile.

Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantitative analysis of this compound in the crude extract.

a. Materials and Reagents:

  • This compound standard (if available, otherwise a closely related standard like Roquefortine C can be used for method development).

  • Crude extract containing this compound.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Acetic acid (for mobile phase modification).

  • HPLC system with a Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

b. Preparation of Standards and Samples:

  • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1-100 µg/mL).

  • Dissolve a known weight of the crude extract in the mobile phase to a specific concentration (e.g., 1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. HPLC-DAD Conditions (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • DAD Detection: Monitor at the wavelength of maximum absorbance for this compound (a UV scan of the standard should be performed to determine this, likely in the range of 230-350 nm).

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the crude extract by interpolating its peak area from the calibration curve.

  • Calculate the extraction efficiency by comparing the amount of this compound quantified in the extract to the initial amount in the fungal material (if known through spiking experiments or other means).

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis fungal_culture Fungal Culture (Solid or Liquid) harvesting Harvesting & Drying fungal_culture->harvesting extraction Solvent Extraction (e.g., Ethyl Acetate) harvesting->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc_prep Sample Preparation (Dissolving & Filtering) crude_extract->hplc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification efficiency_calc Extraction Efficiency Calculation quantification->efficiency_calc

Caption: Experimental workflow for this compound extraction and efficiency validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor ikb IκB akt->ikb Inhibits nfkb NF-κB ikb->nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation gene_expression Gene Expression (Inflammation, Proliferation) nfkb_n->gene_expression roquefortine This compound roquefortine->pi3k Inhibits roquefortine->mtor Inhibits

Caption: Hypothetical signaling pathway inhibition by this compound.

References

A Guide to Standardizing Roquefortine E Analysis: Paving the Way for Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a formal inter-laboratory comparison study for the analysis of Roquefortine E has not been published in peer-reviewed literature. This guide provides a framework for standardizing analytical methodologies for this compound, drawing upon established methods for the closely related mycotoxin, Roquefortine C. The objective is to facilitate future inter-laboratory comparisons to ensure data accuracy, reliability, and comparability across different research and quality control laboratories.

Introduction

This compound is a mycotoxin produced by several species of Penicillium. As a potential contaminant in various food and feed products, accurate and reproducible quantification is crucial for food safety and toxicological research. This guide presents a summary of analytical methods, primarily based on liquid chromatography-mass spectrometry (LC-MS/MS), that have been successfully applied to the analysis of similar mycotoxins. The provided protocols and performance data can serve as a baseline for laboratories seeking to validate their own methods for this compound analysis and participate in future proficiency testing programs.

Data Presentation: Performance of Analytical Methods for Roquefortine C

The following table summarizes the performance characteristics of various analytical methods reported for the quantification of Roquefortine C. These values can be considered as target performance indicators for the analysis of this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSSerum-1 ng/g (ppb)97 ± 3[1][2]
LC-MS/MSUrine-1 ng/g (ppb)100 ± 6[1][2]
DART-MSBlue Cheese0.06 µg/g0.18 µg/g80.2 - 87.4[3]
HPLC-MS/MSNutsVaries by analyte and matrixVaries by analyte and matrix-[4][5]
HPLCBlue Cheese-0.05 mg/kg-[6][7]

Note: The performance of analytical methods can be influenced by the complexity of the sample matrix. For instance, a strong signal suppression was observed for most analytes in walnuts, and patulin could not be detected in this matrix[4][5].

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving comparable results across laboratories. Below are generalized protocols for sample preparation and LC-MS/MS analysis, which should be optimized and validated by each laboratory for their specific application.

1. Sample Preparation

  • For Cheese Matrices:

    • Homogenize a representative sample of the cheese.

    • Extract a known weight of the homogenized sample (e.g., 5 g) with an appropriate solvent mixture. A common extraction solvent is acetonitrile/water[3].

    • Thoroughly mix the sample and solvent (e.g., vortexing, shaking).

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Collect the supernatant (the liquid extract).

    • For cleaner samples, a solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components[3].

    • Evaporate the solvent from the cleaned-up extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) compatible with the LC-MS/MS system.

  • For Serum and Urine Matrices:

    • Thaw the sample if frozen.

    • Extract a known volume of the sample (e.g., 1 mL) with an organic solvent such as methylene chloride[1][2].

    • Vortex the mixture vigorously.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis[1][2].

2. LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for this compound analysis.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A tandem mass spectrometer (e.g., triple quadrupole) capable of multiple reaction monitoring (MRM) for high selectivity and sensitivity[1][2][8][9].

  • Chromatographic Column: A C18 reversed-phase column is commonly used for mycotoxin analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve ionization[10].

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Roquefortine compounds[2].

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For Roquefortine C, the protonated molecular ion is m/z 390[2].

Mandatory Visualization

The following diagrams illustrate the generalized workflow for Roquefortine analysis and the logical relationship for establishing a standardized method.

Roquefortine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review Reporting Reporting Data_Review->Reporting

Caption: A generalized workflow for the analysis of Roquefortine from sample preparation to reporting.

Standardization_Logic Method_Development Individual Laboratory Method Development & Validation Performance_Criteria Establishment of Common Performance Criteria (LOD, LOQ, Recovery) Method_Development->Performance_Criteria Interlab_Comparison Inter-laboratory Comparison Study (Proficiency Test) Performance_Criteria->Interlab_Comparison Reference_Material Development of Certified Reference Materials Reference_Material->Interlab_Comparison Standardized_Method Standardized Analytical Method for This compound Interlab_Comparison->Standardized_Method

Caption: Logical steps towards achieving a standardized analytical method for this compound.

Conclusion and Future Outlook

While a dedicated inter-laboratory comparison for this compound is currently lacking, the analytical methodologies developed for Roquefortine C provide a solid foundation for establishing robust and reliable analytical protocols. It is recommended that laboratories interested in this compound analysis adapt and validate existing LC-MS/MS methods for their specific matrices. The establishment of common performance criteria and the development of certified reference materials will be critical next steps. Ultimately, a well-designed inter-laboratory comparison study will be essential to ensure that data on this compound occurrence and levels are accurate and comparable, which is vital for risk assessment and the protection of public health.

References

A Comparative Guide to Roquefortine E Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in drug development and analytical research, the quality and characterization of reference standards are paramount. This guide provides a comparative overview of the Roquefortine E reference standard, with Roquefortine C, a closely related and more extensively characterized compound, serving as a primary alternative for comparison. This analysis is based on commercially available product data and certified reference material information.

Product Characterization and Comparison

The selection of a reference standard is a critical step in any research endeavor. The following tables summarize the key characterization data for this compound and a certified Roquefortine C reference standard, offering a direct comparison of their specifications.

Parameter This compound Reference Standard (TOKU-E) [1][2]Roquefortine C Certified Reference Material (Romer Labs) [3]Roquefortine C Reference Standard (TOKU-E) [4][5]
CAS Number 871982-52-4[1][2]58735-64-1[3][4]58735-64-1[4][5]
Molecular Formula C₂₇H₃₁N₅O₂[1]C₂₂H₂₃N₅O₂[3][4]C₂₂H₂₃N₅O₂[4][5]
Molecular Weight 457.6 g/mol [1]389.5 g/mol [3][4]389.5 g/mol [4][5]
Purity >95% by HPLC[1][2]99.3% ± 0.87%[3]>99% by HPLC[4][5]
Appearance White solid[1]Not specifiedWhite Lyophilisate[4]
Storage Conditions -20°C[1][2]Not specified-20°C[4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]Not specifiedSoluble in ethanol, methanol, DMF or DMSO[4]

Note: Detailed experimental data such as NMR and Mass Spectrometry for the this compound reference standard were not publicly available in the product documentation at the time of this review. The purity of the Roquefortine C Certified Reference Material from Romer Labs is provided with an uncertainty value, indicating a higher level of metrological traceability.

Experimental Protocols

The characterization of these reference standards relies on established analytical techniques. Below are detailed methodologies for the key experiments cited in the product documentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To determine the purity of the this compound and Roquefortine C reference standards.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of Roquefortine alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape, is a common mobile phase system.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Quantification: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Objective: To confirm the identity of the Roquefortine C certified reference material.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are compared to theoretical values and known spectra to confirm the compound's identity.

Visualizing Key Processes

To further aid in understanding the context and application of these reference standards, the following diagrams illustrate a typical workflow for reference material characterization and the biosynthetic pathway of the related compound, Roquefortine C.

G Workflow for Reference Standard Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification & Documentation synthesis Chemical Synthesis or Isolation purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, GC) identity->purity residual Residual Solvent Analysis (GC-HS) purity->residual water Water Content (Karl Fischer) residual->water value_assignment Certified Value & Uncertainty Assignment water->value_assignment coa Certificate of Analysis Generation value_assignment->coa

A typical workflow for characterizing a chemical reference standard.

This compound is an analogue of Roquefortine C, and its biological activity is reported as weakly antitumor.[1] The biosynthetic pathway for Roquefortine C, which is well-documented, provides a valuable framework for understanding the origins of this class of compounds.

G Biosynthetic Pathway of Roquefortine C L_Tryptophan L-Tryptophan Cyclo_L_Trp_L_His cyclo(L-Trp-L-His) L_Tryptophan->Cyclo_L_Trp_L_His L_Histidine L-Histidine L_Histidine->Cyclo_L_Trp_L_His Roquefortine_D Roquefortine D Cyclo_L_Trp_L_His->Roquefortine_D Prenylation Roquefortine_C Roquefortine C Roquefortine_D->Roquefortine_C Dehydrogenation

The biosynthetic pathway leading to the formation of Roquefortine C.

References

A Comparative Guide to Assessing the Purity of Synthesized Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized Roquefortine E, a diketopiperazine alkaloid. The guide includes supporting data, detailed experimental protocols for key analytical methods, and visualizations to aid in understanding the workflow.

Introduction to this compound and Purity Assessment

This compound is a natural product belonging to the diketopiperazine class of compounds, structurally related to the more extensively studied Roquefortine C.[1][2] The synthesis of complex natural products like this compound can often yield a mixture of the target molecule, unreacted starting materials, reagents, and structurally related byproducts. Therefore, rigorous purity assessment is essential. Common impurities may include stereoisomers, precursors from the biosynthetic pathway if using a biological system, or side-products from the synthetic route.[3][4]

This guide focuses on the application and comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of synthesized this compound.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantification, identification of impurities, or assessment of stereochemical purity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of purity, separation of impuritiesIdentification and quantification of impurities, confirmation of molecular weightStructural elucidation, identification and quantification of major components and impurities
Detection Principle UV-Vis absorbance, fluorescence, refractive indexMass-to-charge ratio of ionized moleculesNuclear spin transitions in a magnetic field
Information Provided Retention time, peak area (purity %), peak shapeRetention time, mass spectra (molecular weight and fragmentation)Chemical shifts, coupling constants, integrals (structural information and molar ratios)
Strengths High precision and accuracy for quantification, robust and widely availableHigh sensitivity and selectivity, excellent for identifying unknown impuritiesProvides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity
Limitations Requires a chromophore for UV detection, may not identify co-eluting peaks without a mass spectrometerIonization efficiency can vary between compounds, potentially affecting quantificationLower sensitivity compared to MS, complex spectra for mixtures can be difficult to interpret
Typical Application for this compound Determining the percentage purity of the main compound.Confirming the molecular weight of this compound and identifying potential synthesis byproducts.Confirming the chemical structure of the synthesized compound and identifying major impurities.

Experimental Protocols

The following protocols are provided as templates and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reversed-phase HPLC method for the quantitative assessment of this compound purity.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

  • Synthesized this compound sample

  • High-purity this compound reference standard (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • 0-20 min: 20-80% B

      • 20-25 min: 80-95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 280 nm (or scan with DAD)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Validation Parameters: To ensure the reliability of the method, it should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[5][6][7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines the use of LC-MS to identify potential impurities in the synthesized this compound.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)

  • Electrospray ionization (ESI) source

Procedure:

  • LC Conditions: Use the same or similar chromatographic conditions as described in the HPLC protocol.

  • MS Conditions (Example):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Extract the mass spectra for the main peak (this compound) and any impurity peaks.

    • Compare the measured mass of the main peak with the theoretical exact mass of this compound.

    • Propose structures for impurities based on their mass-to-charge ratios and fragmentation patterns (if MS/MS is performed). Potential impurities could include precursors, isomers (like isoroquefortine), or degradation products.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed structural information and can be used to assess purity by comparing the integrals of signals from the main compound to those of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) for full structural elucidation.

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the acquired spectra with literature data for this compound to confirm its structure.[1]

    • Identify any additional signals in the ¹H NMR spectrum that do not correspond to this compound or the solvent.

    • Estimate the purity by comparing the integration of a well-resolved signal from this compound to the integration of signals from impurities.

Visualization of Workflows

General Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.

G cluster_0 Synthesis & Initial Purification cluster_1 Purity Analysis cluster_2 Decision cluster_3 Final Steps Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC LCMS LC-MS Analysis (Impurity ID) Purification->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Decision Purity Acceptable? HPLC->Decision LCMS->Decision NMR->Decision FurtherPurification Further Purification Decision->FurtherPurification No FinalProduct Final Pure Product Decision->FinalProduct Yes FurtherPurification->HPLC

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Logical Relationship of Analytical Data

This diagram shows how data from different analytical techniques are integrated to provide a comprehensive purity profile.

G cluster_data Analytical Data SynthesizedProduct Synthesized This compound HPLC_Data HPLC Data (Purity %, RT) SynthesizedProduct->HPLC_Data LCMS_Data LC-MS Data (MW, Impurity m/z) SynthesizedProduct->LCMS_Data NMR_Data NMR Data (Structure, Molar Ratio) SynthesizedProduct->NMR_Data PurityProfile Comprehensive Purity Profile HPLC_Data->PurityProfile LCMS_Data->PurityProfile NMR_Data->PurityProfile

Caption: Integration of analytical data for a comprehensive purity profile of this compound.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their subsequent studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Roquefortine E, a mycotoxin produced by various Penicillium species. Adherence to these procedures is critical to mitigate potential hazards and ensure compliance with regulatory standards.

This compound, identical to Roquefortine C, is classified as a toxic compound and a potent neurotoxin at high doses.[1] Therefore, it must be handled with caution, and its disposal must follow stringent protocols for hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use.[2]

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a respirator. All handling of this compound should ideally be done within a fume hood.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3] If symptoms of poisoning occur, transfer to a hospital.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water and have them drink half a liter of water. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for hazardous chemical waste disposal.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a dedicated, clearly labeled, and closable hazardous waste container.

    • For liquid waste containing this compound, use a separate, leak-proof, and compatible waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.

    • The storage area should be a designated hazardous waste accumulation site.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • All disposal operations should be carried out by qualified personnel or licensed hazardous waste disposal contractors.

Quantitative Data

Currently, there is no publicly available, specific quantitative data from experimental protocols detailing the chemical neutralization or deactivation of this compound for disposal purposes. As a precautionary measure, it should be treated as a stable and hazardous compound throughout the disposal process.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Roquefortine_E_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea CollectSolid Collect Solid Waste in Designated Labeled Container WorkArea->CollectSolid CollectLiquid Collect Liquid Waste in Designated Labeled Container WorkArea->CollectLiquid SealContainer Securely Seal Waste Containers CollectSolid->SealContainer CollectLiquid->SealContainer StoreWaste Store in Designated Hazardous Waste Area SealContainer->StoreWaste ContactEHS Contact Environmental Health & Safety for Waste Pickup StoreWaste->ContactEHS ProfessionalDisposal Disposal by Licensed Professional Contractor ContactEHS->ProfessionalDisposal

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Roquefortine E

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Roquefortine E. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Handling Information

Roquefortine C, a potent neurotoxin at high doses, necessitates stringent safety measures.[1] The acute toxicity of Roquefortine C has been established in animal studies, with reported intraperitoneal LD50 values in rats ranging from 15-20 mg/kg.[2] Ingestion of similar mycotoxins can lead to severe health effects, including neurotoxicity.

Personal Protective Equipment (PPE) and Exposure Controls

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required protective gear and important exposure-related data for Roquefortine C, which should be applied when handling this compound.

Category Requirement Specification Source
Respiratory Protection RequiredNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3]
Hand Protection RequiredChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]
Eye Protection RequiredSafety glasses with side shields or chemical safety goggles.[3]
Skin and Body Protection RequiredLaboratory coat, long pants, and closed-toe shoes. Consider a disposable gown for larger quantities.[3]
Occupational Exposure Limits Not EstablishedNo specific occupational exposure limits have been established for Roquefortine C or E. Handle with caution.
Acute Toxicity (LD50, rat, intraperitoneal) 15-20 mg/kgData for Roquefortine C.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain safety throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Document the arrival, quantity, and storage location in the chemical inventory.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound, especially of the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood.

  • Dissolving: Roquefortine C is soluble in methanol, DMSO, ethyl acetate, and chloroform.[4] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and hazard symbols.

Experimental Use
  • Containment: All experimental procedures involving this compound should be performed within a primary containment device like a fume hood.

  • Avoid Aerosols: Take precautions to minimize the generation of aerosols.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. A 10% bleach solution followed by a water rinse is generally effective for mycotoxin decontamination.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate this compound waste from other laboratory waste.

  • Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge this compound waste down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Alert: Notify your supervisor and the institutional safety office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Clean-up should only be performed by trained personnel wearing appropriate PPE. The spill area should be decontaminated with a 10% bleach solution, followed by a water rinse.

  • Waste: All materials used for spill clean-up must be disposed of as hazardous waste.

Workflow for Safe Handling of this compound

Roquefortine_E_Handling_Workflow cluster_Preparation Preparation & Storage cluster_Handling Handling & Use cluster_Disposal Waste Disposal cluster_Emergency Emergency Procedures Receipt Receipt of This compound Inspect Inspect Container Receipt->Inspect Store Store in Secure, Ventilated Area Inspect->Store Log Log in Inventory Store->Log Don_PPE Don Appropriate PPE Log->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Dissolve Weigh Solid & Prepare Solution Fume_Hood->Weigh_Dissolve Experiment Perform Experiment Weigh_Dissolve->Experiment Decontaminate_Work_Area Decontaminate Work Area & Equipment Experiment->Decontaminate_Work_Area Collect_Waste Collect Contaminated Waste Decontaminate_Work_Area->Collect_Waste Label_Waste Label as Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose Spill Spill or Exposure Occurs Evacuate_Alert Evacuate Area & Alert Supervisor/EHS Spill->Evacuate_Alert First_Aid Provide First Aid (as appropriate) Spill->First_Aid Cleanup Professional Spill Cleanup Evacuate_Alert->Cleanup

Caption: Logical workflow for the safe handling of this compound from receipt to disposal, including emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roquefortine E
Reactant of Route 2
Roquefortine E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.